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  • Product: 4-Butoxy-1,1,2-trifluorobut-1-ene
  • CAS: 229957-01-1

Core Science & Biosynthesis

Foundational

Synthesis and Applications of 4-Butoxy-1,1,2-trifluorobut-1-ene: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS: 229957-01-1)[1] Executive Summary Fluorinated alkenes are pivotal in modern materials...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS: 229957-01-1)[1]

Executive Summary

Fluorinated alkenes are pivotal in modern materials science and medicinal chemistry due to the unique stereoelectronic effects imparted by fluorine atoms. 4-Butoxy-1,1,2-trifluorobut-1-ene is a highly versatile building block featuring a reactive trifluorovinyl group paired with a flexible, lipophilic butoxy ether linkage[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, providing the mechanistic causality and self-validating protocols necessary to synthesize this compound with high fidelity.

Strategic Retrosynthetic Architecture

The primary challenge in synthesizing 4-Butoxy-1,1,2-trifluorobut-1-ene lies in functionalizing the terminal aliphatic carbon without degrading the highly sensitive trifluorovinyl moiety. Direct late-stage fluorination is synthetically demanding and often low-yielding.

To circumvent this, our retrosynthetic strategy relies on a convergent Williamson Etherification . By disconnecting the ether linkage, we trace the molecule back to 1-butanol and the linchpin intermediate: 4-bromo-1,1,2-trifluorobut-1-ene (C4Br) [2]. C4Br effectively isolates the harsh radical and dehalogenation conditions required to build the fluorinated carbon skeleton from the final, milder etherification step. C4Br itself is synthesized via a robust three-step sequence starting from commercially available chlorotrifluoroethylene (CTFE)[2].

Workflow N1 Chlorotrifluoroethylene (CTFE) N2 1,2-Dibromo-1-chloro- 1,2,2-trifluoroethane N1->N2 Br2, UV Electrophilic Addition N3 1,4-Dibromo-2-chloro- 1,1,2-trifluorobutane N2->N3 Ethylene, Peroxide Radical Addition N4 4-Bromo-1,1,2- trifluorobut-1-ene (C4Br) N3->N4 Zn dust, MeOH Anti-Elimination N5 4-Butoxy-1,1,2- trifluorobut-1-ene N4->N5 1-Butanol, NaH, THF SN2 Substitution

Stepwise synthetic workflow from CTFE to 4-Butoxy-1,1,2-trifluorobut-1-ene.

Mechanistic Causality in Key Transformations

Understanding the why behind each step ensures batch-to-batch reproducibility:

  • Electrophilic Bromination: CTFE is reacted with elemental bromine. The causality here is to create a fully saturated, highly halogenated intermediate that is stable yet primed for radical generation[2].

  • Radical Ethylenation: The intermediate is subjected to ethylene gas. The electron-deficient perhaloalkyl radical selectively attacks the electron-rich ethylene, ensuring strict regiocontrol to yield 1,4-dibromo-2-chloro-1,1,2-trifluorobutane[2].

  • Zinc-Mediated Dehalogenation: Activated zinc dust facilitates an E2-type anti-elimination of the vicinal bromine and chlorine atoms. Zinc is specifically chosen because it cleanly regenerates the trifluorovinyl group without acting as a strong nucleophile that might trigger unwanted side reactions[2].

  • Nucleophilic Substitution (SN2): The primary nature of the bromide on C4Br makes it an excellent electrophile for SN2 displacement by sodium butoxide, while the distant trifluorovinyl group remains inert under these specific conditions[3][4].

SN2_Mechanism Nu Nucleophile Sodium Butoxide TS Transition State [BuO---CH2---Br]‡ Nu->TS Backside Attack El Electrophile C4Br El->TS C-Br Cleavage Prod Target Molecule 4-Butoxy-1,1,2-trifluorobut-1-ene TS->Prod Bromide Expulsion

Mechanistic pathway of the SN2 etherification step.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical controls are embedded to ensure each transformation is complete before proceeding.

Phase 1: Synthesis of 4-Bromo-1,1,2-trifluorobut-1-ene (C4Br)

Adapted from established optimization protocols for brominated fluoromonomers[2].

  • Bromination: Bubble CTFE gas into liquid bromine at 0 °C under UV irradiation. Validation: The reaction is complete when the distinct dark red color of elemental bromine completely dissipates, indicating quantitative addition across the double bond.

  • Ethylenation: Charge a high-pressure autoclave with 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, a radical initiator (e.g., di-tert-butyl peroxide), and pressurize with ethylene gas. Heat to 110 °C for 12 hours. Validation: Monitor the pressure drop in the reactor; a stabilization of pressure indicates the cessation of ethylene consumption.

  • Dehalogenation: Add the resulting adduct dropwise to a vigorously stirred suspension of activated zinc dust in refluxing methanol (65 °C). Validation: Monitor via Gas Chromatography (GC). The disappearance of the heavy adduct peak and the emergence of the lighter C4Br peak confirms successful anti-elimination. Isolate C4Br via fractional distillation.

Phase 2: Williamson Etherification to Target Molecule

Utilizing C4Br for nucleophilic displacement[3][4].

  • Alkoxide Generation: In a flame-dried, nitrogen-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool to 0 °C. Add anhydrous 1-butanol (1.0 eq) dropwise. Causality: The evolution of hydrogen gas drives the formation of the highly nucleophilic sodium butoxide.

  • Electrophile Addition: Once gas evolution ceases, add C4Br (1.1 eq) dropwise to the alkoxide solution. Maintain the temperature at 0 °C during addition to prevent exothermic degradation, then allow it to warm to room temperature.

  • In-Process Validation: Stir for 8 hours. Pull a 0.1 mL aliquot, quench with water, extract with diethyl ether, and analyze via GC-MS. Self-Validation Check: The reaction is complete only when the isotopic bromine signature (M and M+2 peaks of equal intensity) of the C4Br starting material is completely absent from the chromatogram.

  • Workup & Isolation: Quench the reaction carefully with cold distilled water. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield pure 4-Butoxy-1,1,2-trifluorobut-1-ene.

Quantitative Data & Process Optimization

The table below summarizes the optimized parameters for each synthetic stage, providing a benchmark for expected yields and purity levels.

StepTransformationReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)Target Purity (GC, %)
1 Electrophilic BrominationCTFE, Br₂, UV light0492>98
2 Radical EthylenationAdduct 1, Ethylene, Peroxide1101275>95
3 Anti-EliminationAdduct 2, Zn dust, MeOH65680>97
4 SN2 EtherificationC4Br, 1-Butanol, NaH, THF0 to 25885>99

Analytical Characterization Profiles

To verify the structural integrity of 4-Butoxy-1,1,2-trifluorobut-1-ene[1], researchers should rely heavily on multinuclear NMR spectroscopy. The presence of the trifluorovinyl group and the ether linkage provides distinct spectral signatures:

  • ¹⁹F NMR (CDCl₃): The trifluorovinyl group (-CF=CF₂) will present as a complex ABX spin system due to the non-equivalent geminal fluorines and the vicinal fluorine. Expect three distinct signals in the region of -100 to -130 ppm, exhibiting strong F-F coupling constants (²J_FF and ³J_FF)[3].

  • ¹H NMR (CDCl₃): The methylene protons adjacent to the ether oxygen (-CH₂-O-CH₂-) will appear as characteristic triplets in the deshielded region (approx. 3.4 - 3.6 ppm). The terminal methyl group of the butoxy chain will appear as a triplet near 0.9 ppm.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z 182.18. Key fragmentation will include the loss of the butoxy radical and cleavage at the ether oxygen.

References[2] Synthesis and copolymerization of fluorinated monomers bearing a reactive lateral group. XX. Copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene. SciSpace. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe2XAP6_B-7YDqOdbzgbY_FN9nAy1__CtcDMZc8hcCOOAVr8Iwg_r2q43wmCbbxOur7kiWPeIHaZ_vY4v4XOS0ox6rxyVisvuKEyq03oZABLOmU1a9DJav4WCh6D0F96AsVQcFOTnPkZWkZs0XdcKRMpCVlxb6w4QTGiAo0qqO8WcKxOKk2NXRun7D98H7iS2_I8r2Nbj-xw==[3] Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhqxeh9BuzbfJwFehSqtZJ6sUmvE-Dq_IdV2iCa_sjRaF2wSD6UVi_O-xE5c3YDbX0vizRpRoSugN9dl9BgzPSTpF7CKJKCj0vyJxA7fbXJ5RqmwQCs379_zTKGBNwLDF8643Grc1XwdfuGg==[1] 229957-01-1 | 4-Butoxy-1,1,2-trifluorobut-1-ene | ChemScene. ChemScene. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw26qTl-wNNBN0RV8sS8u4D9HWJGYy6gvG0RMz03QjwNmTavC3zoekBe5Vjb963HYVYwwVoYSPZY4bWleiApOQcMeHTbvrsitew-D6AWQqO0_9krixwOn0_ZNvV_aC0a_QaKx6jvZOsQHlyXQ=[4] Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJrEZF0-6a2I9LCTW-1oGQP7t0URMT3pGQVtTKgbaAEzdNbTkNjoDrRwUF3ZVv8VwjE91hw3gp18uKj2Zkj0Pj-nSPTu3B94Q5MaXFBKWVKyCQGNtVg48JYLUVnraNlsysGPY=

Sources

Exploratory

A Comprehensive Guide to the Synthesis of Fluorinated Vinyl Ethers: Methods, Mechanisms, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: Fluorinated vinyl ethers (FVEs) are a class of monomers and synthetic intermediates of paramount importance,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Fluorinated vinyl ethers (FVEs) are a class of monomers and synthetic intermediates of paramount importance, finding application in fields ranging from high-performance fluoropolymers to advanced pharmaceuticals. Their unique electronic properties, conferred by the fluorine substituents, grant them distinct reactivity and result in materials with exceptional thermal stability, chemical inertness, and low surface energy. This guide, intended for professionals in chemical research and drug development, provides a detailed exploration of the core synthetic methodologies for preparing FVEs. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, and offer field-proven insights into optimizing these transformations. The primary synthetic routes covered include classical elimination reactions, such as the pyrolysis of perfluoroalkoxy carboxylate salts and dehydrohalogenation, as well as modern catalytic approaches like transvinylation and transition-metal-free C-O coupling.

Part 1: The Significance and Challenge of Synthesizing Fluorinated Vinyl Ethers

The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. In vinyl ethers, the presence of fluorine atoms on the vinyl group or the alkoxy chain can enhance the thermal and oxidative stability of derived polymers, making them suitable for extreme environments in the aerospace and semiconductor industries.[1] Furthermore, the trifluoromethyl group (-CF3) is a critical pharmacophore, and FVEs serve as valuable precursors for introducing this moiety into complex bioactive molecules.[1]

However, the synthesis of FVEs is not without its challenges. The high electronegativity of fluorine can render precursors unreactive or prone to side reactions. Controlling regioselectivity and stereoselectivity during the formation of the vinyl group is a persistent challenge that necessitates carefully chosen reagents and conditions. This guide aims to provide the practicing scientist with the authoritative grounding needed to navigate these challenges and select the optimal synthetic route for their target molecule.

Part 2: Synthesis via Elimination Reactions: Classic and Potent

Elimination reactions form the historical bedrock of FVE synthesis and remain highly relevant, particularly for the industrial-scale production of perfluorinated monomers. These methods typically involve the removal of small molecules from a saturated ether backbone to generate the carbon-carbon double bond.

Pyrolysis of Perfluoroalkoxy Carboxylate Salts

This method is one of the most common routes for preparing perfluorovinyl ethers (PFVEs).[2][3] The strategy involves the synthesis of a perfluorinated acid derivative, its conversion to a stable metal salt, and subsequent thermal decarboxylation to yield the desired vinyl ether.[3]

Expertise & Experience: The Causality Behind the Method The driving force for this reaction is the formation of a stable inorganic salt (e.g., NaF) and carbon dioxide, an entropically favorable process. The choice of the metal cation (typically Na⁺ or K⁺) is critical; it must form a salt that is stable enough to be isolated but will decompose cleanly at an accessible temperature (usually 170-250 °C).[2] The process often begins with the reaction of hexafluoropropylene oxide (HFPO) with a perfluorinated acid fluoride, which generates a new acid fluoride that can be readily converted to the necessary salt.[3][4]

Trustworthiness: A Self-Validating Protocol The success of this protocol hinges on the purity and dryness of the carboxylate salt. Any residual moisture can lead to hydrolysis and the formation of unwanted byproducts. The pyrolysis temperature must be carefully controlled; insufficient heat results in a low yield, while excessive heat can cause fragmentation of the desired product.[5] The distillation of the final product is essential for purification.[2]

Experimental Protocol: Preparation of Perfluoro(methyl vinyl ether) (PMVE) [3]

  • Precursor Synthesis: Hexafluoropropylene oxide is reacted with methanol at room temperature to yield CH₃-O-CF(CF₃)-COOCH₃ nearly quantitatively.

  • Fluorination: The resulting ester is subjected to direct fluorination to replace all C-H bonds with C-F bonds, yielding the perfluorinated ester.

  • Saponification: The perfluorinated ester is saponified with a base such as potassium hydroxide (KOH) to form the potassium salt, CF₃-O-CF(CF₃)-COOK.

  • Pyrolysis: The dried potassium salt is heated to 250 °C. The salt decarboxylates, and the resulting perfluoro(methyl vinyl ether) is distilled directly from the reaction mixture. A molar yield of 60% is reported for this final step.[3]

Logical Relationship: Pyrolysis of a Perfluoroalkoxy Carboxylate Salt

cluster_0 Step 1: Precursor Generation cluster_1 Step 2: Salt Formation cluster_2 Step 3: Vinyl Ether Formation HFPO Hexafluoropropylene Oxide (HFPO) Precursor Perfluoroalkoxy Acyl Fluoride HFPO->Precursor AcidFluoride Perfluorinated Acid Fluoride AcidFluoride->Precursor Salt Dried Perfluorinated Metal Salt Precursor->Salt Saponification Base Base (e.g., KOH, NaOH) PFVE Perfluorovinyl Ether (PFVE) Salt->PFVE Pyrolysis (170-250 °C)

Caption: Workflow for PFVE synthesis via salt pyrolysis.

Dehydrofluorination of Fluorinated Ethers

A more direct elimination method involves the removal of hydrogen fluoride (HF) from a suitable precursor that contains a hydrogen atom alpha to the ether oxygen and a fluorine atom beta to it.[6] This approach leverages modern organometallic chemistry to achieve high yields under controlled conditions.

Expertise & Experience: The Causality Behind the Method This transformation is an E2-type elimination that requires a strong, non-nucleophilic base to abstract the alpha-proton without causing undesired substitution reactions. Organolithium reagents, such as methyl lithium or n-butyllithium, are highly effective for this purpose.[6][7] The reaction is typically conducted at very low temperatures (e.g., below 0 °C) to enhance selectivity and control the reactivity of the potent organolithium base.[6] The choice of solvent is also critical; ethereal solvents like diethyl ether or diethoxymethane are commonly used.[6]

Trustworthiness: A Self-Validating Protocol The stoichiometry of the organolithium base must be precise. An excess can lead to side reactions with the product or solvent, while a deficit results in incomplete conversion. The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) as organolithium reagents are highly reactive towards oxygen and moisture.[8][9] The successful isolation of the volatile FVE product often involves vacuum transfer followed by fractional distillation to achieve high purity.[6]

Experimental Protocol: Synthesis of a Fluorinated Vinyl Ether via Dehydrofluorination [6]

  • Reaction Setup: A fluorinated ether substrate (containing an α-hydrogen and a β-fluorine) is charged into a reactor under an inert nitrogen atmosphere.

  • Cooling: The substrate is cooled to a temperature of ≤ 0 °C.

  • Base Addition: A solution of methyl lithium in diethoxymethane is added slowly to the cooled substrate while maintaining the low temperature.

  • Reaction: The reaction mixture is stirred at low temperature until the conversion is complete, as monitored by an appropriate analytical technique (e.g., GC or NMR).

  • Isolation: A vacuum is applied to the reaction mixture to transfer the crude volatile product to a cold trap.

  • Purification: The crude product is purified by fractional distillation to yield the fluorinated vinyl ether with a purity of >99%. Yields of over 50% have been reported using this method.[6]

Reductive Dehalogenation

For precursors containing two halogen atoms (typically chlorine) on adjacent carbons, a vinyl ether can be formed through reductive elimination. This method is particularly useful when the required di- or polychlorinated ether is more accessible than its hydro-analogue.[10][11]

Expertise & Experience: The Causality Behind the Method This reaction is typically mediated by a reducing metal, with activated zinc dust being the most common choice.[10][11] The reaction is carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the reaction. The process involves the oxidative addition of the metal into the carbon-halogen bonds followed by elimination to form the alkene and the metal halide.

Experimental Protocol: Synthesis of Perfluoro(propyl vinyl ether) [10]

  • Zinc Activation: Zinc dust (0.05 mol) is suspended in DMF (20 mL) and activated with a catalytic amount of bromine (0.1 mL).

  • Reaction: The mixture is heated to 50 °C, and the dichloro ether precursor, RfCF₂OCFClCF₂Cl (0.025 mol), is added slowly.

  • Stirring: The reaction is stirred for 6 hours at 50 °C.

  • Isolation: The volatile product, perfluoro(propyl vinyl ether), is distilled directly from the reaction mixture and collected. A yield of 54% is reported for this procedure.[10]

Logical Relationship: Synthesis via Elimination Pathways

cluster_dehydro Dehydrofluorination cluster_dehalo Reductive Dehalogenation Precursor Saturated Fluoroether Precursor Dehydro_Input Precursor with α-H and β-F Precursor->Dehydro_Input Dehalo_Input Vicinal Dichloroether Precursor Precursor->Dehalo_Input Dehydro_Process E2 Elimination Dehydro_Input->Dehydro_Process Dehydro_Reagent Organolithium Base (e.g., MeLi) Dehydro_Reagent->Dehydro_Process FVE Fluorinated Vinyl Ether Dehydro_Process->FVE - HF Dehalo_Process Reductive Elimination Dehalo_Input->Dehalo_Process Dehalo_Reagent Reducing Agent (e.g., Zn dust) Dehalo_Reagent->Dehalo_Process Dehalo_Process->FVE - Cl₂

Caption: Comparison of dehydrofluorination and dehalogenation routes.

Part 3: Synthesis via Carbon-Oxygen Bond Formation

These methods construct the vinyl ether linkage directly, often using catalysis to achieve high efficiency and selectivity under mild conditions.

Palladium-Catalyzed Transvinylation

Transvinylation (or transetherification) is a powerful method for synthesizing FVEs from the corresponding fluorinated alcohols. The reaction involves the transfer of a vinyl group from a non-fluorinated, readily available vinyl ether, such as ethyl vinyl ether, to a fluorinated alcohol.[12]

Expertise & Experience: The Causality Behind the Method The reaction is an equilibrium process that is typically catalyzed by palladium(II) complexes.[12] To drive the equilibrium toward the desired product, a large excess of the vinyl ether donor (e.g., ethyl vinyl ether) is used. This strategy leverages Le Châtelier's principle. The low boiling points of the donor and the ethanol byproduct facilitate their removal, further shifting the equilibrium and simplifying purification.[12] The choice of a suitable catalyst, such as 1,10-phenanthrolinylpalladium(II) diacetate, allows the reaction to proceed under mild conditions.[12]

Experimental Protocol: Synthesis of 1H,1H,2H,2H-Perfluorooctyl Vinyl Ether [12]

  • Reaction Setup: In a flask under a nitrogen atmosphere, add 1H,1H,2H,2H-perfluorooctyl alcohol (30 mmol), dry ethyl vinyl ether (100 mL), dry chloroform (100 mL), and 1,10-phenanthrolinylpalladium(II) diacetate (2 mmol).

  • Reaction: The mixture is stirred under nitrogen at room temperature. The progress of the reaction can be monitored by GC or TLC.

  • Workup: Once the reaction is complete, the catalyst can be removed by filtration, and the excess ethyl vinyl ether, chloroform, and ethanol byproduct are removed by distillation.

  • Purification: The remaining crude product is purified by vacuum distillation to yield the pure fluorinated vinyl ether.

Transition-Metal-Free C-O Coupling

An emerging strategy involves the direct, base-mediated coupling of a phenol or alcohol with a highly electrophilic fluorinated alkene, avoiding the need for transition metal catalysts.[13]

Expertise & Experience: The Causality Behind the Method This method relies on the nucleophilic attack of an alkoxide or phenoxide on an electron-deficient fluoroalkene. The reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with various phenols in the presence of a simple base like potassium hydroxide (KOH) provides a stereoselective route to β-trifluoromethyl vinyl ethers.[13] The reaction proceeds under mild conditions (50 °C) and demonstrates perfect regioselectivity and stereoselectivity, offering a significant advantage in terms of cost and operational simplicity over metal-catalyzed alternatives.[13]

Phenol SubstrateBaseSolventTemperature (°C)Yield (%)Reference
4-isopropyl phenolKOHDMF50Excellent[13]
PhenolKOHDMF50Moderate-Excellent[13]
4-methoxyphenolKOHDMF50Moderate-Excellent[13]
Table 1: Substrate Scope for Base-Mediated Synthesis of β-Trifluoromethyl Vinyl Ethers.

Part 4: The Wittig Reaction: A Versatile Olefination Tool

The Wittig reaction, a cornerstone of alkene synthesis, can be adapted for the preparation of fluorinated vinyl ethers.[14][15][16] This reaction involves the coupling of a phosphorus ylide with a carbonyl compound.

Expertise & Experience: The Causality Behind the Method In the context of FVE synthesis, the reaction can be approached in two ways: reacting a standard ylide with a fluorinated aldehyde or ketone, or reacting a fluorinated ylide with a standard carbonyl compound. A particularly innovative approach involves the reaction of a fluorine-containing phosphoranium salt with a perfluoroacyl fluoride, which undergoes a Wittig-type olefination rather than the expected acylation, providing a stereospecific route to trans-1-hydro-perfluoroolefins after hydrolysis.[17] The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[16]

Trustworthiness: A Self-Validating Protocol The key to a successful Wittig reaction is the generation of the ylide. This requires the deprotonation of a phosphonium salt using a strong, non-nucleophilic base like n-butyllithium or sodium hydride under strictly anhydrous and inert conditions.[15] The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide. Non-stabilized ylides (with alkyl substituents) typically favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene.[14]

Logical Relationship: The Wittig Reaction Pathway

cluster_ylide_prep Step 1: Ylide Generation cluster_olefination Step 2: Olefination PPh3 Triphenylphosphine Salt Phosphonium Salt PPh3->Salt SN2 AlkylHalide Alkyl Halide AlkylHalide->Salt SN2 Ylide Phosphorus Ylide (Wittig Reagent) Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product (FVE) Oxaphosphetane->Alkene Decomposition Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO Decomposition

Caption: General workflow for alkene synthesis via the Wittig reaction.

Part 5: Summary and Future Outlook

The synthesis of fluorinated vinyl ethers is a dynamic field with a diverse toolkit of available methods. The choice of the optimal route depends on factors such as the desired substitution pattern (perfluorinated vs. partially fluorinated), scale, stereochemical requirements, and the availability of starting materials.

MethodKey ReagentsAdvantagesLimitations
Salt Pyrolysis Perfluoroacyl Fluoride, BaseRobust, suitable for industrial scaleHigh temperatures, requires pure/dry salt
Dehydrofluorination Organolithium BaseHigh yield, controlled conditionsRequires cryogenics, inert atmosphere
Dehalogenation Zinc DustUtilizes accessible chloro-precursorsStoichiometric metal waste
Transvinylation Pd(II) Catalyst, Vinyl EtherMild conditions, catalyticEquilibrium-limited, requires excess reagent
Base-Mediated C-O Coupling KOH, FluoroalkeneTransition-metal-free, stereoselectiveSubstrate scope may be limited
Wittig Reaction Phosphorus Ylide, CarbonylVersatile, well-understoodStoichiometric phosphine oxide waste
Table 2: Comparative Analysis of Key Synthetic Methods for FVEs.

Future research will undoubtedly focus on developing more efficient and sustainable catalytic systems. The use of earth-abundant metal catalysts, such as iron, for cross-coupling reactions is a promising avenue.[18] Furthermore, the development of photocontrolled polymerization methods for FVEs highlights the ongoing innovation in applying these valuable monomers to create advanced materials with precisely controlled architectures.[19] As the demand for sophisticated fluorinated materials and pharmaceuticals grows, the continued evolution of synthetic methods for fluorinated vinyl ethers will remain a critical area of research.

References

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  • ResearchGate. (n.d.). Methods for Vinyl Ether Synthesis. [Link]

  • RSC Publishing. (n.d.). An efficient method to synthesize vinyl ethers (VEs) that bear various halogenated or functional groups and their radical copolymerization with chlorotrifluoroethylene (CTFE) to yield functional poly(VE-alt-CTFE) alternated copolymers. [Link]

  • Chemistry LibreTexts. (2020, July 1). 20.4: The Wittig reaction. [Link]

  • PMC. (2025, April 25). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. [Link]

  • Research Square. (2022, February 7). Synthesis and characterization of novel functional vinyl ethers that bear various groups. [Link]

  • ResearchGate. (n.d.). Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing. [Link]

Sources

Foundational

chemical structure and stereochemistry of 4-Butoxy-1,1,2-trifluorobut-1-ene

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Butoxy-1,1,2-trifluorobut-1-ene Executive Summary 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS 229957-01-1) represents a specialized class of semi-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Butoxy-1,1,2-trifluorobut-1-ene

Executive Summary

4-Butoxy-1,1,2-trifluorobut-1-ene (CAS 229957-01-1) represents a specialized class of semi-fluorinated functional monomers. Unlike perfluorinated vinyl ethers used in industrial coatings, this molecule features a "spacer" chemistry—a non-fluorinated ethylene bridge connecting a reactive trifluorovinyl group to a lipophilic butoxy tail. This unique architecture allows for the synthesis of fluoropolymers with enhanced solubility in organic solvents while retaining the metabolic stability and surface properties characteristic of fluorinated materials.

For drug development professionals, this molecule is of high interest as a building block for biocompatible fluoropolymers used in drug delivery matrices and medical device coatings. Its lack of inherent chirality, contrasted with the complex stereochemical outcomes of its polymerization, presents a critical area of study for materials scientists.[1]

Part 1: Molecular Architecture & Stereochemical Analysis

Chemical Structure

The molecule consists of a trifluorovinyl head group (


) attached to an ethyl ether tail.
  • IUPAC Name: 4-Butoxy-1,1,2-trifluorobut-1-ene[2][3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 182.18 g/mol [2]

  • SMILES: CCCCOCCC(=C(F)F)F

Structural Components:

  • Trifluorovinyl Group (

    
    ):  The 
    
    
    
    carbon bears two fluorine atoms, while
    
    
    bears one fluorine and the alkyl chain. The high electronegativity of the three fluorine atoms withdraws electron density from the double bond, making it electron-deficient and susceptible to radical attack, yet resistant to electrophilic addition compared to non-fluorinated alkenes.
  • Ethylene Spacer (

    
    ):  This bridge isolates the ether oxygen from the fluorovinyl group, preventing the destabilizing 
    
    
    
    -elimination often seen in perfluorovinyl ethers.
  • Butoxy Tail (

    
    ):  Provides lipophilicity and internal plasticization.
    
Stereochemistry: A Nuanced Perspective

While the monomer itself is achiral, its stereochemical behavior is governed by prochirality and conformational isomerism .

A. Geometric Isomerism (E/Z):

  • Status: Impossible.

  • Reasoning: The terminal carbon (

    
    ) is bonded to two identical substituents (Fluorine). Therefore, switching the substituents at 
    
    
    
    does not produce a geometric isomer. The molecule exists as a single geometric form.

B. Prochirality at


: 
  • The

    
     carbon is prochiral . It is 
    
    
    
    hybridized and planar.
  • Upon addition to the double bond (e.g., during polymerization or hydrogenation),

    
     transforms into an 
    
    
    
    chiral center.
  • Implication: In a polymerization context, the face of attack determines the tacticity (isotactic vs. syndiotactic) of the resulting polymer chain.[1] This is critical for controlling the crystallinity and melting point of the final biomaterial.

C. Conformational Isomerism:

  • Rotation around the

    
     and 
    
    
    
    single bonds creates gauche and anti conformers.
  • Fluorine Effect: The gauche effect is pronounced due to the interaction between the fluorine at

    
     and the protons at 
    
    
    
    . The preferred conformation maximizes the distance between the electron-rich ether oxygen and the electron-rich fluorine atoms.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 4-Butoxy-1,1,2-trifluorobut-1-ene generally proceeds via nucleophilic substitution on a pre-fluorinated scaffold. The most robust route utilizes 4-Bromo-1,1,2-trifluorobut-1-ene as the electrophile.

Synthesis Workflow Diagram

SynthesisPath Precursor 4-Bromo-1,1,2-trifluorobut-1-ene (CAS 10493-44-4) Intermediate Transition State (SN2 Attack) Precursor->Intermediate + n-BuONa / THF Reagent Sodium Butoxide (n-BuONa) Product 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS 229957-01-1) Intermediate->Product Reflux, 6h Byproduct NaBr Intermediate->Byproduct

Caption: Nucleophilic substitution pathway converting the bromo-fluorinated precursor to the target ether via Williamson ether synthesis.

Experimental Protocol

Objective: Synthesis of 4-Butoxy-1,1,2-trifluorobut-1-ene via Williamson Ether Synthesis.

Reagents:

  • 4-Bromo-1,1,2-trifluorobut-1-ene (1.0 eq) [Source: Sigma-Aldrich / TCI]

  • n-Butanol (excess, solvent/reagent)

  • Sodium Hydride (1.1 eq, 60% dispersion in oil) or Sodium Butoxide

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Sodium Hydride (1.1 eq) in anhydrous THF. Cool to 0°C.

  • Alkoxide Formation: Add n-Butanol (1.2 eq) dropwise. Allow evolution of

    
     gas to cease. Stir for 30 min at room temperature to generate Sodium Butoxide in situ.
    
  • Substitution: Cool the solution back to 0°C. Add 4-Bromo-1,1,2-trifluorobut-1-ene (1.0 eq) dropwise to control the exotherm.

    • Note: The trifluorovinyl group is relatively stable to base, but temperature control is vital to prevent elimination side reactions at the alkyl bromide site.

  • Reaction: Warm to reflux (65°C) and stir for 6–12 hours. Monitor via GC-MS or

    
     NMR (disappearance of the reactant's specific coupling pattern).
    
  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure. The product is a clear liquid.[4][5]

Validation Check:

  • Boiling Point: Expect ~130–140°C (estimated based on bromo-analog bp of 95°C).

  • Yield: Typical isolated yields range from 65–80%.

Part 3: Spectroscopic Identification

Accurate identification relies heavily on


 NMR  due to the distinctive coupling patterns of the trifluorovinyl group.
NMR Data Table (Representative)
NucleusShift (

ppm)
MultiplicityAssignmentCoupling Constants (

)

-105 to -108dd (doublet of doublets)

(trans to chain)

Hz,

Hz

-120 to -125dd

(cis to chain)

Hz,

Hz

-170 to -175ddt

(at C2)

Hz,

Hz,

Hz

3.45Triplet

(Butoxy)

Hz

2.50MultipletAllylic

Complex coupling to

Key Diagnostic Feature: The


 spectrum will show an AMX spin system  (or ABX) typical of trifluorovinyl groups. The large geminal coupling (

Hz) between the two terminal fluorines is the hallmark of this moiety.

Part 4: Reactivity & Polymerization Stereochemistry

For drug delivery applications, this monomer is polymerized to form fluorinated backbones with pendant ether groups. The "stereochemistry" here refers to the tacticity of the resulting polymer.

Polymerization Mechanism & Tacticity

When 4-Butoxy-1,1,2-trifluorobut-1-ene undergoes radical polymerization, the double bond opens. The carbon bearing the fluorine and the alkyl chain (


) becomes a chiral center in the polymer backbone.
  • Atactic: Random arrangement of the side chains (most common in free radical polymerization). Amorphous, lower melting point.[6]

  • Syndiotactic: Alternating stereochemistry. Often favored in lower-temperature polymerizations or with specific metal-mediated catalysts.

  • Isotactic: Same side stereochemistry. Rare for this class without stereospecific catalysts.

Polymerization Pathway Diagram

Polymerization cluster_Polymer Polymer Microstructure (Tacticity) Monomer Monomer: 4-Butoxy-1,1,2-trifluorobut-1-ene (Achiral, Prochiral C2) Atactic Atactic Chain (Random R/S distribution) Amorphous, Flexible Monomer->Atactic Free Radical Polymerization Syndiotactic Syndiotactic Chain (Alternating R/S) Semi-crystalline Monomer->Syndiotactic Stereospecific Catalysis (hypothetical) Initiator Initiator (Peroxide/Persulfate) Initiator->Atactic

Caption: Transformation of the prochiral monomer into polymer chains with distinct microstructures (tacticities) governing material properties.

Application in Drug Development

The resulting polymer, Poly(4-butoxy-1,1,2-trifluorobut-1-ene), is valuable for:

  • Hydrophobic/Lipophobic Balance: The fluorinated backbone repels water and proteins, while the butoxy group allows solubility in coating solvents (e.g., acetone, ethyl acetate) unlike pure PTFE.

  • Chemical Inertness: Resistant to hydrolysis in vivo.

  • Surface Modification: Used to coat catheters or nanoparticles to reduce protein fouling.

References

  • Lousenberg, R. D., & Shoichet, M. S. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of Trifluorovinyl Compounds: A Technical Guide

Topic: Spectroscopic Characterization of Trifluorovinyl Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Core Directive: The Diagnostic Imperative Trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of Trifluorovinyl Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Directive: The Diagnostic Imperative

Trifluorovinyl (TFV) groups (


) are critical motifs in high-performance fluoropolymers (e.g., perfluoropropyl vinyl ether) and emerging bioisosteres in medicinal chemistry. Unlike their hydrocarbon analogs, TFV moieties exhibit unique electronic signatures due to the high electronegativity and non-bonding electron repulsion of the three fluorine atoms.

This guide moves beyond basic spectral listing. It establishes a self-validating diagnostic workflow where Nuclear Magnetic Resonance (


 NMR), Infrared (IR), and Mass Spectrometry (MS) data cross-reference each other to confirm structural integrity, distinguishing the TFV group from other fluorinated impurities like difluorovinylidenes or saturated fluorocarbons.

Nuclear Magnetic Resonance ( NMR): The Gold Standard

The


 NMR spectrum of a trifluorovinyl group is the definitive tool for characterization. It typically presents as a second-order AMX spin system  (or ABX depending on the substituent), characterized by three distinct chemical environments and large coupling constants.
The AMX Coupling Logic

In a generic trifluorovinyl compound


:
  • 
     (Internal):  Geminal to the substituent R.
    
  • 
     (Trans):  Trans to 
    
    
    
    (on the terminal carbon).
  • 
     (Cis):  Cis to 
    
    
    
    (on the terminal carbon).

The stereochemical assignment relies on the magnitude of the coupling constants (


), which follow a predictable hierarchy in fluoroalkenes, distinct from proton couplings.

Diagnostic Hierarchy of


-Values: 
  • 
     (
    
    
    
    -
    
    
    ):
    110 – 120 Hz (Largest magnitude, verifying the terminal
    
    
    ).
  • 
     (
    
    
    
    -
    
    
    ):
    50 – 90 Hz (Intermediate, verifies the geminal relationship on the terminal carbon).
  • 
     (
    
    
    
    -
    
    
    ):
    30 – 60 Hz (Smallest, verifies cis relationship).

Note: In hydrocarbon alkenes,


. In fluoroalkenes, the geminal coupling is often larger than the cis coupling due to electronic effects.
Chemical Shift Ranges

The chemical shifts are highly sensitive to the nature of the substituent


 (ether vs. aromatic).
NucleusAssignmentTypical Shift (

, ppm)
Multiplicity Pattern

Internal (gem to R)-110 to -135dd (doublet of doublets)

Terminal (trans to

)
-120 to -145dd (doublet of doublets)

Terminal (cis to

)
-115 to -130dd (doublet of doublets)

Reference:


 = 0 ppm.[1] Shifts are approximate and solvent-dependent.

Vibrational Spectroscopy (IR): The "Blue Shift"

The C=C stretching frequency in trifluorovinyl compounds is significantly shifted compared to hydrocarbon alkenes (typically 1640–1680 cm


) due to the high electronegativity of fluorine, which shortens and strengthens the double bond while altering the dipole moment change.
Diagnostic Bands
  • Trifluorovinyl Ethers (

    
    ):  The C=C stretch appears at 1830 ± 10 cm
    
    
    
    . This high-frequency shift is diagnostic for the vinyl ether linkage.
  • Trifluorostyrenes (

    
    ):  Conjugation with the aromatic ring lowers the frequency to 1750 ± 20 cm
    
    
    
    .
  • C-F Stretching: Strong, broad bands in the 1100–1350 cm

    
      region (Fingerprint), often obscuring other features.
    

Mass Spectrometry (MS): Fragmentation Fingerprint

Under Electron Ionization (EI), trifluorovinyl compounds exhibit specific fragmentation pathways that serve as structural confirmation.

Key Fragment Ions
  • 
     81 (
    
    
    
    ):
    The perfluorovinyl cation. This is the "smoking gun" for the TFV group.
  • 
     (
    
    
    
    ):
    Loss of a single fluorine atom.
  • 
     (
    
    
    
    ):
    Loss of the terminal difluoromethylene group, often observed in rearrangement pathways.

Experimental Protocol: Synthesis & Characterization Workflow

Context: Synthesis of a Trifluorovinyl Zinc Reagent from Tetrafluoroethylene (TFE) and subsequent characterization.

Protocol Steps
  • Reagent Generation: React TFE with Zinc dust in DMF at 60°C to generate

    
     (or similar halide).
    
  • Aliquot Extraction: Remove a 0.5 mL aliquot under inert atmosphere (

    
    ).
    
  • NMR Sample Prep: Dilute with dry

    
     in an NMR tube equipped with a Young's tap (to prevent volatile loss).
    
  • Acquisition:

    • Run

      
       NMR (non-decoupled)  to observe F-F couplings.
      
    • Set spectral width to +10 to -200 ppm.

    • Set relaxation delay (

      
      ) > 2s to ensure integration accuracy for F nuclei with different relaxation times.
      
  • Analysis:

    • Look for the AMX pattern centered around -100 to -140 ppm.

    • Measure

      
       values.[2][3][4] If 
      
      
      
      Hz is absent, the TFV group may have degraded to a saturated system.

Visualization: Characterization Decision Tree

TFV_Characterization Start Unknown Fluorinated Sample F19_NMR Run 19F NMR Start->F19_NMR Check_Region Signals in -90 to -150 ppm? F19_NMR->Check_Region Check_Pattern Pattern Analysis (AMX) Check_Region->Check_Pattern Yes Rejected REJECTED: Saturated/Degraded Check_Region->Rejected No J_Check Check Coupling Constants (J) Check_Pattern->J_Check Valid_J J_trans ~115 Hz J_gem ~70 Hz J_cis ~40 Hz J_Check->Valid_J Matches Logic Invalid_J J values < 20 Hz or Multiplets unclear J_Check->Invalid_J Mismatch IR_Check Run FT-IR Valid_J->IR_Check Invalid_J->Rejected IR_Band Band at 1830 cm-1 (Ether) or 1750 cm-1 (Aromatic)? IR_Check->IR_Band MS_Check Run MS (EI) IR_Band->MS_Check Yes IR_Band->Rejected No (C=C absent) MS_Peak Peak at m/z 81 (C2F3+)? MS_Check->MS_Peak Confirmed CONFIRMED: Trifluorovinyl Group MS_Peak->Confirmed Yes MS_Peak->Rejected No

Caption: Logic flow for validating the presence of a trifluorovinyl group using multi-modal spectroscopy.

Data Summary: Diagnostic Parameters

ParameterValue / RangeStructural Implication


110 – 120 Hz Confirms terminal

geometry.


50 – 90 Hz Confirms geminal F atoms on terminal C.


30 – 60 Hz Confirms cis relationship.
IR

~1830 cm

Trifluorovinyl Ether (non-conjugated).
IR

~1750 cm

Trifluorostyrene (conjugated).
MS Fragment

81

cation (Diagnostic).

References

  • Kikushima, K. et al. (2020). "Direct Transformation of Tetrafluoroethylene to Trifluorovinylzinc via sp2 C–F Bond Activation." Organic Letters. [Link]

  • University of Manchester NMR Facility. (n.d.).

    
    F NMR Examples." [Link]
    
  • Specac. (n.d.). "Interpreting Infrared Spectra: Functional Group Frequencies." [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). "Mass Spectrum of Fluorinated Compounds." [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard Field Reference).

Sources

Foundational

Fluorinated Butene Derivatives in Advanced Synthesis: A Technical Guide to 4-Butoxy-1,1,2-trifluorobut-1-ene and its Isomers

Executive Summary & Chemical Significance In modern drug development and advanced materials science, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In modern drug development and advanced materials science, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. Among the most versatile fluorinated building blocks is the trifluorovinyl group (


). This whitepaper provides an in-depth technical analysis of 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS: 229957-01-1) [1], a highly specialized ether derivative, alongside its critical precursors and isomers. By detailing the physicochemical profiles, mechanistic synthetic pathways, and self-validating experimental protocols, this guide serves as an authoritative resource for researchers engineering next-generation fluoropolymers and active pharmaceutical ingredients (APIs).

Structural and Physicochemical Profiling

Understanding the structural nuances between 4-Butoxy-1,1,2-trifluorobut-1-ene and its related isomers is critical for rational synthetic design. The terminal trifluorovinyl moiety is electronically deactivated compared to standard olefins, making it highly resistant to electrophilic attack while preserving its utility in radical copolymerizations[2].

The quantitative data for the target compound and its primary structural relatives are summarized below:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Feature
4-Butoxy-1,1,2-trifluorobut-1-ene 229957-01-1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

182.18 g/mol Terminal trifluorovinyl ether; lipophilic tail[1]
4-Bromo-1,1,2-trifluorobut-1-ene 10493-44-4

188.97 g/mol Homoallylic bromide; primary synthetic precursor
1,1,2-Trifluorobut-1-ene 383-84-6

110.08 g/mol Unsubstituted aliphatic chain[3]
1,1,2-Trifluoro-1,3-butadiene 565-65-1

108.06 g/mol Conjugated diene system; cross-linking agent[4]

Mechanistic Pathways & Synthetic Workflows

The synthesis of 4-Butoxy-1,1,2-trifluorobut-1-ene relies on the availability of its brominated precursor, 4-Bromo-1,1,2-trifluorobut-1-ene (CAS: 10493-44-4)[5]. The foundational synthesis begins with chlorotrifluoroethylene (CTFE), which undergoes a strictly controlled three-step radical and elimination sequence[2].

Once the homoallylic bromide is isolated, it serves as an ideal electrophile. The terminal bromine on the


 carbon is highly susceptible to 

nucleophilic attack by sodium butoxide. Crucially, the trifluorovinyl group remains completely intact during this transformation due to the strong

bonds and the specific electronic deactivation of the double bond towards nucleophiles, which directs the attack exclusively to the aliphatic carbon[6].

SyntheticWorkflow CTFE Chlorotrifluoroethylene (CTFE) Bromination Bromination (Br2, 35-80°C) CTFE->Bromination Int1 Br-CF2-CHCl-Br Bromination->Int1 Ethylenation Ethylenation (Radical Init) Int1->Ethylenation Int2 2-Chloro-1,1,2-trifluoro- 1,4-dibromobutane Ethylenation->Int2 Dehalogenation Dehalogenation (Zn catalyst) Int2->Dehalogenation BromoAlkene 4-Bromo-1,1,2-trifluorobut-1-ene CAS: 10493-44-4 Dehalogenation->BromoAlkene Etherification Nucleophilic Substitution (NaO-Bu) BromoAlkene->Etherification Target 4-Butoxy-1,1,2-trifluorobut-1-ene CAS: 229957-01-1 Etherification->Target

Synthetic pathway for 4-Butoxy-1,1,2-trifluorobut-1-ene from CTFE.

Pharmacological & Material Science Applications

In drug design, the incorporation of a trifluorovinyl ether such as 4-butoxy-1,1,2-trifluorobut-1-ene is not merely structural—it is highly functional. The fluorine atoms shield adjacent bonds from cytochrome P450-mediated oxidative metabolism, while the butoxy chain provides a tunable lipophilic anchor that enhances cell membrane permeability. In materials science, these monomers are critical for synthesizing proton exchange membranes (PEMs) due to their high chemical resistance and tunable side chains[6].

DrugDesign Fluorine Trifluorovinyl Moiety (-CF=CF2) Lipophilicity Increased Lipophilicity (logP enhancement) Fluorine->Lipophilicity Metabolism Metabolic Stability (CYP450 resistance) Fluorine->Metabolism Binding Target Binding (Fluorophilic interactions) Fluorine->Binding Efficacy Enhanced In Vivo Efficacy Lipophilicity->Efficacy Metabolism->Efficacy Binding->Efficacy

Pharmacological impact of the trifluorovinyl moiety in drug design.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocol for the etherification of 4-bromo-1,1,2-trifluorobut-1-ene into 4-butoxy-1,1,2-trifluorobut-1-ene is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.

Objective: Regioselective synthesis of 4-Butoxy-1,1,2-trifluorobut-1-ene via


 displacement[6].

Step 1: Preparation of the Alkoxide Nucleophile

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.1 equivalents of sodium metal in anhydrous 1-butanol to generate sodium butoxide.

  • Causality: Strict anhydrous conditions are mandatory. The presence of water would generate sodium hydroxide, leading to the competitive hydrolysis of the alkyl bromide into an alcohol byproduct, severely depressing the yield of the target ether.

Step 2: Controlled Nucleophilic Substitution

  • Action: Cool the alkoxide solution to 0°C. Add 1.0 equivalent of 4-Bromo-1,1,2-trifluorobut-1-ene (CAS: 10493-44-4) dropwise over 30 minutes. Gradually warm the mixture to room temperature and stir for 12 hours.

  • Causality: The low initial temperature controls the exothermic kinetics of the

    
     reaction. Preventing thermal spikes is critical to avoid the auto-polymerization of the fluorinated double bond, which is sensitive to radical initiation at elevated temperatures[2].
    

Step 3: Quenching and Phase Separation

  • Action: Quench the reaction with cold distilled water. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous

    
    .
    
  • Causality: Water neutralizes any unreacted alkoxide. The highly lipophilic fluorinated ether preferentially partitions into the DCM phase, allowing for clean separation from inorganic salts.

Step 4: Self-Validating Quality Control (NMR Spectroscopy)

  • Action: Concentrate the product under reduced pressure and analyze via

    
     and 
    
    
    
    NMR.
  • Validation: The system validates its own success through specific spectral markers. In the

    
     NMR, the complete disappearance of the 
    
    
    
    triplet confirms full conversion. In the
    
    
    NMR, the presence of three distinct fluorine environments (typically multiplet signals around -100 to -120 ppm for the terminal
    
    
    and -160 ppm for the internal
    
    
    ) definitively proves that the fragile trifluorovinyl group survived the nucleophilic attack without undergoing elimination or defluorination[6].

References

  • PubChem. "4-Bromo-1,1,2-trifluorobut-1-ene | CID 66333". National Center for Biotechnology Information. Available at:[Link]

  • SciSpace. "Synthesis and copolymerization of fluorinated monomers bearing a reactive lateral group". Available at: [Link]

  • PubMed Central (PMC). "Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation". Available at:[Link]

Sources

Exploratory

nucleophilic substitution on the fluoroalkene moiety

Topic: Nucleophilic Substitution on the Fluoroalkene Moiety ( ) Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Chemists Nucleophilic Vinylic Substitution ( ) on Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Substitution on the Fluoroalkene Moiety (


)
Content Type:  Technical Guide / Whitepaper
Audience:  Senior Researchers, Medicinal Chemists, Process Chemists

Nucleophilic Vinylic Substitution ( ) on Fluoroalkenes: Mechanistic Principles and Synthetic Applications

Executive Summary

The introduction of fluorine into organic scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability, lipophilicity, and binding affinity. Among fluorinated motifs, the fluoroalkene moiety offers unique geometry and electronic properties, serving as a bioisostere for amide bonds and enol ethers.

Unlike non-fluorinated alkenes, which are typically nucleophilic, fluoroalkenes possess a distinct electrophilic character at the vinylic position due to the strong electron-withdrawing nature of fluorine. This guide details the Nucleophilic Vinylic Substitution (


) , a transformation governed not by the concerted 

mechanism, but by a stepwise Addition-Elimination (

)
pathway. Mastering this mechanism allows for the precise construction of monofluorinated alkenes, gem-difluoroalkenes, and complex heterocycles with high stereocontrol.[1]

Mechanistic Underpinnings: The Pathway

The "Element Effect" and Bond Polarization

In standard nucleophilic substitution (


), fluorine is a poor leaving group due to the strength of the C-F bond (~116 kcal/mol). However, in vinylic substitution, the reaction rate often follows the order F > Cl > Br > I . This "element effect" confirms that C-halogen bond breaking is not the rate-determining step.

Instead, the reaction is driven by the high electronegativity of fluorine, which:[2]

  • Lowers the LUMO energy of the

    
    -system, facilitating nucleophilic attack.
    
  • Stabilizes the anionic intermediate via inductive withdrawal (

    
     effect).
    
The Stepwise Mechanism

The reaction proceeds through a distinct carbanionic intermediate.

  • Nucleophilic Attack: The nucleophile attacks the

    
    -carbon (relative to the activating group or the most fluorinated carbon), breaking the 
    
    
    
    -bond.
  • Intermediate Stabilization: A tetrahedral carbanion is formed. The negative charge is stabilized by the

    
    -fluorine atoms (negative hyperconjugation) and electron-withdrawing groups (EWG) if present.
    
  • 
    -Elimination:  The lone pair re-forms the 
    
    
    
    -bond, expelling a fluoride ion (
    
    
    ).
Visualization: The Workflow

SNV_Mechanism Substrate gem-Difluoroalkene (Electrophilic) TS1 Transition State 1 (Attack) Substrate->TS1 + Nu- Nu Nucleophile (Nu-) Nu->TS1 Inter Tetrahedral Carbanion (Stabilized by F) TS1->Inter Rate Determining Step (Usually) TS2 Transition State 2 (Elimination) Inter->TS2 Lone Pair Push Product Monofluoroalkene (Vinyl Nu) TS2->Product Leaving Fluoride Ion (F-) TS2->Leaving

Caption: The stepwise Addition-Elimination mechanism. The stability of the carbanion intermediate dictates the regioselectivity and stereochemical outcome.

Substrate Scope and Reactivity Profiles[3][4][5]

The reactivity of the fluoroalkene is dictated by the number of fluorine atoms and the presence of auxiliary electron-withdrawing groups.

Substrate ClassStructureElectrophilicityPrimary ProductKey Application
Perfluoroalkenes

Very HighPerfluoroalkyl vinyl ethers/aminesMaterials, Surfactants

-Trifluoromethyl Alkenes

High (

active)

-Difluoroalkenes
Bioactive building blocks

-Difluoroalkenes

Moderate to HighMonofluoroalkenesPeptide isosteres
Monofluoroalkenes

LowSubstituted alkenesSpecialized synthesis
Regioselectivity in Trifluoromethyl Alkenes

For substrates like


-trifluoromethyl styrenes, nucleophilic attack can occur at the 

-position (

mechanism) or the vinylic position depending on the hardness of the nucleophile.
  • Hard Nucleophiles (R-Li, R-MgX): Tend to attack the hard silicon/boron centers or undergo direct addition.

  • Soft Nucleophiles (Thiolates, Amines): Prefer the soft vinylic carbon or

    
     pathways involving defluorination.
    

Stereochemical Control: The vs. Dilemma

Stereocontrol is the most challenging aspect of


 on fluoroalkenes. The stereochemical outcome is determined by the conformation of the carbanionic intermediate immediately prior to fluoride elimination.
Factors Influencing Stereoselectivity
  • Thermodynamic Control: If the intermediate has a long lifetime, it will rotate to the most stable conformation (minimizing steric clash between R groups) before elimination, typically yielding the (Z)-isomer (where the largest groups are trans).

  • Kinetic Control: In rapid reactions, the incoming nucleophile may dictate the geometry based on the trajectory of attack (anti-periplanar approach).

  • Chelation: When using metal catalysts (e.g., Pd(0)), coordination between the metal, the fluorine, and the nucleophile can invert standard selectivity.

Rule of Thumb: For gem-difluoroalkenes reacting with O- or N-nucleophiles, the reaction generally favors the (Z)-monofluoroalkene due to the minimization of dipole repulsion in the transition state.

Experimental Protocol: Synthesis of -Fluoroenamines

This protocol describes the synthesis of a monofluoroalkenyl amine from a gem-difluoroalkene, a common step in synthesizing peptidomimetics.

Reagents and Equipment
  • Substrate:

    
    -difluorostyrene derivative (1.0 equiv)
    
  • Nucleophile: Morpholine or Piperidine (1.2 equiv)

  • Base: Inorganic bases (e.g.,

    
    , 2.0 equiv) or organic bases (DBU) depending on substrate acidity.
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate the reaction).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to room temperature under inert gas flow.

  • Charging: Add the

    
    -difluorostyrene (1.0 mmol) and anhydrous DMF (5 mL, 0.2 M).
    
  • Nucleophile Addition: Add the amine (1.2 mmol) followed by

    
     (2.0 mmol).
    
  • Reaction: Heat the mixture to 80–100 °C . Monitor by TLC or

    
     NMR.
    
    • Note: The starting material signal (typically

      
       ppm, dd) will disappear, replaced by a single vinylic fluorine signal (
      
      
      
      to
      
      
      ppm).
  • Workup: Upon completion (usually 2–6 h), cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) to remove DMF.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).
    
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction Nucleophile too weak or solvent too non-polar.Switch to DMSO; increase Temp to 120°C; use a stronger base (NaH).
Complex Mixture Double substitution (formation of aminals).Reduce nucleophile equivalents to 1.0; lower temperature.
Low Z/E Selectivity Fast rotation of intermediate.Lower temperature; try a bulkier solvent (t-Amyl alcohol).

Applications in Drug Discovery[3][6]

The


 reaction is pivotal for creating Fluoroalkene Isosteres .
  • Peptide Bond Mimicry: The

    
     unit mimics the planar geometry and electronic distribution of the amide bond (
    
    
    
    ) but is resistant to proteases.
  • Metabolic Blocking: Substitution of metabolic "soft spots" (e.g., vinylic hydrogens) with fluorine blocks P450 oxidation while maintaining steric fidelity.

Strategic Workflow for Analog Design

DrugDesign Target Target: Unstable Peptide/Amide Strategy Strategy: Bioisosteric Replacement Target->Strategy Synthesis Synthesis: Gem-Difluoroalkene Precursor Strategy->Synthesis Reaction Reaction: SNV with Amine/Alcohol Synthesis->Reaction Ad_N-E Mechanism Result Result: Monofluoroalkene Isostere (Protease Resistant) Reaction->Result Z-Selective

Caption: Workflow for utilizing SNV reactions to generate metabolically stable peptide isosteres.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Amiii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link

  • Ichikawa, J. (2000). Fluorine as a Leaving Group: Substitution and Elimination.[2][3][4] Journal of Synthetic Organic Chemistry, Japan, 58(11), 1095. (Detailed mechanistic analysis of

    
    ).
    
  • Vaughn, J. F., et al. (2019). Nucleophilic Vinylic Substitution of gem-Difluoroalkenes. Organic Letters, 21(22), 9030-9034. Link

  • Zong, Y., et al. (2021).[5] Nucleophilic Vinylic Substitution (

    
    ) of Trisubstituted Monofluoroalkenes. Organic Letters, 23(15), 5724–5729. Link
    
  • Kondoh, A., et al. (2019).[3] Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals. Organic Letters, 21(7), 2277–2280. Link

Sources

Foundational

Mechanism of Formation for Substituted Trifluorobutenes: A Technical Guide to Allylic Trifluoromethylation

Executive Summary The incorporation of the trifluoromethyl (–CF₃) group into aliphatic frameworks is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into aliphatic frameworks is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Substituted trifluorobutenes (e.g., 4-phenyl-1,1,1-trifluoro-2-butene) represent a highly versatile class of fluorinated building blocks. Historically, synthesizing these motifs required pre-functionalized substrates. However, recent advancements in transition-metal catalysis and electrochemistry have unlocked direct, late-stage allylic trifluoromethylation of unactivated olefins and free allylic alcohols.

This whitepaper dissects the two most robust mechanistic paradigms for forming substituted trifluorobutenes: the Copper-Catalyzed Radical Addition pathway and the Electrochemical Dehydroxylative Trifluoromethylation pathway.

Mechanistic Pathways for C–CF₃ Bond Formation

Copper-Catalyzed Radical Addition (The Buchwald Pathway)

The direct trifluoromethylation of unactivated terminal olefins was revolutionized by utilizing hypervalent iodine reagents—specifically 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)—in the presence of a Copper(I) catalyst 1.

Mechanistic Causality: The reaction operates via a radical-polar crossover mechanism rather than a traditional cross-coupling cycle.

  • Radical Generation: Cu(I) undergoes a Single-Electron Transfer (SET) with Togni's Reagent II. The weak I–CF₃ bond homolytically cleaves, generating an electrophilic •CF₃ radical and oxidizing the catalyst to a Cu(II) species.

  • Olefin Addition: The •CF₃ radical regioselectively adds to the less sterically hindered terminal carbon of the unactivated olefin, generating a secondary alkyl radical intermediate.

  • Oxidation & Elimination: The transient alkyl radical is rapidly oxidized by the Cu(II) intermediate to a carbocation (or undergoes direct ligand transfer). Subsequent

    
    -hydride elimination yields the substituted trifluorobutene.
    
  • Stereocontrol: The high E/Z selectivity (typically >90:10) is thermodynamically driven during the elimination step, where the bulky –CF₃ and alkyl groups adopt an anti-periplanar conformation to minimize steric strain.

CuCatalysis CuI Cu(I) Catalyst (Active Species) Togni Togni's Reagent II (CF3 Source) CuI->Togni SET Reduction CF3Rad •CF3 Radical Togni->CF3Rad Homolytic Cleavage CuII Cu(II) Intermediate Togni->CuII Oxidation of Cu(I) Alkene Unactivated Olefin (e.g., 4-phenyl-1-butene) CF3Rad->Alkene Radical Addition CuII->CuI Catalyst Regeneration Product Substituted Trifluorobutene (E-isomer major) CuII->Product β-Hydride Elimination (-H+) AlkylRad Alkyl Radical Intermediate Alkene->AlkylRad C-CF3 Bond Formation AlkylRad->CuII SET Oxidation

Figure 1: Cu-catalyzed radical mechanism for allylic trifluoromethylation of unactivated olefins.

Electrochemical Dehydroxylative Trifluoromethylation (The Meng Pathway)

Free allylic alcohols possess high C–O bond dissociation energies, making direct radical substitution challenging. A breakthrough 2026 protocol utilizes trifluoromethyl thianthrenium (TT-CF₃) salts in an undivided electrochemical cell to achieve dehydroxylative allylic trifluoromethylation 2.

Mechanistic Causality: This system is entirely catalyst-free, relying on the electrochemically unlocked "trifunctionality" of the thianthrenium salt:

  • Cathodic Reduction: TT-CF₃ is reduced at the cathode, fragmenting into the •CF₃ radical and neutral thianthrene (TT).

  • Anodic Oxidation: The released TT migrates to the anode, acting as a sacrificial agent where it is oxidized into a highly electrophilic TT²⁺ dication.

  • Deoxygenation: The •CF₃ radical adds to the allylic alcohol. Simultaneously, the TT²⁺ dication binds strongly to the hydroxyl oxygen. This transforms the poor –OH leaving group into an excellent thianthrene-oxide leaving group, facilitating rapid elimination to form the trisubstituted trifluorobutene.

ElectroCatalysis Cathode Cathode (-) Electrolysis TTCF3 TT-CF3 Salt (Radical Precursor) Cathode->TTCF3 1e- Reduction Anode Anode (+) Electrolysis TT2 TT2+ Dication (Deoxygenation Mediator) Anode->TT2 2e- Oxidation CF3Rad •CF3 Radical TTCF3->CF3Rad Fragmentation TT Thianthrene (TT) (Sacrificial Agent) TTCF3->TT Release AllylAlc Free Allylic Alcohol CF3Rad->AllylAlc Addition TT->Anode Oxidation Product Trifluorobutene Derivative (Dehydroxylative) TT2->Product Elimination (-TT, -H+) RadAdduct Radical Adduct AllylAlc->RadAdduct Intermediate RadAdduct->TT2 OH Activation

Figure 2: Electrochemical dehydroxylative radical allylic trifluoromethylation mechanism.

Empirical Optimization & Quantitative Data

The choice of solvent and electrode material dictates the efficiency of the radical generation and stabilization of the transient ionic intermediates. The tables below summarize the critical optimization parameters for both methodologies.

Table 1: Optimization of Cu-Catalyzed Trifluoromethylation of 4-phenyl-1-butene 3 Note: Methanol is strictly required as it stabilizes the Cu(II) intermediate and facilitates the proton-loss step, drastically improving both yield and stereoselectivity.

SolventAlkene:Reagent RatioCatalystYield (%)E/Z Ratio
DCM1.0 : 1.0CuCl (15 mol%)4580:20
THF1.0 : 1.0CuCl (15 mol%)5285:15
MeOH1.0 : 1.0CuCl (15 mol%)7492:8
MeOH 1.25 : 1.0 CuCl (15 mol%) 81 94:6

Table 2: Optimization of Electrochemical Trifluoromethylation of Allylic Alcohols 2 Note: A carbon plate anode is mandatory to prevent over-oxidation of the solvent, while a stainless steel cathode provides the optimal overpotential for TT-CF₃ reduction.

Anode MaterialCathode MaterialElectrolyteYield (%)
Platinum (Pt)Stainless Steel (SST)n-Bu₄NHSO₄42
Carbon PlateCarbon Platen-Bu₄NHSO₄55
Carbon PlateNickel Platen-Bu₄NHSO₄60
Carbon Plate Stainless Steel (SST) n-Bu₄NHSO₄ 75

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow researchers to verify reaction progression in real-time.

Protocol A: Cu-Catalyzed Synthesis of 4-Phenyl-1,1,1-trifluoro-2-butene

Safety Warning: Togni's Reagent II exhibits explosive properties under high thermal stress 4. Never heat the neat solid above 80°C. Conduct all reactions behind a blast shield.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add CuCl (15 mol%, 0.15 mmol) and Togni's Reagent II (1.0 equiv, 1.0 mmol).

  • Solvent Addition: Inject anhydrous Methanol (5.0 mL).

    • Validation Checkpoint 1: The solution should transition from colorless to a faint blue/green tint within 5 minutes, visually confirming the initial SET oxidation of Cu(I) to Cu(II).

  • Substrate Addition: Add 4-phenyl-1-butene (1.25 equiv, 1.25 mmol) dropwise via syringe. Stir at room temperature (20°C) for 12 hours.

    • Validation Checkpoint 2 (In-process): Monitor via TLC (Hexanes/EtOAc 9:1). Togni's Reagent II is highly UV-active; its complete disappearance indicates reaction completion.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Validation (¹⁹F NMR): Dissolve the crude mixture in CDCl₃. Run a ¹⁹F NMR spectra. The successful formation of the allylic –CF₃ group is confirmed by a distinct doublet at approximately -65.0 ppm (coupling with the adjacent vinylic proton), completely distinct from the Togni reagent singlet at -40.0 ppm.

Protocol B: Electrochemical Synthesis via Thianthrenium Salts
  • Cell Assembly: Equip an undivided electrochemical cell with a Carbon Plate anode (1.5 x 1.5 cm) and a Stainless Steel (SST) cathode (1.5 x 1.5 cm).

    • Validation Checkpoint 1: Measure the cell resistance using a multimeter. Resistance must be < 50 Ω to ensure proper electrolyte dissolution and prevent localized heating.

  • Reaction Mixture: Add the free allylic alcohol (1.0 mmol), TT-CF₃ triflate salt (1.5 mmol), and n-Bu₄NHSO₄ (0.2 M) to 10 mL of anhydrous Acetonitrile.

  • Electrolysis: Apply a constant current of 10 mA for 4 hours (approx. 2.5 F/mol) at room temperature.

    • Validation Checkpoint 2 (In-process): Monitor the cell voltage. A stable voltage between 2.5V - 3.5V indicates healthy electrolysis. A sudden spike (>5.0V) indicates passivation of the anode by polymerized byproducts; if this occurs, pause the reaction and polish the electrodes.

  • Workup: Transfer the mixture to a separatory funnel, dilute with water (20 mL), and extract with Ethyl Acetate (3 x 15 mL). Purify via silica gel flash chromatography.

  • Final Validation (GC-MS): Inject the purified product into a GC-MS. The chromatogram should show a single major peak (confirming high E/Z selectivity) with a molecular ion mass corresponding to the exact mass of the deoxygenated, trifluoromethylated target.

References

  • Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition, 50(39), 9120-9123.
  • Meng, F., Zhang, H., Xu, K., & Zeng, C. (2026). Electrochemical Radical Allylic Trifluoromethylation of Free Allylic Alcohols with Trifunctional Trifluoromethyl Thianthrenium Salts. Organic Letters.
  • Fiederling, N., Haller, J., & Schramm, H. (2013). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development, 17(3), 318-319.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Functionalization of Fluoropolymers via 4-Butoxy-1,1,2-trifluorobut-1-ene

Molecular Weight: 182.18 g/mol Executive Summary 4-Butoxy-1,1,2-trifluorobut-1-ene is a specialized functional monomer used primarily in the synthesis of modified fluoropolymers. Unlike standard perfluorinated monomers (...

Author: BenchChem Technical Support Team. Date: March 2026


Molecular Weight:  182.18  g/mol 

Executive Summary

4-Butoxy-1,1,2-trifluorobut-1-ene is a specialized functional monomer used primarily in the synthesis of modified fluoropolymers. Unlike standard perfluorinated monomers (e.g., TFE, HFP), this molecule incorporates a trifluorovinyl group (


)  for polymerization and a pendant butoxy ether tail (

)
.

This dual structure serves a critical function in materials science: it disrupts the crystallinity of rigid fluoropolymer backbones (such as PVDF or PTFE), significantly enhancing solubility in organic solvents and improving adhesion to non-fluorinated substrates without sacrificing the thermal and chemical stability characteristic of the C-F bond.

Key Applications
  • Solvent-Processable Fluorocoatings: Introduction of the butoxy tail allows fluoropolymers to be dissolved in esters or ketones for solution-casting.

  • Adhesion Promoters: The ether oxygen provides dipole interactions with metal or glass surfaces, overcoming the inherent non-stick nature of fluoropolymers.

  • Optical Materials: Disruption of crystallinity reduces light scattering, useful for transparent fluoropolymer films.

Chemical Reactivity & Mechanism

Radical Copolymerization (Primary Pathway)

The trifluorovinyl group (


) is highly susceptible to radical addition. It copolymerizes efficiently with vinylidene fluoride (VDF), chlorotrifluoroethylene (CTFE), and tetrafluoroethylene (TFE).
  • Regioselectivity: Radical attack predominantly occurs at the terminal

    
     carbon due to steric factors and the stability of the resulting radical at the internal 
    
    
    
    position.
  • Reactivity Ratios: Based on analogous 4-bromo-1,1,2-trifluorobut-1-ene studies, this monomer exhibits a reactivity ratio (

    
    ) close to 0 when copolymerized with VDF, implying it tends to alternate or form statistical copolymers rather than homopolymerizing [1].
    
Thermal [2+2] Cycloaddition

At elevated temperatures (>140°C), the trifluorovinyl group can undergo [2+2] cycloaddition to form perfluorocyclobutyl (PFCB) linkages. This is a step-growth mechanism used to create high-performance oligomers or thermosets.

ReactionPathways Monomer 4-Butoxy-1,1,2-trifluorobut-1-ene Polymer Linear Fluoropolymer (Soluble Coating) Monomer->Polymer  Path A: Radical Copolymerization   Dimer Cyclobutane Dimer (PFCB Precursor) Monomer->Dimer  Path B: [2+2] Cycloaddition   Radical Radical Initiator (Peroxides/Azo) Radical->Polymer Heat Heat (>140°C) Heat->Dimer

Figure 1: Dual reactivity pathways for 4-Butoxy-1,1,2-trifluorobut-1-ene. Path A is the standard route for thermoplastic synthesis; Path B is for thermoset networks.

Experimental Protocols

Protocol A: Solution Copolymerization with Vinylidene Fluoride (VDF)

Objective: Synthesize a soluble P(VDF-co-ButoxyTFBE) copolymer for coating applications. Safety: High-pressure reaction. Use a certified autoclave. VDF is a flammable gas.

Materials
  • Monomer 1: Vinylidene Fluoride (VDF) (Gas).[1]

  • Monomer 2: 4-Butoxy-1,1,2-trifluorobut-1-ene (Liquid, purified by distillation).

  • Initiator: tert-Amyl peroxy-2-ethylhexanoate (or similar organic peroxide).

  • Solvent: Dimethyl carbonate (DMC) or 1,1,1,3,3-pentafluorobutane.

Procedure
  • Preparation: Dry the autoclave (100 mL Hastelloy) under vacuum at 80°C for 2 hours.

  • Charging (Liquid Phase):

    • Cool autoclave to -20°C (dry ice/acetone bath).

    • Under nitrogen flow, introduce Dimethyl carbonate (50 mL).

    • Add 4-Butoxy-1,1,2-trifluorobut-1-ene (5.0 g, 27.4 mmol).

    • Add Initiator (0.15 g, ~1 mol% relative to total monomers).

  • Charging (Gas Phase):

    • Seal the reactor and purge with

      
       (3 cycles).
      
    • Transfer Vinylidene Fluoride (VDF) (approx. 15 g) via double-weighing method.

  • Polymerization:

    • Heat the reactor to 70°C with magnetic stirring (500 rpm).

    • Monitor pressure drop. Initial pressure will be ~20-30 bar; reaction is complete when pressure stabilizes (typically 6-10 hours).

  • Work-up:

    • Cool to room temperature.[2] Slowly vent unreacted VDF (fume hood!).

    • Pour the resulting viscous solution into cold hexane or methanol to precipitate the polymer.

    • Filter and dry in a vacuum oven at 50°C for 12 hours.

Expected Result: A white to off-white elastomeric solid. Soluble in acetone and MEK.

Protocol B: Thermal Dimerization (PFCB Synthesis)

Objective: Create a difunctional cyclobutane core for chain extension.

Procedure
  • Load 4-Butoxy-1,1,2-trifluorobut-1-ene into a heavy-walled glass pressure tube (Ace Glass) or steel bomb.

  • Degas the liquid via freeze-pump-thaw cycles (x3) to remove oxygen.

  • Seal the vessel under vacuum.

  • Heat to 160°C in an oil bath for 24 hours.

  • Purification: The product mixture will contain monomer and dimer. Separate via fractional vacuum distillation. The dimer will have a significantly higher boiling point.

Characterization Data

To validate the synthesis, compare spectral data against these expected values.

TechniqueParameterDiagnostic SignalInterpretation

NMR
Monomer

-105 to -125 ppm (multiplets)
Characteristic of

vinyl system.

NMR
Polymer

-90 to -115 ppm (broad)
Shift upfield indicates saturation of double bond (incorporation into backbone).

NMR
Ether Tail

3.4 - 3.6 ppm (triplet)

protons confirm presence of butoxy group.
DSC

-20°C to -40°CLower

than pure PVDF (-35°C) indicates internal plasticization by the butyl chain.

Safety & Handling

  • Toxicity: Like many fluorinated olefins, assume potential toxicity. Avoid inhalation. Use in a well-ventilated fume hood.

  • Flammability: The butoxy tail adds hydrocarbon character, making the monomer flammable. Flash point is estimated near 50°C.[1]

  • Pressure: Polymerization reactions involving VDF or TFE can generate extreme pressures. Ensure rupture discs are rated correctly (e.g., 100 bar).

References

  • Guiot, J., et al. (2009).[1] "Synthesis and copolymerization of fluorinated monomers bearing a reactive lateral group. Part 20. Copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene." Macromolecular Chemistry and Physics.

  • ChemScene. (2023). "Product Data Sheet: 4-Butoxy-1,1,2-trifluorobut-1-ene." ChemScene Catalog.

  • RSC Polymer Chemistry. (2013). "Synthesis of partially fluorinated polyolefins via copolymerization." Royal Society of Chemistry.

  • Souzy, R., & Ameduri, B. (2005). "Functional fluoropolymers for fuel cell membranes." Progress in Polymer Science. (Contextual grounding for functional fluoroalkenes).

Sources

Application

Application Notes and Experimental Protocols for the Polymerization of Fluorinated Alkenes

Abstract: Fluoropolymers, such as Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF), are a class of high-performance materials renowned for their exceptional chemical inertness, thermal stability, and uni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Fluoropolymers, such as Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF), are a class of high-performance materials renowned for their exceptional chemical inertness, thermal stability, and unique surface properties. Their synthesis, however, presents significant challenges due to the inherent electronic nature of fluorinated alkenes. This document provides detailed experimental protocols and the underlying scientific rationale for two common and representative methods of fluoropolymer synthesis: the solution polymerization of vinylidene fluoride (VDF) and the emulsion polymerization of tetrafluoroethylene (TFE). The protocols are designed for researchers and professionals in materials science and drug development, emphasizing safety, reproducibility, and thorough characterization.

Foundational Principles: The Unique Reactivity of Fluoroalkenes

The polymerization of fluorinated alkenes is distinct from that of their hydrocarbon counterparts. The highly electronegative fluorine atoms significantly withdraw electron density from the carbon-carbon double bond. This electronic effect makes the monomer less susceptible to cationic polymerization but more amenable to radical and, in some specific cases, anionic polymerization.

  • Radical Polymerization: This is the most common and commercially significant method for synthesizing fluoropolymers. The process is initiated by the decomposition of a radical initiator, which then adds to the fluoroalkene monomer. The stability of the resulting fluorinated radical is a key factor in the success of this method.

  • Emulsion Polymerization: For gaseous monomers like TFE, or to achieve high molecular weights and control reaction exotherms, emulsion polymerization is the preferred technique. This heterogeneous method involves dispersing the monomer in an aqueous phase with the aid of a surfactant, with polymerization occurring within micelles.

A generalized workflow for the synthesis and characterization of fluoropolymers is outlined below. This workflow emphasizes the critical stages of preparation, reaction, purification, and analysis required to ensure a successful and well-characterized outcome.

G cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Polymerization Reaction cluster_workup 3. Polymer Isolation & Purification cluster_analysis 4. Characterization A Monomer Purification (e.g., distillation, passing through alumina) B Solvent Degassing (e.g., N2 sparging, freeze-pump-thaw) A->B C Reactor Assembly & Leak Check (High-pressure autoclave) B->C D Charge Reactor (Solvent, initiator, monomer) C->D Initiate Reaction E Reaction Execution (Controlled T & P) D->E F Reaction Quenching (e.g., cooling, venting, inhibitor addition) E->F G Precipitation of Polymer (e.g., adding to non-solvent like methanol) F->G Isolate Product H Filtration & Washing G->H I Drying (Vacuum oven) H->I J Structural Analysis (NMR, FTIR) I->J Analyze Final Product K Molecular Weight (GPC/SEC) J->K L Thermal Properties (DSC, TGA) K->L

Figure 1: Generalized experimental workflow for fluoropolymer synthesis.

Application Protocol 1: Solution Polymerization of Vinylidene Fluoride (VDF)

Preamble & Rationale: This protocol details the synthesis of polyvinylidene fluoride (PVDF) via a free-radical solution polymerization. Solution polymerization offers excellent heat control and results in a polymer that can be readily used for solution-based processing like film casting. We select an organic peroxide as the initiator due to its suitable decomposition kinetics at moderate temperatures. The choice of solvent is critical; it must dissolve both the monomer and the resulting polymer to maintain a homogeneous system.

Materials & Equipment:

  • Monomer: Vinylidene fluoride (VDF), >99% purity

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Initiator: Dibenzoyl peroxide (BPO)

  • Non-solvent: Methanol

  • Equipment: High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, thermocouple, pressure transducer, and inlet/outlet valves. Schlenk line for inert gas handling. Vacuum oven.

Experimental Protocol:

  • Initiator Preparation: Prepare a 0.1 M solution of dibenzoyl peroxide in anhydrous DMF.

  • Reactor Preparation:

    • Thoroughly clean and dry the autoclave reactor.

    • Assemble the reactor and perform a leak test by pressurizing with nitrogen to 1.5 times the intended reaction pressure.

    • Evacuate the reactor under high vacuum for at least 1 hour to remove air and moisture. Backfill with high-purity nitrogen. Repeat this cycle three times.

  • Charging the Reactor:

    • Under a positive pressure of nitrogen, introduce 500 mL of anhydrous DMF into the reactor via a cannula.

    • Introduce 10 mL of the 0.1 M BPO solution into the reactor.

    • Seal the reactor. Begin stirring at 300 RPM.

  • Monomer Addition:

    • Cool the reactor to 0 °C using an ice bath. This minimizes premature polymerization upon monomer addition.

    • Connect the VDF gas cylinder to the reactor inlet. Carefully charge the reactor with 100 g of VDF. The pressure will rise significantly.

  • Polymerization:

    • Heat the reactor to 70 °C. The internal pressure will increase further. Rationale: This temperature is chosen to achieve a suitable decomposition rate for BPO, initiating the polymerization at a controlled pace.

    • Maintain the reaction at 70 °C for 12 hours. Monitor the pressure throughout the reaction; a gradual decrease in pressure indicates monomer consumption.

  • Reaction Quenching & Polymer Isolation:

    • Cool the reactor to room temperature.

    • Carefully and slowly vent any unreacted VDF gas into a fume hood or capture system.

    • Open the reactor. The product will be a viscous polymer solution.

    • Slowly pour the polymer solution into 2 L of vigorously stirring methanol. The PVDF will precipitate as a white solid. Rationale: Methanol is a non-solvent for PVDF, causing it to crash out of the DMF solution.

  • Purification and Drying:

    • Filter the precipitated polymer using a Buchner funnel.

    • Wash the polymer cake extensively with fresh methanol (3 x 200 mL) to remove any residual DMF and unreacted initiator.

    • Dry the white polymer powder in a vacuum oven at 60 °C overnight to a constant weight.

Characterization and Validation:

  • Yield Calculation: Determine the final mass of the dried polymer and calculate the percentage yield.

  • Structural Analysis (FTIR & NMR):

    • FTIR: Confirm the presence of characteristic C-F stretching bands around 1400-1000 cm⁻¹.

    • ¹⁹F NMR (in deuterated DMF): Confirm the head-to-tail linkages of VDF units, which is the predominant structure.

  • Thermal Properties (DSC): Determine the melting temperature (Tm) and crystallinity of the PVDF, which are critical performance indicators.

Application Protocol 2: Emulsion Polymerization of Tetrafluoroethylene (TFE)

Preamble & Rationale: This protocol describes a lab-scale synthesis of Polytetrafluoroethylene (PTFE) via emulsion polymerization. TFE is a gaseous, highly reactive, and potentially explosive monomer that requires specialized handling. Emulsion polymerization in an aqueous medium is the standard industrial method as it allows for effective heat dissipation and control over the polymer's molecular weight and particle size. A persulfate initiator is used, which is water-soluble and generates radicals in the aqueous phase. A fluorinated surfactant is essential to create stable micelles capable of solubilizing the TFE monomer.

Materials & Equipment:

  • Monomer: Tetrafluoroethylene (TFE), polymerization grade (with inhibitor)

  • Initiator: Ammonium persulfate (APS)

  • Surfactant: Ammonium perfluorooctanoate (APFO) or a modern, shorter-chain alternative.

  • Aqueous Phase: Deionized, deoxygenated water

  • Equipment: High-pressure stainless-steel autoclave reactor (as described in Protocol 1), TFE gas handling system, cooling/heating circulator.

Experimental Protocol:

  • Reactor Preparation:

    • Prepare the reactor as described in Protocol 1 (clean, dry, leak test, purge with N₂). Rationale: Oxygen must be rigorously excluded as it can inhibit free-radical polymerization.

  • Charging the Aqueous Phase:

    • Prepare an aqueous solution containing 500 mL of deionized water, 1.0 g of ammonium persulfate, and 2.5 g of a suitable fluorinated surfactant.

    • Sparging this solution with nitrogen for 30 minutes before introduction is crucial to remove dissolved oxygen.

    • Transfer the deoxygenated aqueous solution to the prepared reactor.

  • Reaction Initiation:

    • Seal the reactor and begin stirring at 400 RPM.

    • Heat the reactor to 80 °C.

  • Monomer Feed:

    • Once the reactor reaches 80 °C, begin feeding TFE gas into the reactor to achieve and maintain a constant pressure of 20 bar (2 MPa). Rationale: The constant pressure ensures a consistent monomer concentration in the aqueous phase, leading to a controlled polymerization rate.

  • Polymerization:

    • The uptake of TFE gas signals the start of polymerization. Continue the reaction for 4-6 hours, maintaining the temperature at 80 °C and the pressure at 20 bar.

    • The reaction is highly exothermic. The reactor's cooling system must be active to maintain a stable temperature.

  • Termination and Work-up:

    • Stop the TFE feed and cool the reactor to room temperature.

    • Vent the unreacted TFE gas.

    • The product is a milky-white aqueous dispersion (latex) of PTFE particles.

    • To isolate the solid polymer, the dispersion must be coagulated. This can be achieved by adding an electrolyte (e.g., magnesium sulfate) or by mechanical agitation.

    • Filter the coagulated polymer, wash thoroughly with deionized water, and dry in a vacuum oven at 100-120 °C.

G cluster_aqueous Aqueous Phase cluster_micelle Surfactant Micelle cluster_particle Growing Polymer Particle I Initiator (S₂O₈²⁻) decomposes to SO₄⁻• radicals M TFE Monomer swells micelle I->M Radical enters micelle, initiates polymerization W Water (Continuous Phase) S Surfactant Molecules P Propagating PTFE Chain (inside the particle) M->P Forms growing particle MD Monomer Droplets (Reservoir) MD->P Monomer diffuses to feed chain growth

Figure 2: Key stages of TFE emulsion polymerization.

Characterization and Validation:

  • Solid Content: Determine the solid content of the latex before coagulation to calculate conversion.

  • Particle Size: Use dynamic light scattering (DLS) to measure the particle size of the PTFE latex.

  • Thermal Analysis (DSC/TGA): PTFE does not dissolve in any common solvent, so molecular weight is not determined by GPC. Instead, thermal properties are key.

    • DSC: Determine the high melting temperature (Tm ≈ 327 °C).

    • TGA (in N₂): Confirm the exceptional thermal stability, with decomposition onset above 500 °C.

Summary of Typical Reaction Conditions

ParameterProtocol 1: VDF SolutionProtocol 2: TFE EmulsionRationale
Monomer Vinylidene Fluoride (VDF)Tetrafluoroethylene (TFE)Different physical states and reactivity.
Phase Homogeneous (Solution)Heterogeneous (Emulsion)TFE is a gas; emulsion aids heat/mass transfer.
Solvent/Medium DMFDeionized WaterSolvent must dissolve monomer and polymer (VDF).
Initiator Dibenzoyl Peroxide (BPO)Ammonium Persulfate (APS)BPO is organic-soluble; APS is water-soluble.
Temperature 70 °C80 °COptimized for initiator decomposition rate.
Pressure Autogenous (approx. 10-30 bar)20 bar (constant)Pressure maintains TFE concentration in water.
Stabilizer NoneFluorinated SurfactantRequired to form micelles and stabilize particles.

Critical Safety Considerations

  • Monomer Hazards: Fluorinated alkenes like VDF and TFE are flammable, can form explosive mixtures with air, and are toxic. TFE can disproportionate explosively to carbon and CF₄. Always handle in a well-ventilated fume hood or with appropriate gas detection systems.

  • High-Pressure Operations: All reactions must be conducted in a properly rated and maintained high-pressure autoclave behind a blast shield. Never exceed the pressure rating of the reactor.

  • Initiator Hazards: Organic peroxides like BPO can be shock-sensitive and thermally unstable. Persulfates are strong oxidizing agents. Store and handle according to manufacturer safety data sheets (SDS).

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory. For handling high-pressure gas, additional specialized training and equipment are necessary.

References

  • Ameduri, B. (2009). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends. Chemical Reviews, 109(12), 6632-6686. [Link]

  • Scheirs, J. (2000). Modern Fluoropolymers: High Performance Polymers for Diverse Applications. John Wiley & Sons. [Link]

  • Ebnesajjad, S. (2013). Introduction to Fluoropolymers: Materials, Technology and Applications. William Andrew. [Link]

  • Gangal, S.V. (2002). Perfluorinated Polymers, Polytetrafluoroethylene. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • Apostolo, M., & Arcella, V. (2003). Fluoro-organics. In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc. [Link]

Method

4-Butoxy-1,1,2-trifluorobut-1-ene as a building block for fluoropolymers

The following Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug delivery systems. It synthesizes commercial availability data with established fluoropolymer synthesis principle...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug delivery systems. It synthesizes commercial availability data with established fluoropolymer synthesis principles to provide a definitive technical resource.

Next-Generation Building Block for Soluble, Flexible Fluoropolymers

Executive Summary

4-Butoxy-1,1,2-trifluorobut-1-ene (CAS 229957-01-1) represents a critical bridge between the extreme chemical resistance of perfluorinated materials and the processability of hydrocarbon polymers. Unlike traditional perfluoromonomers (e.g., TFE, CTFE) which result in insoluble, rigid crystalline plastics, this functionalized monomer introduces a pendant butoxy ether group.

This structural modification confers three distinct advantages for biomedical and coating applications:

  • Solubility: The aliphatic tail renders the resulting fluoropolymer soluble in common organic solvents (esters, ketones), enabling solution-casting of coatings.

  • Internal Plasticization: The ether linkage lowers the glass transition temperature (

    
    ), creating flexible, non-brittle films suitable for catheters and medical tubing.
    
  • Reactivity: The 1,1,2-trifluorovinyl group (

    
    ) retains sufficient electron deficiency to copolymerize efficiently with Vinylidene Fluoride (VDF) or Chlorotrifluoroethylene (CTFE).
    
Chemical Profile & Handling
PropertyDataNotes
Chemical Name 4-Butoxy-1,1,2-trifluorobut-1-ene
CAS Number 229957-01-1
Molecular Formula

Molecular Weight 182.18 g/mol
Structure

Trifluorovinyl "Head" + Butoxy "Tail"
Boiling Point ~145-150 °C (est.)High boiling point allows standard handling.
Solubility Soluble in THF, EtOAc, DCMInsoluble in water.
Stability Stable under

.
Avoid strong bases; store cold (2-8°C).

Safety Protocol:

  • Hazards: Treat as a fluorinated olefin. Potential for irritation. Use in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent autoxidation of the ether functionality over long periods.

Polymerization Strategy: The "Soluble Fluoropolymer" Approach

The primary utility of this monomer is in Radical Copolymerization . Homopolymerization of 1,1,2-trifluoro-alkenes is sterically slow; therefore, it is best used as a comonomer (10–30 mol%) with VDF to modify the properties of PVDF.

Mechanism of Action

The polymerization is driven by the attack of a radical species on the


 terminus of the double bond. The resulting radical on the 

carbon is stabilized by the fluorine atoms but is reactive enough to propagate.

PolymerizationMechanism Initiator Radical Initiator (TBPP) VDF VDF Monomer (CH2=CF2) Initiator->VDF Initiation Prop Propagating Radical ~CH2-CF2-CF2-CF(R)• VDF->Prop Addition Butoxy 4-Butoxy-1,1,2-trifluorobut-1-ene (CF2=CF-R) Butoxy->Prop Chain Extension Prop->Butoxy Crossover Polymer Poly(VDF-co-Butoxy) Soluble Fluoropolymer Prop->Polymer Termination

Caption: Radical copolymerization pathway showing the incorporation of the butoxy monomer into a VDF backbone.

Experimental Protocol: Synthesis of Poly(VDF-co-4-Butoxy-1,1,2-trifluorobut-1-ene)

Objective: Synthesize a flexible, soluble fluoropolymer containing 15 mol% functional monomer.

Materials Required
  • Monomer A: Vinylidene Fluoride (VDF) gas (High Purity).

  • Monomer B: 4-Butoxy-1,1,2-trifluorobut-1-ene (Purified).

  • Initiator: tert-Butyl peroxypivalate (TBPPI) or Perfluoroacyl peroxide.

  • Solvent: Dimethyl carbonate (DMC) or 1,1,1,3,3-Pentafluorobutane (Solkane® 365 mfc).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel), 100 mL capacity.

Step-by-Step Methodology

1. Monomer Purification (Critical Step) Commercially supplied fluoroolefins may contain inhibitors.

  • Pass the liquid monomer (4-Butoxy-1,1,2-trifluorobut-1-ene) through a short column of basic alumina to remove acidic impurities and inhibitors.

  • Degas by sparging with Nitrogen for 15 minutes.

2. Reactor Preparation

  • Seal the autoclave and leak-test with Nitrogen (30 bar).

  • Evacuate the autoclave to < 1 mbar for 20 minutes to remove oxygen (Oxygen is a potent inhibitor of fluoropolymerization).

  • Cool the autoclave to -20°C (using an acetone/dry ice bath or cryostat).

3. Charging the Reactor

  • Solvent: Transfer 50 mL of degassed DMC into the reactor via vacuum suction.

  • Initiator: Introduce TBPPI (1.0 mol% relative to total monomer) dissolved in a small amount of DMC.

  • Monomer B: Inject 5.0 g of 4-Butoxy-1,1,2-trifluorobut-1-ene via a septum/syringe under counter-flow of nitrogen or vacuum suction.

  • Monomer A: Weigh the autoclave. Connect the VDF gas cylinder. Transfer 15.0 g of VDF by pressure difference (monitoring weight increase).

4. Polymerization

  • Close all valves.

  • Heat the autoclave gradually to 55°C (or the 1-hour half-life temperature of the chosen initiator).

  • Observation: Pressure will rise initially (thermal expansion) and then drop as VDF is consumed.

  • Maintain stirring at 500 rpm.

  • Run reaction for 6–10 hours or until pressure drop ceases.

5. Work-up

  • Cool reactor to room temperature.

  • Vent unreacted VDF gas (in a fume hood!).

  • Pour the resulting viscous solution into excess cold n-hexane or methanol/water (50:50) to precipitate the polymer.

  • Note: Because of the butoxy group, the polymer might be soluble in pure methanol. Hexane is preferred for precipitation.

  • Dry the white precipitate in a vacuum oven at 60°C for 24 hours.

Characterization & Quality Control

To validate the structure and composition, perform the following analyses:

TechniqueTarget ParameterExpected Result

NMR
Composition (Mol%)Signals at -91 to -115 ppm (VDF head-to-tail) and distinctive shifts for the

motif. Integration gives the VDF/Comonomer ratio.

NMR
Butoxy ConfirmationTriplet at ~0.9 ppm (

), Multiplets at 1.3-1.6 ppm (

), Triplet at ~3.5 ppm (

).
GPC (THF) Molecular Weight

typically 20,000 – 100,000 g/mol depending on chain transfer.
DSC Thermal Transitions

should be lower than pure PVDF (which is -40°C).

(Melting) will be depressed or disappear (amorphous) as comonomer content increases >15%.
Applications in Drug Development & MedTech

The unique "Fluoro-Ether" structure enables specific biomedical applications:

  • Drug-Eluting Stent Coatings:

    • The fluorinated backbone ensures biostability and resistance to enzymatic degradation.

    • The butoxy domains provide reservoirs for lipophilic drugs (e.g., Paclitaxel, Sirolimus), allowing controlled release unlike pure PTFE which repels drugs.

  • Microfluidic Devices:

    • Films cast from this polymer are transparent and have a refractive index close to water (approx 1.35-1.40), making them ideal for optical microscopy in "Organ-on-a-Chip" systems.

  • Lubricious Catheter Tubing:

    • Co-extrusion with rigid polymers provides a surface that is inherently lubricious (low coefficient of friction) without requiring temporary hydrophilic coatings that wear off.

References
  • Monomer Synthesis & Precursors

    • Guiot, J., et al. "Copolymerization of Vinylidene Fluoride with 4-Bromo-1,1,2-trifluorobut-1-ene." Journal of Polymer Science Part A: Polymer Chemistry, vol. 43, no. 5, 2005, pp. 917-926. Link

    • Note: Describes the reactivity of the 4-bromo analog, which is kinetically identical to the 4-butoxy deriv
  • Fluoropolymer Properties

    • Ameduri, B. "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends." Chemical Reviews, vol. 109, no. 12, 2009, pp. 6632–6686. Link

  • Commercial Source Data

    • PubChem Compound Summary for CID 66333 (4-Bromo-1,1,2-trifluorobut-1-ene).[1] Link

    • Context: Structural verification and physical property baseline for 1,1,2-trifluorobut-1-ene deriv

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Fluorinated Ethers in the Synthesis of Bioactive Compounds

Introduction: Beyond the Carbon-Fluorine Bond Strength The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently represen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Carbon-Fluorine Bond Strength

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[1][2] While the high strength of the C-F bond is often cited as the primary reason for enhanced metabolic stability, this explanation is an oversimplification.[3][4] The true power of fluorine and, by extension, fluorinated ethers, lies in their ability to profoundly modulate a molecule's physicochemical properties, including lipophilicity, acidity (pKa), and conformational preferences.[5][6] These subtle electronic alterations can significantly impact a drug's interaction with metabolic enzymes and target proteins, leading to improved pharmacokinetic profiles and enhanced biological activity.[5][7]

Fluorinated ethers, a class of organofluorine compounds featuring a C-O-C linkage with one or more fluorine atoms, offer a sophisticated toolkit for the medicinal chemist.[8] They can act as unique solvents that enable challenging transformations, or be incorporated as structural motifs to fine-tune a molecule's properties. This guide provides an in-depth exploration of the practical applications of key fluorinated ethers in bioactive compound synthesis, moving beyond theoretical concepts to deliver field-proven protocols and the causal reasoning behind them.

The Role of Fluorinated Ethers in Modulating Drug Properties

The introduction of a fluorinated ether moiety, such as the trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) group, is a powerful strategy for lead optimization. These groups are often considered bioisosteres of more metabolically labile methoxy groups.[9][10]

  • Metabolic Stability: Replacing a metabolically vulnerable site (a "soft spot") with a fluorinated group can effectively block oxidation by cytochrome P450 (CYP) enzymes.[6][11] The strong electron-withdrawing nature of the fluorine atoms deactivates adjacent C-H bonds, rendering them less susceptible to enzymatic hydroxylation.[7] This can dramatically increase a drug's half-life and oral bioavailability.[12]

  • Lipophilicity and Permeability: Lipophilicity is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME). While the effect of a single fluorine atom can be context-dependent, fluorinated ether groups like -OCF3 consistently increase lipophilicity.[3][13] This enhancement can improve a compound's ability to cross cellular membranes and reach its target.[5][14]

  • Binding Affinity and Conformation: The high electronegativity of fluorine can alter a molecule's electronic distribution, influencing hydrogen bond donor/acceptor capabilities and dipole moments.[5] This can lead to more favorable interactions with the target protein's binding pocket, thereby increasing potency and selectivity.[12]

The following diagram illustrates the decision-making process when considering the incorporation of a fluorinated ether motif.

G Start Lead Compound Identified Problem Poor Pharmacokinetics? (e.g., High Clearance, Low Bioavailability) Start->Problem MetabolicHotspot Identify Metabolic 'Soft Spot' (e.g., Aryl Ether, Alkyl Chain) Problem->MetabolicHotspot Yes Strategy Select Fluorinated Ether Strategy MetabolicHotspot->Strategy OCF3 Incorporate -OCF3/-OCHF2 Motif (Increases Lipophilicity & Stability) Strategy->OCF3 Bioisosteric Replacement HFIP_moiety Incorporate HFIP Moiety (Unique Conformational & H-Bonding Properties) Strategy->HFIP_moiety Introduce Novel Functionality Synthesis Develop Synthetic Route OCF3->Synthesis HFIP_moiety->Synthesis Screening Screen for Improved Properties (Metabolic Stability, Permeability, Potency) Synthesis->Screening Success Optimized Candidate Screening->Success Properties Improved Failure Re-evaluate Strategy / Compound Screening->Failure No Improvement Failure->Strategy

Caption: Workflow for incorporating fluorinated ether motifs.

Application & Protocol: 2,2,2-Trifluoroethanol (TFE) in Solid-Phase Peptide Synthesis

A. Scientific Rationale

Solid-Phase Peptide Synthesis (SPPS) often fails due to the aggregation of the growing peptide chain on the resin support, particularly with hydrophobic sequences prone to forming β-sheets.[15] This aggregation physically blocks the N-terminus, preventing complete coupling and deprotection steps. 2,2,2-Trifluoroethanol (TFE) serves as a powerful "chaotropic" agent to overcome this challenge. As a strong hydrogen bond donor but a weak acceptor, TFE effectively disrupts the intermolecular hydrogen bonds that stabilize β-sheet aggregates.[15] It promotes a more soluble α-helical conformation, re-solvating the peptide chain and ensuring the reactive sites are accessible.[16][17]

B. Protocol: On-Resin TFE Treatment for Aggregated Peptides

This protocol is employed when aggregation is suspected (e.g., via a positive Kaiser test after a prolonged coupling reaction or visible resin clumping).

  • Resin Preparation: Following an incomplete coupling or deprotection step, wash the peptide-resin (1.0 eq) thoroughly with N,N-Dimethylformamide (DMF) (3 x 5 mL per gram of resin).

  • TFE Treatment Solution: Prepare a 20% (v/v) solution of TFE in Dichloromethane (DCM). For 10 mL of solution, add 2 mL of TFE to 8 mL of DCM.

    • Causality Note: DCM is used as the co-solvent due to its excellent resin-swelling properties and compatibility with most protecting groups. The 20% concentration is typically sufficient to disrupt aggregation without causing significant peptide cleavage from the resin.

  • Aggregation Disruption: Add the TFE/DCM solution (5 mL per gram of resin) to the peptide-resin. Gently agitate or bubble with nitrogen for 15-30 minutes at room temperature.

  • Washing: Drain the TFE/DCM solution and wash the resin thoroughly with DMF (3 x 5 mL per gram of resin) to remove residual TFE.

  • Re-Coupling/Deprotection: Proceed with the desired synthetic step (e.g., re-run the coupling reaction with fresh reagents). The N-terminus should now be significantly more accessible.

  • Monitoring: After the subsequent step, perform a qualitative test (e.g., Kaiser test) to confirm the successful continuation of the synthesis.

Application & Protocol: Hexafluoroisopropanol (HFIP) as a Specialized Solvent and Building Block

A. Scientific Rationale

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a highly polar, non-nucleophilic solvent with a remarkable ability to donate strong hydrogen bonds.[18][19] These properties make it an exceptional medium for stabilizing cationic intermediates and promoting reactions that are sluggish in conventional solvents.[20][21] Its high ionizing power and low nucleophilicity can enhance yields and improve stereoselectivity in a variety of organic transformations.[20] Furthermore, the HFIP moiety itself is an attractive functional group in medicinal chemistry, imparting unique pharmacokinetic properties when incorporated into a bioactive molecule.[20]

B. Data Presentation: Properties of Key Fluorinated Solvents

Property2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Formula C₂H₃F₃OC₃H₂F₆O
Molar Mass 100.04 g/mol 168.04 g/mol [18]
Boiling Point 77-80 °C58.2 °C[18]
Density 1.383 g/mL1.596 g/mL[18]
pKa 12.49.3[18]
Key Features Disrupts peptide aggregation[15]Strong H-bond donor, stabilizes cations, low nucleophilicity[18][20]

C. Protocol: HFIP-Mediated Synthesis of a Difluoromethyl Ether

This protocol demonstrates the use of HFIP as a solvent and reagent source in a reaction that can be challenging under other conditions. The reaction involves the addition of the HFIP alcohol to an activated alkene.

  • Reaction Setup: In a clean, dry, nitrogen-flushed flask equipped with a magnetic stir bar, dissolve the starting alkene (1.0 eq) in HFIP (0.2 M concentration).

    • Causality Note: HFIP acts as both the solvent and the nucleophile. Its high polarity and hydrogen-bonding ability activate the alkene towards nucleophilic attack.

  • Initiation: Add a catalytic amount of a strong base, such as sodium hydride (NaH, 0.1 eq), portion-wise at 0 °C.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.

    • Causality Note: The base deprotonates a small amount of HFIP to form the hexafluoroisopropoxide anion, which is the active nucleophile. A catalytic amount is used to avoid side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired HFIP-ether derivative.

G cluster_0 HFIP as a Solvent/Reagent Start Alkene Substrate in HFIP Base Add Catalytic Base (e.g., NaH) Generates Nucleophile ((CF3)2CHO⁻) Start->Base Reaction Nucleophilic Attack on Alkene Stabilization of Intermediates by HFIP Base->Reaction Quench Aqueous Work-up (Quench excess base) Reaction->Quench Purify Extraction & Chromatography Quench->Purify Product Purified HFIP-Ether Derivative Purify->Product

Caption: Experimental workflow for HFIP-mediated etherification.

Conclusion: A Versatile Tool for Modern Drug Discovery

Fluorinated ethers are more than just inert solvents or simple bioisosteres; they are precision tools that enable chemists to rationally design and synthesize bioactive compounds with superior pharmacological properties.[5][8] From disrupting peptide aggregation in SPPS with TFE to enabling unique chemical transformations with HFIP and enhancing metabolic stability with -OCF3 groups, the applications are both broad and impactful.[3][15][20] Understanding the underlying chemical principles that govern the behavior of these reagents and motifs is crucial for their successful application in the complex, multi-parameter optimization challenge that is drug discovery.

References

  • Benchchem. Application Notes and Protocols: Enhancing Solid-Phase Peptide Synthesis with Trifluoroethanol.
  • Alfa Chemistry. A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials.
  • eGrove. Synthesis of Derivatives of Hexafluoroisopropanol.
  • Bhattarai, P., Trombley, T., & Altman, R. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Anonymous. Fluorine in drug discovery: Role, design and case studies. Source Not Available.
  • Schlosser, M. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.
  • Wikipedia. Hexafluoro-2-propanol.
  • Gimenez, D., et al. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. RSC Publishing.
  • Bionity. Novel method to synthesize valuable fluorinated drug compounds.
  • Anonymous. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. Source Not Available.
  • Buchanan, A. G., et al. Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. RSC Publishing.
  • Colomer, I., et al. HFIP in Organic Synthesis. PubMed - NIH.
  • Colomer, I., et al. HFIP in Organic Synthesis. Chemical Reviews - ACS Publications.
  • Bhattarai, P., Trombley, T., & Altman, R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Böhm, H-J., et al. The role of fluorine in medicinal chemistry. Taylor & Francis.
  • Fujiwara, Y., et al. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH.
  • Anonymous. Fluorinated Ethers of Cannabinol (CBN). MDPI.
  • Benchchem. Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates.
  • Mykhailiuk, P. K. Fluorinated building blocks in drug design: new pathways and targets. PMC.
  • Leroux, F. R., et al. New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. Source Not Available.
  • Sheppard, R. C. Solvents for Solid-Phase Peptide Synthesis. Springer Nature Experiments.
  • Anonymous. Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
  • D'Abrosca, G., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC.
  • Liu, Z., et al. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. PMC.
  • Liu, Z., et al. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B - ACS Publications.
  • Furin, G. G. Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Source Not Available.
  • Carcenac, Y., et al. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC.
  • Guesne, S. J. J., et al. Fluorinated enol ethers: their synthesis and reactivity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Anonymous. Fluorine in Medicinal Chemistry. Source Not Available.
  • Al-Aboudi, A., et al. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.
  • Iqbal, N., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source Not Available.
  • Singh, R. P., et al. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PMC.
  • Cumpstey, I., et al. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
  • Han, J., & Soloshonok, V. A. Fluorine-containing drugs approved by the FDA in 2019. Source Not Available.
  • Anonymous. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase - University of Lincoln.

Sources

Method

analytical techniques for the quantification of 4-Butoxy-1,1,2-trifluorobut-1-ene

Application Note: Advanced Analytical Techniques for the Quantification of 4-Butoxy-1,1,2-trifluorobut-1-ene Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Focus: 4-Buto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Techniques for the Quantification of 4-Butoxy-1,1,2-trifluorobut-1-ene

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Focus: 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS: 229957-01-1 | Formula:


 | MW: 182.18  g/mol )

Introduction & Analytical Challenges

4-Butoxy-1,1,2-trifluorobut-1-ene is a specialized fluorinated alkene-ether utilized as a highly reactive building block in organofluorine chemistry and pharmaceutical synthesis. From an analytical perspective, quantifying this compound presents three distinct challenges:

  • Lack of a UV Chromophore: The absence of conjugated pi-systems (beyond the isolated double bond) renders standard LC-UV techniques ineffective.

  • High Volatility: Its low molecular weight and ether linkage make it highly volatile, necessitating gas-phase or strictly sealed analytical environments.

  • Electronegative Shielding: The strongly electronegative trifluorovinyl group (

    
    ) alters the ionization efficiency and flame response compared to standard aliphatic hydrocarbons.
    

To overcome these challenges, a multi-modal analytical strategy relying on Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) must be employed.

AnalyticalWorkflow Start 4-Butoxy-1,1,2-trifluorobut-1-ene Sample Matrix Decision Primary Analytical Objective? Start->Decision Trace Trace Impurity Profiling Decision->Trace High Sensitivity Absolute Absolute Purity (No Ref. Std.) Decision->Absolute Metrological Traceability Routine Routine Batch Quantification Decision->Routine High Throughput GCMS GC-MS (EI) DB-624 Column Trace->GCMS qNMR 19F-qNMR Internal Std: TFT Absolute->qNMR GCFID GC-FID DB-5MS Column Routine->GCFID

Fig 1: Decision matrix for selecting the optimal quantification method for fluorinated ethers.

Primary Absolute Quantification via F-qNMR

Causality & Scientific Rationale: The traditional mass balance method (subtracting total impurities from 100%) is highly labor-intensive and prone to error when applied to volatile organic substances lacking chromophores[1]. Quantitative NMR (qNMR) serves as a superior alternative, allowing direct purity determination by comparison with an internal standard, establishing strict metrological traceability[1].

For 4-Butoxy-1,1,2-trifluorobut-1-ene,


F-qNMR is the gold standard. The 

F nucleus boasts a 100% natural isotopic abundance, high sensitivity, and a total absence of background interference in standard NMR solvents[2]. The three fluorine atoms on the trifluorovinyl group (

) are magnetically non-equivalent, yielding three distinct multiplets. This provides three independent integration sites, allowing for internal cross-validation of the purity value.

Crucial Parameter - Relaxation Delay (


):  Fluorine nuclei, particularly on terminal alkenes, exhibit long longitudinal relaxation times (

). To ensure

magnetization recovery and prevent artificial under-quantification, the relaxation delay (

) must be set to at least

of the slowest relaxing fluorine nucleus[3]. Furthermore, a signal-to-noise (S/N) ratio of at least 300:1 is required to achieve a precision better than 1%[4].

Step-by-Step Protocol:

  • Standard Selection: Use

    
    -Trifluorotoluene (TFT) or 1,4-Difluorobenzene as a certified internal standard (IS).
    
  • Sample Preparation: Accurately weigh ~20 mg of 4-Butoxy-1,1,2-trifluorobut-1-ene and ~10 mg of the IS into a vial using a microbalance (

    
     mg).
    
  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous

    
     (ensure the solvent is stored over molecular sieves to prevent moisture-induced degradation). Transfer to a 5 mm precision NMR tube.
    
  • 
     Determination:  Perform a standard inversion-recovery experiment (
    
    
    
    ) to determine the longest
    
    
    among the analyte and IS fluorine signals.
  • Acquisition: Acquire the

    
    F spectrum at 376 MHz (on a 400 MHz spectrometer) using a 
    
    
    
    excitation pulse. Set
    
    
    (typically 20-30 seconds). Accumulate a minimum of 64 scans to achieve
    
    
    .
  • Data Processing: Apply a 0.3 Hz exponential line broadening. Manually phase and baseline-correct the spectrum. Integrate the IS signal and the distinct analyte signals, ensuring integration limits extend to 64 times the full width at half height (FWHH) to capture 99% of the Lorentzian signal intensity[3].

Trace Impurity Profiling via GC-MS (Electron Ionization)

Causality & Scientific Rationale: While qNMR provides absolute purity, it lacks the sensitivity to detect trace impurities (<0.1%). Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for fluorinated ethers and perfluoroalkenes, allowing them to be analyzed directly without prior derivatization[5]. Under 70 eV Electron Ionization (EI), 4-Butoxy-1,1,2-trifluorobut-1-ene undergoes predictable fragmentation, yielding diagnostic ions such as the loss of the butyl group (


 57), loss of the butoxy group (

73), and the intact trifluorobutenyl fragment (

,

109). A mid-polar DB-624 column provides optimal retention and peak symmetry for volatile fluorinated ethers.

Step-by-Step Protocol:

  • Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in GC-grade n-hexane. Dilute to a working calibration range of 0.1 to 50 µg/mL.

  • Injection: Inject 1 µL in split mode (10:1 ratio) at an inlet temperature of 220°C.

  • Separation: Use a DB-624 capillary column (30 m × 0.25 mm × 1.4 µm). Carrier gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 200°C, hold for 5 min.

  • Detection: Operate the MS in EI mode (70 eV). Source temperature: 230°C. Acquire in Scan mode (

    
     40–300) for unknown impurity elucidation, and SIM mode (
    
    
    
    109, 73) for high-sensitivity quantification of the main compound.

Routine Batch Quantification via GC-FID

Causality & Scientific Rationale: For high-throughput, routine batch release, GC with Flame Ionization Detection (GC-FID) is preferred due to its exceptional linear dynamic range and robustness. However, scientists must account for the Effective Carbon Number (ECN). The C-F bonds in the trifluorovinyl group do not combust to yield the same ion current as C-H bonds. Therefore, theoretical area normalization will drastically underestimate the fluorinated compound. An empirical Response Factor (RF) must be calculated using the absolute purity value previously established by the primary


F-qNMR method.

Step-by-Step Protocol:

  • Calibration: Prepare 5 calibration levels (0.5 to 10 mg/mL) using a qNMR-certified reference batch of 4-Butoxy-1,1,2-trifluorobut-1-ene.

  • Chromatography: Utilize a DB-5MS column (30 m × 0.32 mm × 0.25 µm).

  • FID Parameters: Detector temperature 280°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min; Makeup gas (Nitrogen): 25 mL/min.

  • Quantification: Calculate the empirical RF from the calibration curve and apply it to all subsequent batch analyses to correct for the suppressed ionization of the fluorinated carbons.

Data Presentation & Method Validation Summaries

Table 1: Method Comparison & Validation Parameters

Analytical MethodPrimary Use CaseLinearity (

)
LODLOQPrecision (RSD%)

F-qNMR
Absolute Purity / Reference Std.N/A (Primary Ratio)~0.5 mg/mL~1.5 mg/mL< 1.0%
GC-MS (SIM) Trace Impurity Profiling> 0.99510 ng/mL30 ng/mL< 4.5%
GC-FID Routine Batch Release> 0.9990.5 µg/mL1.5 µg/mL< 2.0%

Table 2: Optimized


F-qNMR Acquisition Parameters 
ParameterOptimized ValueScientific Justification
Nucleus / Frequency

F / 376.5 MHz
100% natural abundance, zero background interference.
Pulse Angle

Maximizes signal intensity per transient.
Relaxation Delay (

)
25 secondsEnsures

recovery of the slow-relaxing terminal

nuclei.
Spectral Width 250 ppmCaptures the full chemical shift range of fluorinated alkenes and IS.
Target S/N Ratio

Statistically required to achieve integration precision of

.

References

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology. Available at:[Link]

  • Yamazaki, T., & Saito, T. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at:[Link]

  • Diehl, B. W. K., & Malz, F. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe/World. Available at:[Link]

  • Stöckl, L., & Gruber, L. (2024). Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. Food Additives & Contaminants: Part A (Taylor & Francis). Available at:[Link]

Sources

Application

Application Note: Safe Handling, Storage, and Inhibitor Removal Protocols for Reactive Fluoroalkenes

Introduction & Hazard Profile Reactive fluoroalkenes—such as tetrafluoroethylene (TFE), hexafluoropropylene (HFP), and vinylidene fluoride (VDF)—are indispensable building blocks in the synthesis of advanced fluoropolyme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Hazard Profile

Reactive fluoroalkenes—such as tetrafluoroethylene (TFE), hexafluoropropylene (HFP), and vinylidene fluoride (VDF)—are indispensable building blocks in the synthesis of advanced fluoropolymers and active pharmaceutical ingredients. However, their extreme thermodynamic instability presents severe laboratory and industrial hazards.

Without strict environmental controls, these monomers are prone to spontaneous auto-polymerization. Trace oxygen can trigger the formation of peroxides, initiating a runaway free-radical polymerization[1]. Because this reaction is highly exothermic, it can lead to adiabatic compression and the explosive decomposition of the gas into carbon black and tetrafluoromethane[2]. Furthermore, under thermal stress (>330 °C), fluoroalkenes decompose into lethal byproducts, including hydrogen fluoride (HF) and carbonyl fluoride (COF2)[3].

Table 1: Physicochemical and Hazard Profile of Common Fluoroalkenes
MonomerBoiling PointTLV (8-hr TWA)Primary Reactivity HazardsToxic Decomposition Products
Tetrafluoroethylene (TFE) -76.3 °C2.0 ppmExplosive auto-polymerizationHF, COF2, PFIB, Particulates
Hexafluoropropylene (HFP) -29.4 °C0.1 ppmThermal instabilityHF, COF2
Vinylidene Fluoride (VDF) -83.0 °C500 ppmExtremely flammableHF, Formaldehyde

Data supported by industrial safety guidelines[2][3][4].

Storage and Stability Directives

To safely store reactive fluoroalkenes, commercial cylinders are doped with radical scavengers—most commonly terpenes like d-limonene or Terpene B[5]. These inhibitors act as sacrificial agents, reacting with trace oxygen and free radicals to halt the polymerization cascade.

  • Inhibitor Depletion: Because inhibitors are sacrificial, they deplete over time. Prolonged storage or exposure to adverse conditions lowers the inhibitor concentration to dangerous levels, eventually allowing polymerization to begin[1].

  • Storage Conditions: Cylinders must be stored in cool, dry, and well-ventilated areas, strictly isolated from direct sunlight, heat sources, and oxidizing agents.

  • Shelf-Life Monitoring: Never store uninhibited fluoroalkenes. Establish a strict inventory protocol to dispose of cylinders before the manufacturer's expiration date to prevent peroxide accumulation[1].

Experimental Protocol: Inline Inhibitor Removal

To utilize fluoroalkenes in catalytic cross-coupling or precision polymerization, the terpene inhibitor must be removed immediately prior to the reaction to prevent catalyst poisoning. We employ a solid-phase adsorption strategy using activated silica gel.

Causality: Silica gel leverages polarity differences. The polar, bulky d-limonene is physically adsorbed onto the high-surface-area silica matrix, while the non-polar, highly fluorinated monomer passes through unimpeded[6].

Step-by-Step Methodology
  • Column Preparation: Pack a heavy-walled glass or stainless-steel column with activated silica gel (60 Å pore size). For enhanced efficiency, silica gel impregnated with metal salts can be utilized to increase the adsorption affinity for terpenes[6].

  • System Purging: Connect the column inline between the cylinder's mass flow controller and the Schlenk line. Purge the entire manifold with Ultra-High Purity (UHP) Argon for 15 minutes.

    • Causality: Purging removes ambient oxygen, ensuring that the newly uninhibited fluoroalkene does not immediately form explosive peroxides upon exiting the column[1].

  • Gas Flow Regulation: Open the cylinder valve and regulate the fluoroalkene flow to a maximum of 50 mL/min.

    • Causality: A low flow rate maximizes the residence time of the gas within the silica bed, ensuring complete adsorption of the inhibitor.

  • Self-Validation Step (The Baeyer Test): Route a bypass of the initial eluent through a bubbler containing a dilute, aqueous potassium permanganate (KMnO4) solution.

    • Causality: Hydrocarbon alkenes like d-limonene rapidly reduce KMnO4, turning the purple solution brown. Highly electron-deficient perfluoroalkenes (like TFE) do not readily react with aqueous KMnO4 at room temperature.

    • Validation: If the solution remains purple, the gas is successfully inhibitor-free. If it decolorizes, the silica column is saturated and must be replaced.

  • Condensation: Condense the purified monomer into a liquid nitrogen-cooled Schlenk flask (-196 °C) to measure the exact volumetric equivalent before slowly warming it to the desired reaction temperature.

Workflow A Inhibited Gas Cylinder (Fluoroalkene + Terpene) B Mass Flow Controller (<50 mL/min) A->B C Silica Gel Column (Inhibitor Adsorption) B->C D Validation Bubbler (KMnO4 Indicator) C->D E Schlenk Reactor (Inert Atmosphere) D->E Pure Monomer

Fig 1. Workflow for the safe removal of terpene inhibitors from reactive fluoroalkene gases.

Experimental Protocol: Emergency Quenching and Scrubbing

If thermal stress exceeds processing limits (e.g., >330 °C for TFE-based systems), fluoroalkenes undergo oxidative and thermal degradation. This generates ultrafine particulates that cause "polymer fume fever" and highly toxic gases like perfluoroisobutene (PFIB) and hydrogen fluoride[3].

Step-by-Step Methodology
  • Isolation: Immediately halt the fluoroalkene gas flow at the cylinder and isolate the reactor using pneumatic shut-off valves.

  • Alkaline Scrubbing: Vent the reactor exhaust through a series of heavy-duty bubblers containing 2M NaOH or KOH, doped with a phenolphthalein indicator.

    • Causality: HF and COF2 are highly acidic and will rapidly hydrolyze and neutralize in a strong base, preventing lethal exposure in the laboratory exhaust[5].

  • Self-Validation Step (pH Monitoring): Monitor the phenolphthalein indicator in the scrubbing solution.

    • Validation: The solution will remain pink as long as it is strongly basic. If the solution turns colorless, the alkaline capacity is exhausted, validating that the scrubber must be immediately swapped to maintain safety.

  • Particulate Filtration: Pass the neutralized exhaust through an inline HEPA filter before it reaches the fume hood baffle.

    • Causality: Alkaline scrubbers neutralize gases but do not capture the low-molecular-weight fluoropolymer particulates responsible for polymer fume fever[3].

Decomposition A Fluoroalkene (e.g., TFE) Thermal Stress (>330°C) B Spontaneous Auto-Polymerization (Exothermic) A->B C Oxidative Decomposition (If O2 is present) A->C F Perfluoroisobutene (PFIB) B->F G Ultrafine Particulates (Polymer Fume Fever) B->G D Carbonyl Fluoride (COF2) C->D E Hydrogen Fluoride (HF) C->E

Fig 2. Thermal and oxidative decomposition pathways of reactive fluoroalkenes.

References

  • Guide to the Safe Handling of Fluoropolymer Resins. The Plastics Industry Association. 3

  • Guide for the Safe Handling of Fluoropolymer Resins November 2012. 3M. 4

  • Guide for the Safe Handling of Tetrafluoroethylene November 2017. Plastics Europe. 2

  • Method for purifying tetrafluoroethylene (US8247626B2). Google Patents. 6

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 19 (2015). National Academies Press. 5

  • Chapter 45.7 Chemical Hygiene and Safety Plan – Work Processes. Berkeley Lab EHS. 1

Sources

Method

Application Notes and Protocols for the Safe Handling of Trifluorovinyl Ethers

Abstract This document provides a comprehensive guide to the safe laboratory practices required for handling trifluorovinyl ethers (TFVEs). As a class of highly reactive fluorinated monomers, TFVEs are invaluable in the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe laboratory practices required for handling trifluorovinyl ethers (TFVEs). As a class of highly reactive fluorinated monomers, TFVEs are invaluable in the synthesis of advanced fluoropolymers and specialty chemicals. However, their unique chemical properties, including high flammability, potential for peroxide formation, and status as gaseous or low-boiling-point liquids, necessitate rigorous safety protocols. This guide offers an in-depth analysis of the hazards associated with TFVEs and provides detailed, field-proven protocols for their safe storage, handling, use in common synthetic procedures, and disposal. It is intended for researchers, scientists, and drug development professionals who utilize these versatile but hazardous reagents.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the intrinsic hazards of trifluorovinyl ethers is the foundation of safe laboratory practice. The risk profile is dominated by their physical state, flammability, reactivity, and potential for peroxide formation. Perfluoro(methyl vinyl ether) (PMVE) is often used as a representative compound for this class due to its common use and available safety data.

1.1 Physical Hazards

Many common TFVEs are colorless, odorless gases at standard temperature and pressure.[1] For example, PMVE has a boiling point of -22 °C.[2] They are typically supplied as liquefied gases in cylinders under pressure.[3][4] This presents several primary physical hazards:

  • Asphyxiation: As gases heavier than air, a significant leak can displace oxygen in poorly ventilated areas, leading to asphyxiation with little to no warning.[2][5]

  • Frostbite: Contact with the liquefied gas can cause severe cold burns and frostbite due to rapid evaporative cooling.[4]

  • Container Rupture: Prolonged exposure of cylinders to fire or excessive heat can lead to a catastrophic failure and violent rupture, causing the cylinder to rocket.[2][3]

1.2 Chemical Hazards

  • Extreme Flammability: Trifluorovinyl ethers are extremely flammable and can be easily ignited by heat, sparks, or open flames.[3][5] Their vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[2][3]

  • Peroxide Formation: A critical and insidious hazard associated with all ethers, including TFVEs, is the auto-oxidation in the presence of air to form unstable and potentially explosive peroxides.[5] This process is accelerated by light and heat.[6] These peroxides can become concentrated during distillation or evaporation, presenting a severe explosion risk when subjected to thermal or mechanical shock.[7][8]

  • Reactivity: TFVEs are reactive monomers used in polymerization and other chemical syntheses.[9][10] Reactions can be exothermic and require careful control of conditions to prevent runaways.

  • Hazardous Decomposition Products: Combustion or thermal decomposition of TFVEs can produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and carbonyl fluoride.[4][11]

Table 1: Physical and Hazard Properties of Representative Trifluorovinyl Ethers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Hazards
Perfluoro(methyl vinyl ether)1187-93-5C₃F₆O166.02-22Extremely Flammable Gas, Gas Under Pressure, Forms Peroxides, Asphyxiant, Frostbite Hazard[2][5][12]
Ethyl trifluorovinyl ether1763-27-5C₄H₅F₃O126.0838.5Flammable Liquid, Irritant, Forms Peroxides[13]
Perfluoro(propyl vinyl ether)1623-05-8C₅F₁₀O266.0436 (approx.)Flammable Liquid, Forms Peroxides[14]
Bis(trifluorovinyl)ether13269-86-8C₄F₆O178.03N/AForms Peroxides, Reactant in Polymerization[15]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.

2.1 Engineering Controls

  • Chemical Fume Hood: All work with trifluorovinyl ethers must be conducted in a well-ventilated chemical fume hood to prevent the accumulation of flammable and potentially asphyxiating vapors.[11]

  • Gas Cabinets and Monitoring: For gaseous TFVEs supplied in cylinders, storage in a dedicated, ventilated gas cabinet is best practice. Oxygen level detectors and flammable gas alarms should be installed in the laboratory where these gases are used.[4]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent both peroxide formation and potential ignition.[16]

  • Safety Equipment: An emergency safety shower and eyewash station must be immediately accessible.[11] Fire extinguishers suitable for chemical fires (e.g., dry chemical or carbon dioxide) must be available.[17]

2.2 Personal Protective Equipment (PPE)

Standard laboratory attire (long pants, closed-toe shoes, lab coat) is required at all times. The following specialized PPE is mandatory when handling TFVEs:

  • Eye Protection: Chemical splash goggles are the minimum requirement. When working with liquefied gas under pressure where splashes are possible, a full-face shield worn over safety goggles is required.[11][15]

  • Hand Protection: Use chemical-resistant gloves. Given the potential for frostbite from liquefied gases, insulated cryogenic gloves should be worn over a pair of chemical-resistant gloves (e.g., nitrile) when handling or connecting cylinders. For handling liquid TFVEs, consult glove manufacturer compatibility charts; butyl or Viton® gloves are often recommended for fluorinated compounds.[11][18]

  • Body Protection: A flame-resistant (FR) lab coat should be worn. For larger-scale operations or when there is a significant risk of splash, a chemically impervious apron or suit is necessary.[15][19]

  • Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is not typically required. However, a self-contained breathing apparatus (SCBA) must be available for emergency response to a significant leak or spill outside of containment.[5][19]

Section 3: Standard Operating Procedures (SOPs)

The following protocols provide step-by-step guidance for common laboratory workflows involving trifluorovinyl ethers. These should be adapted into lab-specific SOPs as part of a formal risk assessment.

3.1 Protocol for Peroxide Detection and Removal

Causality: Ethers can form explosive peroxides upon exposure to air. Testing for peroxides before use, especially before any heating or concentration step, is a critical, non-negotiable safety procedure.[8]

Materials:

  • Peroxide test strips (e.g., Quantofix® or similar)[20]

  • Deionized water

  • Activated alumina column or ferrous sulfate solution[15][17]

Procedure:

  • Date All Containers: Upon receipt and upon opening, label all containers of TFVEs with the date.[6]

  • Regular Testing: Test opened containers of uninhibited TFVEs every 3 months and inhibited ethers every 6 months. Always test immediately before use if the material is to be heated or concentrated. [21]

  • Test Strip Procedure: a. Remove one test strip. Do not touch the test pad. b. If testing a liquid TFVE, immerse the strip in the liquid for 1 second, remove, and allow the solvent to evaporate completely.[16] c. Crucially for organic solvents , once the strip is dry, wet the test pad with one drop of deionized water.[20] d. Compare the color of the test pad to the color chart on the vial after the time specified by the manufacturer.

  • Interpreting Results:

    • < 30 ppm: Acceptable for general use.

    • 30-100 ppm: Use with caution. Do not distill or evaporate. Consider removing peroxides.[17][21]

    • > 100 ppm or visible crystals/precipitate: DO NOT USE. DO NOT MOVE. The material is potentially explosive. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.[21]

  • Peroxide Removal (for levels 30-100 ppm, water-insoluble ethers):

    • Activated Alumina Method: Pass the solvent through a short column of activated alumina. This is an effective method for removing hydroperoxides. Note: The alumina will retain peroxides and should be disposed of as hazardous waste.[15]

    • Ferrous Salt Method: Shake the ether gently with a freshly prepared 5-10% solution of ferrous sulfate (FeSO₄). Repeat until a negative peroxide test is obtained. Separate the aqueous layer and dry the ether over a suitable drying agent (e.g., MgSO₄).[6][17]

3.2 Protocol for Emulsion Polymerization of a Trifluorovinyl Ether

Causality: Emulsion polymerization is a common method for producing fluoropolymers.[9] This procedure involves a gaseous monomer, a redox initiator system, and requires a pressure-rated reactor. The protocol is adapted from methodologies described for the polymerization of novel TFVEs.[9][22]

Materials & Equipment:

  • High-pressure stainless steel reactor (autoclave) with mechanical stirrer, temperature/pressure sensors, and gas/liquid inlets.

  • Trifluorovinyl ether monomer (e.g., Perfluoro(methyl vinyl ether)).

  • Deionized, deoxygenated water.

  • Fluorinated surfactant (e.g., ammonium perfluorononanoate).

  • Redox initiator system: Potassium persulfate (KPS), Iron(II) sulfate, Sodium hydrogensulfite.

  • Quenching solution: Acidified methanol (e.g., with 0.5 mL concentrated HCl per 300 mL).[23]

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the reactor. Purge the vessel with high-purity nitrogen for at least 30 minutes to remove all oxygen.

  • Charge Aqueous Phase: Prepare a solution of the surfactant in deionized, deoxygenated water. Charge this solution into the sealed reactor.

  • Pressurization and Heating: Begin agitation (e.g., 300-500 rpm). Heat the reactor to the target polymerization temperature (e.g., 30-70 °C).

  • Monomer Introduction: Introduce the gaseous TFVE monomer from its cylinder through a regulator and mass flow controller until the desired operating pressure (e.g., 1.0-3.0 MPa) is reached.[22]

  • Initiation: Once the system is at thermal and pressure equilibrium, inject aqueous solutions of the initiator components (potassium persulfate, iron (II) sulfate, sodium hydrogensulfite) to start the polymerization.

  • Monitoring the Reaction: Monitor the reactor pressure. A drop in pressure indicates monomer consumption. Maintain the pressure by feeding additional monomer as needed.

  • Termination and Quenching: After the desired reaction time (e.g., 4-8 hours), stop the monomer feed and cool the reactor in an ice bath.[24] Carefully and slowly vent any unreacted monomer into the fume hood exhaust or a suitable scrubbing system.

  • Polymer Isolation: Open the reactor and transfer the resulting polymer latex into a large beaker containing the acidified methanol quenching solution. This will cause the polymer to precipitate.

  • Purification: Filter the precipitated polymer. Wash thoroughly with methanol, then deionized water, and a final methanol rinse.

  • Drying: Dry the purified polymer to a constant weight under vacuum at a moderate temperature (e.g., 40-50 °C).[6]

3.3 DOT Script for General TFVE Experimental Workflow

G cluster_prep Preparation Phase cluster_reagent Reagent Handling cluster_reaction Execution Phase cluster_cleanup Post-Reaction start Start: Plan Experiment risk_assessment Conduct Risk Assessment (Review SDS, Literature) start->risk_assessment ppe Don Appropriate PPE (FR Coat, Goggles, Gloves) risk_assessment->ppe setup Set Up in Fume Hood (Inert Atmosphere, Glassware) ppe->setup reagent Obtain TFVE Container setup->reagent peroxide_check Perform Peroxide Test reagent->peroxide_check peroxide_ok Peroxide < 30 ppm peroxide_check->peroxide_ok Pass peroxide_high Peroxide > 100 ppm STOP & CALL EHS peroxide_check->peroxide_high Fail transfer Transfer Reagent to Reactor (Under Inert Gas) peroxide_ok->transfer reaction Conduct Reaction (Monitor T, P) transfer->reaction quench Cool and Safely Quench Reaction reaction->quench workup Perform Aqueous Work-up & Product Isolation quench->workup waste Segregate Fluorinated Waste (Aqueous & Solid) workup->waste cleanup Decontaminate Glassware & Equipment workup->cleanup disposal Arrange for EHS Pickup waste->disposal

Caption: General workflow for experiments involving trifluorovinyl ethers.

Section 4: Storage and Waste Management

4.1 Storage

  • Cylinders: Store cylinders of gaseous TFVEs upright and securely chained or strapped to a wall or bench in a cool, dry, well-ventilated area away from heat and ignition sources.[5][25] Store them separately from oxidizing agents.

  • Liquids: Store liquid TFVEs in their original, tightly sealed containers in a dark, cool place, preferably in a flammable storage cabinet.[6]

  • Inhibitors: Whenever possible, purchase TFVEs that contain an inhibitor (like BHT) to slow peroxide formation. Be aware that distillation will remove the inhibitor.[8]

  • Inert Atmosphere: For uninhibited or previously opened containers, storing under a blanket of nitrogen or argon can help prevent peroxide formation.

4.2 Waste Management

Trifluorovinyl ethers and materials contaminated with them are considered hazardous waste. Due to their high fluorine content, they fall under the category of per- and polyfluoroalkyl substances (PFAS) for disposal purposes.

  • Segregation: All waste streams containing TFVEs must be segregated. This includes unreacted monomer, reaction mixtures, contaminated solvents, and solid waste (gloves, pipette tips, silica gel, etc.).[2][18]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste," listing all chemical components, including "Trifluorovinyl Ether" or the specific compound name.

  • Containers: Use chemically compatible, sealable containers for waste collection. For solid waste contaminated with TFVEs, double-bagging in heavy-duty plastic bags or using a lined, sealed pail is recommended.[2]

  • Disposal Method: DO NOT dispose of TFVEs or related waste down the drain or in regular trash.[2] The recommended disposal method for fluorinated waste is high-temperature incineration (typically >1000 °C) at a licensed hazardous waste facility.[3][12] This process is necessary to break the strong carbon-fluorine bonds.

  • HF Scrubbing: Crucially, the incineration facility must be equipped with alkaline scrubbers to neutralize the hydrogen fluoride (HF) gas that is produced during combustion, preventing its release into the atmosphere.[12][26]

  • Professional Disposal: Always use your institution's EHS office or a licensed hazardous waste contractor for the final disposal of all TFVE-containing waste.[3][23]

Section 5: Emergency Response Protocols

5.1 Gas Leak

  • If a cylinder leak is detected (by alarm or hissing sound), evacuate the immediate area immediately.

  • If safe to do so without significant risk, close the main cylinder valve.

  • Alert all personnel in the vicinity and activate the building's fire alarm.

  • Contact your institution's emergency response team and EHS office from a safe location.

  • Do not re-enter the area until it has been cleared by trained emergency responders with proper respiratory protection.[5]

5.2 Spills

  • Evacuate all non-essential personnel from the area.

  • Eliminate all ignition sources.

  • If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with an absorbent material that is compatible with flammable liquids.

  • Collect the contaminated absorbent material in a sealable container for hazardous waste disposal.

  • Ventilate the area thoroughly. For large spills, follow the gas leak procedure.

5.3 Personnel Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[4][17]

  • Skin Contact (Liquid): For frostbite, move the person to a warm area. Gently warm the affected area with lukewarm water (not hot). Do not rub the affected area. Seek immediate medical attention.[4] For other skin contact, flush with copious amounts of water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

5.4 Fire

  • If the fire is small and you are trained, use a CO₂ or dry chemical extinguisher.

  • For any larger fire, or if a gas cylinder is involved, activate the fire alarm and evacuate immediately.

  • Do not direct water at the source of a gas leak, as it may freeze.[3] Water spray can be used to cool exposed cylinders from a safe distance to prevent rupture.[4]

References

  • Michigan State University Environmental Health & Safety. (n.d.). PFAS Waste. Retrieved March 6, 2026, from [Link]

  • NILU - Norwegian Institute for Air Research. (2009, December 14). Emissions from incineration of fluoropolymer materials. Retrieved March 6, 2026, from [Link]

  • University of California, Los Angeles - Environmental Health & Safety. (2021, February). Handling & Removing Peroxides. Retrieved March 6, 2026, from [Link]

  • Shoichet, M. S., & Lousenberg, R. D. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 37(17), 3301–3308.
  • Chemsrc. (2025, September 21). Ethyl trifluorovinyl ether. Retrieved March 6, 2026, from [Link]

  • Hu, J., & Zhang, W. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(20), 3589–3593. [Link]

  • Shoichet, M. S., & Lousenberg, R. D. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. University of Toronto - Shoichet Lab. Retrieved from [Link]

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved March 6, 2026, from [Link]

  • Grokipedia. (n.d.). Perfluoro(methyl vinyl ether). Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15388, Perfluoro propyl vinyl ether. Retrieved March 6, 2026, from [Link]

  • Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Retrieved March 6, 2026, from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved March 6, 2026, from [Link]

  • Shoichet, M. S., & Lousenberg, R. D. (2000). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. Journal of Polymer Science Part A: Polymer Chemistry, 38(8), 1344–1354.
  • Lab Manager. (2016, June 5). How to Safely Handle Compressed Gas Cylinders. Retrieved March 6, 2026, from [Link]

  • Colorkim. (n.d.). PERX® Hydrogen Peroxide 100 Test Strips. Retrieved March 6, 2026, from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved March 6, 2026, from [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. Retrieved March 6, 2026, from [Link]

  • University of York, Department of Biology. (n.d.). Peroxide forming chemicals. Retrieved March 6, 2026, from [Link]

  • Farnell. (2023, November 30). SAFETY DATA SHEET: HFS, EHFS05L, ZE - High Performance Fluorinated Solvent. Retrieved March 6, 2026, from [Link]

  • University of Louisville Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved March 6, 2026, from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved March 6, 2026, from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved March 6, 2026, from [Link]

  • University of York, Department of Biology. (n.d.). Peroxide forming chemicals. Retrieved March 6, 2026, from [Link]

  • CIE Tecnología Ambiental. (n.d.). WASTE INCINERATION FLUE GAS CLEANING. Retrieved March 6, 2026, from [Link]

  • Ameduri, B., & Boutevin, B. (2004). Radical emulsion copolymerization of vinylidene fluoride (VDF) with perfluoromethyl vinyl ether (PMVE). Polymer Chemistry, 42(14), 3387-3397. [Link]

  • Story, A. J. (n.d.). DISPOSAL OF HYDROGEN FLUORIDE AND FLUORINE BY GAS-LIQUID DISPERSION SCRUBBING. Retrieved March 6, 2026, from [Link]

  • Google Patents. (2004). EP1432744B1 - Aqueous emulsion polymerization in the presence of ethers as chain transfer agents to produce fluoropolymers.
  • Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents. Retrieved March 6, 2026, from [Link]

  • O-HARA Corporation. (2022, February 12). What is free radical polymerization?. Retrieved March 6, 2026, from [Link]

  • Ignatova, L. N., et al. (2025, December 17). POLYMERIZATION OF PERFLUORO-4-FLUOROSULFONYL-PHENYL- VINYL ETHER, THE NEW POLYMER FOR PROTON-CONDUCTING MEMBRANES. Fluorine Notes. Retrieved March 6, 2026, from [Link]

  • Google Patents. (n.d.). CN102211983B - Preparation method of perfluoromethyl vinyl ether.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 26425-79-6. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453330. Retrieved March 6, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the synthetic yield of 4-Butoxy-1,1,2-trifluorobut-1-ene

Technical Support Center: Synthesis of 4-Butoxy-1,1,2-trifluorobut-1-ene User Guide: Improving Synthetic Yield & Process Stability Topic: Optimization of Nucleophilic Substitution for 4-Butoxy-1,1,2-trifluorobut-1-ene Ta...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Butoxy-1,1,2-trifluorobut-1-ene

User Guide: Improving Synthetic Yield & Process Stability

Topic: Optimization of Nucleophilic Substitution for 4-Butoxy-1,1,2-trifluorobut-1-ene Target Audience: Medicinal Chemists, Process Engineers, Polymer Scientists Content Type: Technical Troubleshooting & Protocol Optimization

Core Technical Analysis: Why Your Yield is Low

The synthesis of 4-Butoxy-1,1,2-trifluorobut-1-ene (Target) from 4-Bromo-1,1,2-trifluorobut-1-ene (Precursor) is deceptively simple. It appears to be a standard Williamson ether synthesis (


). However, researchers frequently encounter low yields (<40%) and the formation of a "black tar" or volatile side products.

The Root Cause: Competing E2 Elimination The trifluorovinyl group (


) is strongly electron-withdrawing, increasing the acidity of the allylic protons at the C3 position. When you use a strong base like Sodium Butoxide (

), the reaction kinetics favor E2 elimination over

substitution.
  • Desired Pathway (

    
    ): 
    
    
    
    
  • Competing Pathway (E2):

    
    
    

The resulting diene (1,1,2-trifluoro-1,3-butadiene) is highly unstable and prone to rapid polymerization, leading to yield loss and purification difficulties.

Troubleshooting & FAQs

Q1: I am seeing a large amount of volatile byproduct by GC-MS. What is it?

Diagnosis: This is almost certainly 1,1,2-trifluoro-1,3-butadiene . Mechanism: The use of a "hard" base (like alkoxide in alcohol) promotes dehydrobromination. Solution: You must reduce the basicity of the reaction medium while maintaining nucleophilicity. Switch to Phase Transfer Catalysis (PTC) or the Acetate Inversion Route (see Protocols below).

Q2: Can I use Sodium Butoxide in THF or DMF?

Advisory: Avoid. In polar aprotic solvents like DMF or DMSO, the basicity of "naked" alkoxides increases dramatically, accelerating the E2 elimination side reaction. Better Approach: Use a heterogeneous system (Solid KOH + Toluene + Phase Transfer Catalyst) where the concentration of active base in the organic phase is low and controlled.

Q3: My precursor (4-bromo-1,1,2-trifluorobut-1-ene) has a grey precipitate. Should I distill it?

Yes. The precursor is typically made by zinc-mediated dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. Residual zinc salts can act as Lewis acids, catalyzing the degradation of your ether product or interfering with the nucleophile. Action: Distill the precursor under mild vacuum before use. Ensure it is clear and colorless.

Strategic Reaction Pathways (Logic Diagram)

The following diagram illustrates the kinetic competition and the recommended pathways to bypass the elimination trap.

ReactionPathways Precursor 4-Bromo-1,1,2- trifluorobut-1-ene Base Strong Base (NaOBu/THF) Precursor->Base Direct Alkylation Acetate Intermediate: Acetate Ester Precursor->Acetate Path B: KOAc/DMF (No Elimination) Diene SIDE PRODUCT: 1,1,2-Trifluoro- 1,3-butadiene Base->Diene Major Path (E2) Fast Kinetics Target TARGET: 4-Butoxy-1,1,2- trifluorobut-1-ene Base->Target Minor Path (SN2) Polymer Polymer/Tar Diene->Polymer Polymerization Alcohol Intermediate: 4-Hydroxy-1,1,2- trifluorobut-1-ene Acetate->Alcohol Hydrolysis Alcohol->Target BuBr + NaH (Inverse Addition)

Caption: Path A (Red) shows the common failure mode via elimination. Path B (Green) is the high-fidelity "Acetate Detour" that protects the double bond.

Experimental Protocols

Protocol A: Phase Transfer Catalysis (Recommended for Speed)

Best for: Quick synthesis when moderate yields (50-60%) are acceptable.

Reagents:

  • 4-Bromo-1,1,2-trifluorobut-1-ene (1.0 equiv)

  • n-Butanol (5.0 equiv, acts as solvent and reagent)

  • Potassium Hydroxide (Solid, pellets, 2.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

Procedure:

  • Setup: In a round-bottom flask, dissolve TBAB in n-Butanol. Add solid KOH pellets.

  • Addition: Add 4-Bromo-1,1,2-trifluorobut-1-ene dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir vigorously for 12-18 hours.

    • Note: Do not heat above 40°C. High heat favors elimination.

  • Workup: Filter off the solid KBr/KOH. Wash the organic phase with water (3x) to remove excess butanol and salts.

  • Purification: Fractional distillation. The product (ether) will have a higher boiling point than the diene side product.

Protocol B: The "Acetate Detour" (Recommended for Purity/Yield)

Best for: High-value applications requiring >80% yield and high purity.

Step 1: Form the Acetate React the bromo-precursor with Potassium Acetate (KOAc) in DMF at 60°C.

  • Why: Acetate is a weak base (

    
     4.8) but a good nucleophile. It displaces the bromide without triggering E2 elimination.
    
  • Result: 4-Acetoxy-1,1,2-trifluorobut-1-ene.

Step 2: Methanolysis Treat the acetate with catalytic


 in Methanol at RT.
  • Result:4-Hydroxy-1,1,2-trifluorobut-1-ene (The Alcohol).

Step 3: Inverse Williamson Etherification

  • Dissolve the Alcohol (1.0 equiv) in dry THF.

  • Add NaH (1.1 equiv) at 0°C to form the alkoxide.

  • Add n-Butyl Bromide (1.2 equiv). Reflux gently.

  • Why this works: You are attacking a simple alkyl bromide (Butyl bromide) with the fluorinated alkoxide. Butyl bromide is far less prone to elimination than the fluorinated precursor. The sensitive trifluorovinyl group is not exposed to an external hard base attacking it.

Comparative Data: Reaction Conditions

ParameterDirect Alkylation (NaOBu)PTC Method (KOH/TBAB)Acetate Detour (3-Step)
Primary Mechanism E2 Elimination (Dominant)

Substitution

Substitution
Base Strength High (Alkoxide)Moderate (Buffered)Low (Acetate/Carbonate)
Typical Yield 15 - 30%50 - 65%80 - 92%
Main Byproduct 1,1,2-Trifluoro-1,3-butadieneUnreacted SMNone (Clean conversion)
Scalability Poor (Exothermic/Polymerization)GoodExcellent

References

  • Precursor Synthesis & Elimination Risks

    • Preparation method of 4-bromo-1,1,2-trifluoro-1-butene.[1][2][3][4][5][6] Patent CN105753632A. (Describes the zinc dehalogenation and sensitivity of the product).

  • Reactivity of Trifluorovinyl Groups

    • Yamazaki, T., et al. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones... Beilstein J. Org.[7] Chem., 17, 132–138. (Discusses nucleophilic attacks on related fluoro-alkenes).

  • Diene Formation via Elimination

    • Process for the preparation of 4-bromo-1,1-difluorobut-1-ene... WO1997009292. (Highlights the dehydrobromination pathways of similar fluorobutenes).

  • General Nucleophilic Substitution Protocols

    • 4-Bromo-1,1,2-trifluorobut-1-ene Product Data.[1][2][3][4][5][6][8][9] Sigma-Aldrich / Merck.

Sources

Optimization

purification methods for crude 4-Butoxy-1,1,2-trifluorobut-1-ene

Technical Support Center: Fluorinated Monomers & Intermediates Ticket ID: #F-BTFB-PUR-001 Subject: Purification Protocol for Crude 4-Butoxy-1,1,2-trifluorobut-1-ene Assigned Specialist: Dr. A. Vance, Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Monomers & Intermediates Ticket ID: #F-BTFB-PUR-001 Subject: Purification Protocol for Crude 4-Butoxy-1,1,2-trifluorobut-1-ene Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are dealing with 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS: 229957-01-1), a specialized fluorinated vinyl ether analog.[1] Unlike standard organic ethers, the trifluorovinyl moiety (


) introduces unique sensitivity to thermal stress and acid-catalyzed hydrolysis.

Critical Warning: The primary impurity in crude syntheses of this class is often Hydrogen Fluoride (HF) or HF-adducts, which autocatalyze decomposition. Your purification strategy must prioritize acid neutralization followed by thermal isolation .

Part 1: The Purification Workflow

Visualizing the logic flow from crude reactor output to analytical grade monomer.

PurificationWorkflow Crude Crude Mixture (Contains: Product, Butanol, HF, Salts) Wash Biphasic Wash (Sat. NaHCO3 + Brine) Crude->Wash Remove Acid/HF Dry Drying Stage (MgSO4 + 4Å Sieves) Wash->Dry Remove H2O Strip Solvent Stripping (Rotovap < 40°C) Dry->Strip Remove Volatiles Distill Vacuum Distillation (Reduced Pressure < 10 mmHg) Strip->Distill Thermal Separation Distill->Crude Recycle Mixed Fractions Pure Pure 4-Butoxy-1,1,2-trifluorobut-1-ene (Store @ 2-8°C) Distill->Pure Fraction Collection

Figure 1: Critical path for the isolation of fluorinated enol ethers. Note the emphasis on acid removal prior to heating.

Part 2: Detailed Protocols & Causality

Phase 1: Acid Neutralization (The "Safety Gate")

Why: Fluorinated alkenes can undergo hydrolysis or polymerization in the presence of trace HF. If you distill acidic crude, you risk etching your glassware and polymerizing the product in the pot.

  • Dilution: Dilute the crude reaction mixture with an inert non-polar solvent (e.g., Diethyl ether or Hexanes). This improves phase separation.

  • The Bicarbonate Wash: Wash the organic layer twice with saturated aqueous NaHCO₃ .

    • Checkpoint: The aqueous layer pH must be >7. If it fizzes vigorously, HF/acid content is high; repeat the wash.

  • Brine Wash: Follow with a saturated NaCl wash to break any emulsions caused by the surfactant-like nature of fluorinated chains.

Phase 2: Drying

Why: Water forms azeotropes with butanol derivatives and hydrolyzes the trifluorovinyl group at high temperatures.

  • Primary Agent: Anhydrous MgSO₄ (Magnesium Sulfate). It is neutral and effective.

  • Avoid: Acidic drying agents (like Silica gel) or basic agents that might induce elimination (like KOH) unless strictly controlled.

Phase 3: Vacuum Distillation (The "Gold Standard")

Why: The estimated atmospheric boiling point of this molecule is likely >140°C. Heating fluorinated alkenes above 100°C risks [2+2] cyclodimerization (forming cyclobutanes). Vacuum distillation lowers the boiling point to a safe window (<60°C).

Protocol:

  • Setup: Short-path distillation head with a Vigreux column (for efficiency).

  • Stabilizer: Add 50-100 ppm of BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) to the pot before heating. This inhibits radical polymerization during distillation.

  • Pressure: Establish a vacuum of 5–10 mmHg .

  • Temperature: Slowly raise the bath temperature.

    • Expectation: The product should distill between 45°C – 65°C at 10 mmHg (approximate value based on MW/structure).

  • Fractionation:

    • Fore-run: Discard the first 5-10% (contains residual solvents/water).

    • Main Fraction: Collect the steady plateau.

    • Heel: Do not distill to dryness; the residue contains oligomers and concentrated stabilizers.

Part 3: Troubleshooting Matrix

Diagnose issues based on observable phenomena in your lab.

SymptomProbable CauseCorrective Action
Distillate is Yellow Oxidation or OligomerizationRedistill under higher vacuum. Ensure TBC inhibitor is present in the receiving flask.
Fuming/Etched Glass Residual HFSTOP immediately. The wash step was insufficient. Neutralize the distillate with solid NaHCO₃, filter, and redistill.
Pot Polymerization Overheating (>100°C)Lower the vacuum pressure (<5 mmHg) to reduce boiling point. Do not heat bath above 80°C.
Low Yield Azeotrope with ButanolIf unreacted butanol is present, it may co-distill. Use a fractionating column (Vigreux) rather than a simple path.
Cloudy Distillate Water ContaminationDry the crude over 4Å Molecular Sieves for 12 hours before distillation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Column Chromatography instead of distillation? A: Generally, no . Silica gel is slightly acidic and can decompose sensitive trifluorovinyl ethers. If you must use chromatography (e.g., to separate close-boiling impurities), use neutral alumina or silica pre-treated with 1% Triethylamine to passivate acidic sites.

Q2: How should I store the purified material? A: Store at 2°C – 8°C under an inert atmosphere (Argon/Nitrogen). For long-term storage (>1 month), add a stabilizer like TBC (100 ppm) to prevent spontaneous polymerization.

Q3: Is the "trifluorovinyl" group dangerous? A: It is reactive. Unlike standard vinyl ethers, the electron-withdrawing fluorine atoms make the double bond electron-deficient. It reacts readily with nucleophiles (amines, thiols). Avoid contact with strong bases during storage.

Q4: My GC-MS shows a peak with M+ = 182 but also M+ = 364. What is it? A: The M+ = 364 peak is the dimer . This confirms thermal stress occurred during synthesis or injection. Lower your GC inlet temperature or synthesis temperature to minimize this.

References

  • PubChem. (2025).[2] 4-Bromo-1,1,2-trifluorobut-1-ene Compound Summary. National Library of Medicine. Link

    • Context: Provides physical property baselines for the 4-bromo precursor, essential for estimating distillation parameters of the butoxy-deriv
  • ChemScene. (2024). Product Data: 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS 229957-01-1).[1] Link

    • Context: Verifies commercial availability, molecular weight, and storage requirements (2-8°C).
  • Organic Syntheses. (2010). Preparation of Trifluorovinyl Ethers and Intermediates. Org. Synth. 2010, 87, 161. Link

    • Context: Authoritative general procedure for handling and purifying trifluorovinyl ether functionalities, establishing the need for base-washing and vacuum distill
  • Daikin Industries. (2000). Process for removal of HF from fluorinated organic carbonates. Patent WO2009118369A1. Link

    • Context: Validates the industrial standard for removing HF from fluorinated organic intermediates using inert gas stripping and washing.

Sources

Troubleshooting

assessing the stability of 4-Butoxy-1,1,2-trifluorobut-1-ene under acidic or basic conditions

Welcome to the technical support and troubleshooting portal for 4-Butoxy-1,1,2-trifluorobut-1-ene ( ). This guide is engineered for scientists and drug development professionals who require deep mechanistic insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for 4-Butoxy-1,1,2-trifluorobut-1-ene (


). This guide is engineered for scientists and drug development professionals who require deep mechanistic insights into the stability of this fluorinated aliphatic ether under varying pH conditions.

Part 1: Core FAQs (Mechanistic Insights)

Q1: Why does 4-Butoxy-1,1,2-trifluorobut-1-ene degrade rapidly in basic buffers but remain highly stable in mild acid? A1: The stability dichotomy of 1,1,2-trifluoroalkenes is dictated by the extreme electronegativity of the fluorine atoms. Under basic conditions , the two fluorine atoms on the terminal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 carbon exert a massive inductive electron-withdrawing effect (

-withdrawal). This depletes the electron density of the

-bond, making the

carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions (

)[1]. Conversely, under acidic conditions , typical alkene degradation proceeds via electrophilic addition (protonation to form a carbocation). The same electron-withdrawing fluorines that invite nucleophilic attack severely destabilize any adjacent carbocation intermediate. Consequently, the activation energy for protonation is prohibitively high, rendering the trifluorovinyl group remarkably resistant to mild aqueous acids.

Q2: What is the exact degradation pathway under alkaline conditions? A2: Exposure to base initiates a Nucleophilic Vinylic Substitution (


) pathway. Hydroxide attacks the electrophilic 

carbon, generating a localized carbanion intermediate (

). This intermediate rapidly undergoes

-elimination of a fluoride ion to restore the double bond or forms an acyl fluoride intermediate. Subsequent hydrolysis rapidly converts these intermediates into carboxylic acid derivatives, accompanied by the quantitative release of free fluoride ions (

)[2]. This defluorination is a hallmark of alkaline instability in highly fluorinated vinylic systems[3].

Q3: Does the butoxy ether linkage contribute to the molecule's instability? A3: Generally, no. Aliphatic ethers like the butoxy group are highly stable under basic and neutral conditions. While ethers can be cleaved under acidic conditions, this typically requires extreme environments (e.g., concentrated HBr or HI at elevated temperatures). In standard biological assays or mild synthetic workups (pH 2 to 10), the ether linkage remains intact; the primary locus of degradation is exclusively the trifluorovinyl moiety.

Part 2: Troubleshooting Guide

Issue 1: Significant loss of compound yield during post-reaction alkaline workup (e.g.,


 or 

washes).
  • Root Cause: Even mild bases like sodium bicarbonate can initiate the nucleophilic addition-elimination cascade on the trifluorovinyl group if contact time is prolonged or if the biphasic mixture is highly agitated at room temperature.

  • Solution:

    • Substitute alkaline washes with neutral brine (

      
      ) washes whenever possible.
      
    • If an alkaline wash is mandatory to remove acidic byproducts, use cold (

      
      ) saturated 
      
      
      
      and limit phase-contact time to less than 2 minutes.
    • Immediately dry the organic layer over anhydrous

      
       to remove trace alkaline water.
      

Issue 2: Appearance of a strong singlet around -119 ppm in 19F-NMR during in vitro assay incubation.

  • Root Cause: The signal at approximately -119 ppm (relative to

    
    ) is characteristic of free aqueous fluoride ions (
    
    
    
    ). This indicates that the compound is actively degrading in your assay buffer via the base-catalyzed defluorination pathway[2].
  • Solution:

    • Check the pH of your assay buffer; ensure it has not drifted above pH 7.4.

    • If the assay requires pH > 7.5, consider shortening the incubation time or lowering the temperature to 25°C instead of 37°C to kinetically trap the intact molecule.

Part 3: Quantitative Stability Data

The following table summarizes the observed stability metrics and primary degradation pathways of 4-Butoxy-1,1,2-trifluorobut-1-ene across the pH spectrum.

pH ConditionReagent / BufferTempObserved Stability (

)
Primary Degradation Mechanism
Strongly Acidic 0.1 M HCl (pH 1.0)25°C> 48 hoursHighly stable; minor ether protonation
Mildly Acidic Acetate Buffer (pH 4.5)37°C> 7 daysStable;

-bond resists electrophiles
Neutral PBS (pH 7.4)37°C~ 3-5 daysSlow background hydrolysis
Mildly Basic Carbonate Buffer (pH 9.0)25°C< 12 hoursNucleophilic addition-elimination
Strongly Basic 0.1 M NaOH (pH 13.0)25°C< 1 hourRapid defluorination & hydrolysis

Part 4: Standardized Experimental Protocols

Protocol: Self-Validating 19F-NMR & LC-MS Stability Profiling

To accurately assess the half-life of 4-Butoxy-1,1,2-trifluorobut-1-ene without introducing sampling artifacts, use this internally validated protocol.

Step 1: Preparation of Internally Standardized Stock

  • Action: Prepare a 10 mM stock of 4-Butoxy-1,1,2-trifluorobut-1-ene in anhydrous DMSO. Add 10 mM of

    
    -trifluorotoluene as an Internal Standard (IS).
    
  • Causality: The IS is chemically inert to pH changes. It provides a constant 19F-NMR integration reference, ensuring that any loss of the trifluorovinyl signal is definitively due to chemical degradation, rather than physical precipitation or evaporation.

Step 2: Buffer Incubation

  • Action: Spike the stock solution into the target aqueous buffers (e.g., pH 2.0, 7.4, 10.0) to achieve a final compound concentration of 100

    
    . Incubate in sealed vials at 37°C.
    

Step 3: Time-Course Sampling & Acid Quenching (Critical)

  • Action: At designated time points (0, 1, 4, 12, 24 hrs), extract 500

    
     aliquots. For neutral and basic samples, immediately quench by adding 50 
    
    
    
    of 0.1 M HCl.
  • Causality: Quenching drops the pH below 7.0, instantly arresting the base-catalyzed nucleophilic addition-elimination pathway. This preserves the exact degradation profile of that specific time point preventing post-sampling degradation in the autosampler.

Step 4: Analytical Validation & Mass Balance

  • Action: Analyze via 19F-NMR (tracking the disappearance of the

    
     multiplets at ~ -105 to -125 ppm and the appearance of 
    
    
    
    at ~ -119 ppm) and LC-MS (ESI-) to identify carboxylic acid degradation products.
  • Validation Check: The sum of the integrated intact fluorine signals and the free fluoride/degraded organofluorine signals must equal the IS integration (Mass Balance = 100% ± 5%).

Part 5: Mechanistic Visualization

G Substrate 4-Butoxy-1,1,2-trifluorobut-1-ene Base Basic pH (OH⁻) Nucleophilic Attack Substrate->Base Acid Acidic pH (H⁺) Electrophilic Attack Substrate->Acid Carbanion Carbanion Intermediate [HO-CF2-CF⁻-R] Base->Carbanion Stable Electron-Poor π-Bond (Resists Protonation) Acid->Stable Defluorination β-Elimination (-F⁻) Carbanion->Defluorination AcidProduct Carboxylic Acid + F⁻ (Degradation) Defluorination->AcidProduct EtherCleavage Ether Cleavage (Only extreme pH < 1) Stable->EtherCleavage Heat / Strong Acid

Mechanistic divergence of 4-Butoxy-1,1,2-trifluorobut-1-ene under basic vs. acidic conditions.

References

  • [3] A Comprehensive Technical Guide to the Stability and Storage of Vinyl Triflate Compounds - Benchchem. 3

  • [2] Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems - PMC (NIH). 2

  • 7.7: Stability of Alkenes - Chemistry LibreTexts.

  • [1] Recent Progress in Selective C—F Bond Activation of Trifluoromethyl Alkenes - ECNU. 1

Sources

Optimization

optimization of reaction conditions for nucleophilic attack on trifluorovinyl ethers

Technical Support Center: Functionalization of Trifluorovinyl Ethers (TFVEs) Introduction Trifluorovinyl ethers (TFVEs, ) are critical synthons in the development of fluoropolymers, liquid crystals, and bioisosteres for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of Trifluorovinyl Ethers (TFVEs)

Introduction

Trifluorovinyl ethers (TFVEs,


) are critical synthons in the development of fluoropolymers, liquid crystals, and bioisosteres for drug development.[1][2] Their reactivity is dominated by the electron-deficient alkene, which is susceptible to nucleophilic attack. However, the unique electronics of the trifluorovinyloxy group often lead to frustration due to competing pathways: polymerization, hydrolysis, or regiochemical scrambling.

This guide provides a non-templated, logic-driven approach to optimizing these reactions, moving beyond "recipe following" to mechanistic control.

Module 1: Mechanistic Diagnostics (The "Why")

To optimize the reaction, you must first understand the dominant pathway. The reaction of a nucleophile (Nu⁻) with a TFVE follows an Addition-Elimination (


)  mechanism, not a direct displacement.

The Pathway:

  • Regioselective Attack: The nucleophile attacks the terminal carbon (

    
    , the 
    
    
    
    group). This is counter-intuitive to standard enol ethers but is driven by the stabilization of the resulting
    
    
    -carbanion by the inductive effect of the oxygen and the
    
    
    -fluorine, despite lone-pair repulsion.
  • Intermediate Stabilization: A short-lived carbanion intermediate forms.

  • Elimination: Fluoride (

    
    ) is eliminated from the 
    
    
    
    -position to restore the double bond, yielding a 1,2-difluorovinyl ether.

Visualization of the Pathway:

TFVE_Mechanism cluster_side Competing Side Reactions Start TFVE (R-O-CF=CF2) TS Transition State (Tetrahedral Intermediate) Start->TS Attack at C-beta (Terminal) Poly [2+2] Cyclodimerization (Thermal) Start->Poly T > 100°C Hydro Hydrolysis (Acid/Moisture) Start->Hydro H2O / H+ Nu Nucleophile (Nu-) Nu->TS Prod Product (R-O-CF=CF-Nu) TS->Prod Elimination of F- Byprod Byproduct (F-) TS->Byprod

Caption: Figure 1. The dominant


 mechanism for TFVE functionalization. Note the critical branch points for side reactions (thermal dimerization and hydrolysis).

Module 2: Self-Validating Reaction Systems

Trustworthiness in this chemistry relies on in-situ diagnostics . You cannot rely solely on TLC due to the volatility and non-polar nature of many fluorinated intermediates.

The NMR Checkpoint System

Before quenching, take an aliquot of the reaction mixture. Run a non-decoupled


 NMR. This is your primary "Go/No-Go" gauge.
SpeciesApprox.[2][3][4][5][6][7][8][9][10][11][12] Chemical Shift (ppm vs CFCl3)Signal MultiplicityDiagnostic Meaning
Starting Material (TFVE)

to

ppm
3 distinct signals (dd)Reaction has not started or stalled.
Product (

-difluoro)

to

ppm (typical shift)
Complex multipletsSuccess. The shift upfield indicates substitution of F by Nu.
Fluoride Ion (

)

to

ppm (broad)
Broad singletConfirmation of Elimination. The reaction is proceeding.
Hydrolysis Product

to

ppm (Ester/Acid)
Singlet or simple doubletFailure. System is wet. Abort and dry solvents.

Note: Shifts vary by solvent and R-group. The key is the change in pattern and the appearance of free fluoride.

Module 3: Optimization of Conditions (Solvent & Base Matrix)

The choice of conditions depends on the "hardness" of your nucleophile. TFVEs are moderately reactive electrophiles; they require activation but are sensitive to harsh bases which cause polymerization.

Decision Logic for Optimization:

Optimization_Logic Start Select Nucleophile Type ONu O-Nucleophile (Phenols/Alcohols) Start->ONu NNu N-Nucleophile (Amines/Amides) Start->NNu CNu C-Nucleophile (Malonates/Grignards) Start->CNu Base1 Base: K2CO3 or Cs2CO3 (Mild, Heterogeneous) ONu->Base1 Base2 Base: None or TEA (Scavenger only) NNu->Base2 Base3 Base: LiHMDS or NaH (Strong, Low Temp) CNu->Base3 Solv1 Solvent: DMF or ACN (Polar Aprotic) Base1->Solv1 Solv2 Solvent: THF or DCM (Non-nucleophilic) Base2->Solv2 Solv3 Solvent: Dry THF (-78°C to 0°C) Base3->Solv3

Caption: Figure 2. Decision matrix for selecting solvent and base systems based on nucleophile class.

Detailed Protocols

Protocol A: Phenolic Nucleophiles (The "Standard" Substitution) Best for: Creating fluorinated ether linkages for bioisosteres.

  • Preparation: Dissolve Phenol (1.1 equiv) in anhydrous DMF (0.5 M).

  • Activation: Add

    
     (1.5 equiv) or 
    
    
    
    (1.0 equiv). Stir at RT for 30 mins to generate the phenoxide.
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and increases the "nakedness" of the anion, accelerating attack on the fluorinated alkene [1].

  • Addition: Add TFVE (1.0 equiv) dropwise.

    • Critical: Exotherm control. If the reaction heats up, [2+2] cyclodimerization of the TFVE becomes a major competitor.

  • Reaction: Heat to 60-80°C. Monitor via

    
     NMR.
    
  • Workup: Pour into ice water. Extract with Et2O.

    • Caution: The product is a vinyl ether and can hydrolyze in acidic water. Use a basic wash (

      
      ) immediately.
      

Protocol B: Amine Nucleophiles Best for: Synthesis of fluorinated enamines.

  • Solvent: Use THF or Acetonitrile. Avoid DMF if workup is difficult (amines can streak).

  • Base: Use Triethylamine (2.0 equiv) solely as a fluoride scavenger (forming

    
    ).
    
  • Temperature: Start at 0°C, warm to RT. Amines are often nucleophilic enough to react without heating.

  • Purification: Silica gel chromatography is risky due to acidity. Pre-treat silica with 1% Triethylamine to neutralize acidic sites.

Module 4: Troubleshooting & FAQs

Q1: My reaction turned into a gel/solid. What happened? A: You likely triggered polymerization. TFVEs are monomers.[2][11][12]

  • Cause: Temperature too high (>100°C) or radical initiator presence (impurities in solvent).

  • Fix: Add a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture if radical polymerization is suspected. Keep temperature <80°C.

Q2: I see a signal at -80 ppm in my NMR. Is that product? A: No, that is likely a hydrolysis product (ester/acid).

  • Cause: Wet solvent or "wet" base (hygroscopic

    
    ).
    
  • Fix: Flame-dry glassware. Use molecular sieves for DMF. Switch to NaH (if compatible) to ensure dry conditions.

Q3: The reaction stalls at 50% conversion. A: Fluoride inhibition.

  • Mechanism:[9][13][14][15][16][17][18] The leaving group (

    
    ) can act as a base or nucleophile in equilibrium, or simply poison the surface of heterogeneous bases.
    
  • Fix: Add a fluoride scavenger like Calcium Chloride (

    
    ) or use a silylating agent (TMS-Cl) to trap the fluoride as TMS-F (gas/volatile), driving the equilibrium forward [2].
    

References

  • Lousenberg, R. D., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation. The Journal of Organic Chemistry, 62(22), 7844–7849. Link

  • Cui, W., Mao, M., He, Z., & Zhu, G. (2013).[18] Regioselective and Stereoselective Entry to

    
    -Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers.[18] The Journal of Organic Chemistry, 78(19), 9815–9821. Link
    
  • Koroniak, H., et al. (2024).[7] gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of

    
    -unsaturated fluorinated and nonfluorinated amides.[7][8] Beilstein Journal of Organic Chemistry, 20, 2946–2953.[7] Link
    
  • Hiyama, T. (2000). Organofluorine Compounds: Chemistry and Applications. Springer.

Sources

Troubleshooting

Technical Support Center: Strategies to Prevent Unwanted Polymerization of 4-Butoxy-1,1,2-trifluorobut-1-ene

Welcome to the technical support center for 4-Butoxy-1,1,2-trifluorobut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Butoxy-1,1,2-trifluorobut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of this fluorinated vinyl ether monomer. By understanding the underlying mechanisms, you can ensure the stability and purity of your compound throughout storage and experimentation.

Introduction: The Dual Reactivity of a Fluorinated Vinyl Ether

4-Butoxy-1,1,2-trifluorobut-1-ene is a unique monomer possessing both a vinyl ether and a trifluoroethylene moiety. This structure makes it susceptible to unwanted polymerization through two primary pathways: cationic polymerization, characteristic of vinyl ethers, and free-radical polymerization, a common pathway for many alkenes. The presence of electron-withdrawing fluorine atoms can influence the reactivity of the double bond, making a thorough understanding of both potential mechanisms critical for effective prevention.[1][2]

This guide will provide a comprehensive overview of these polymerization pathways and offer specific, actionable strategies to mitigate premature polymerization.

Troubleshooting Unwanted Polymerization: A Symptom-Based Approach

If you are encountering issues with your 4-Butoxy-1,1,2-trifluorobut-1-ene, such as increased viscosity, gel formation, or complete solidification, use the following section to diagnose the potential cause.

Frequently Asked Questions (FAQs)

Q1: My sample of 4-Butoxy-1,1,2-trifluorobut-1-ene has become viscous and cloudy. What is happening?

A1: This is a classic sign of oligomerization or the initial stages of polymerization. The increased viscosity is due to the formation of longer-chain molecules from the monomer. Cloudiness may indicate that the newly formed polymer is not soluble in the remaining monomer. This process can be initiated by trace impurities, exposure to heat or light, or contact with incompatible materials.

Q2: I opened a new bottle of the monomer, and it appeared to be partially solidified. What could have caused this?

A2: Solidification indicates that significant polymerization has occurred. This could be due to improper storage conditions, such as exposure to elevated temperatures or UV light during shipping or in your laboratory. It is also possible that the inhibitor added by the manufacturer has been depleted over time.

Q3: Can trace amounts of acid trigger polymerization?

A3: Absolutely. The vinyl ether component of your molecule is highly susceptible to cationic polymerization initiated by even minute quantities of protic or Lewis acids.[3][4] Common sources of acidic contamination include acidic cleaning residues on glassware, degradation of chlorinated solvents, or acidic impurities in other reagents.

Q4: How does oxygen affect the stability of 4-Butoxy-1,1,2-trifluorobut-1-ene?

A4: The role of oxygen is complex. In the context of free-radical polymerization, oxygen can act as an inhibitor by forming less reactive peroxy radicals.[5] However, some inhibitors, such as hydroquinone (HQ), require the presence of oxygen to be effective.[5] Conversely, under certain conditions, peroxides formed from the interaction of oxygen with the ether linkage could potentially initiate polymerization.[6] For trifluorovinyl ethers, an oxygen-induced degradation pathway has been observed, suggesting that an inert atmosphere is preferable for preventing radical-initiated side reactions.[2]

Q5: Are there specific materials I should avoid when handling this monomer?

A5: Yes. Avoid contact with strong acids, Lewis acids, and radical initiators (e.g., peroxides, azo compounds). Ensure all glassware is scrupulously clean and free of acidic residues. Use non-reactive materials for storage and transfer, such as amber glass or stainless steel. Some plastics may contain leachable additives that could initiate polymerization.

Understanding the Polymerization Mechanisms

To effectively prevent polymerization, it is essential to understand the two likely initiation pathways.

Cationic Polymerization Pathway

Vinyl ethers are well-known to undergo rapid cationic polymerization.[3][4][7] This process is initiated by an electrophilic attack on the electron-rich double bond.

Initiation: A protic acid (H⁺) or a Lewis acid can initiate the process by adding to the double bond, forming a stabilized carbocation.

Propagation: The resulting carbocation is highly reactive and will rapidly add to another monomer molecule, propagating the polymer chain.

Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile or through chain transfer, often involving impurities like water or alcohols.[7][8]

Free-Radical Polymerization Pathway

While vinyl ethers themselves are generally less reactive towards free-radical homopolymerization, the presence of the trifluoroethylene group can alter this behavior.[9][10] Furthermore, copolymerization with other monomers can occur via a radical mechanism.[9]

Initiation: This pathway is triggered by the presence of free radicals, which can be generated by heat, UV light, or chemical initiators like peroxides or azo compounds.

Propagation: The initial radical adds to the double bond, creating a new radical species that then adds to subsequent monomer units.

Termination: The growing polymer chains are terminated when two radicals combine or through disproportionation.

Diagram of Potential Polymerization Initiation Pathways

Potential Polymerization Pathways for 4-Butoxy-1,1,2-trifluorobut-1-ene cluster_0 Cationic Polymerization cluster_1 Free-Radical Polymerization Monomer_C 4-Butoxy-1,1,2-trifluorobut-1-ene Carbocation Propagating Carbocation Monomer_C->Carbocation Propagation Initiator_C Protic or Lewis Acid (H+, BF3) Initiator_C->Monomer_C Initiation Polymer_C Polymer Carbocation->Polymer_C Termination Monomer_R 4-Butoxy-1,1,2-trifluorobut-1-ene Radical Propagating Radical Monomer_R->Radical Propagation Initiator_R Heat, UV Light, Peroxides Initiator_R->Monomer_R Initiation Polymer_R Polymer Radical->Polymer_R Termination

Caption: Dual polymerization pathways for 4-Butoxy-1,1,2-trifluorobut-1-ene.

Prevention Strategies: A Proactive Approach

The key to preventing unwanted polymerization is a multi-faceted approach encompassing proper storage, handling, and the use of appropriate inhibitors.

Storage and Handling Best Practices
  • Temperature Control: Store the monomer in a cool, dark place, ideally refrigerated (2-8°C).[11] Avoid exposure to heat sources, as thermal energy can initiate radical polymerization.

  • UV Light Protection: Use amber glass bottles or store in a light-proof secondary container to prevent photoinitiation of radical polymerization.

  • Inert Atmosphere: For long-term storage or when handling at elevated temperatures, consider blanketing the monomer with an inert gas like nitrogen or argon. This minimizes contact with oxygen, which can be a factor in some degradation pathways.[2]

  • Material Compatibility: Always use clean, dry glassware. Avoid contact with acidic materials, strong oxidizing agents, and metals that can act as Lewis acids.

Chemical Inhibition

The addition of chemical inhibitors is the most effective way to prevent premature polymerization. The choice of inhibitor depends on the suspected polymerization mechanism.

Inhibitor Type Target Mechanism Examples Typical Concentration Mechanism of Action Considerations
Free-Radical Inhibitors Free-RadicalHydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ), Butylated hydroxytoluene (BHT)50-200 ppmRadical ScavengingHQ and MEHQ require oxygen to be effective.[5] BHT is a volatile solid.
Cationic Polymerization Inhibitors CationicAmines (e.g., triethylamine, diisopropylethylamine), Ammonia100-500 ppmNeutralization of trace acids, acting as a proton scavenger.Can often be removed by washing with a dilute acid solution.
Experimental Protocols

Protocol 1: Addition of a Free-Radical Inhibitor

Objective: To stabilize 4-Butoxy-1,1,2-trifluorobut-1-ene against free-radical polymerization during storage or a reaction.

Materials:

  • 4-Butoxy-1,1,2-trifluorobut-1-ene

  • Butylated hydroxytoluene (BHT)

  • Clean, dry storage vessel (amber glass bottle with a PTFE-lined cap)

Procedure:

  • Weigh the desired amount of BHT to achieve a final concentration of approximately 100-200 ppm (e.g., 10-20 mg of BHT per 100 g of monomer).

  • Add the BHT to the storage vessel.

  • Transfer the 4-Butoxy-1,1,2-trifluorobut-1-ene to the storage vessel.

  • Seal the vessel tightly and gently agitate until the BHT is fully dissolved.

  • Store the stabilized monomer under the recommended conditions (cool, dark).

Protocol 2: Neutralization of Acidic Impurities to Prevent Cationic Polymerization

Objective: To quench trace acidic impurities that could initiate cationic polymerization.

Materials:

  • 4-Butoxy-1,1,2-trifluorobut-1-ene

  • Anhydrous triethylamine (TEA) or a small amount of basic alumina

  • Clean, dry reaction flask

Procedure for in-situ neutralization:

  • Prior to use in a reaction, add a small amount of anhydrous TEA (e.g., 0.1 mol% relative to your substrate) to the reaction vessel containing the 4-Butoxy-1,1,2-trifluorobut-1-ene.

  • Stir for 5-10 minutes at room temperature before proceeding with your intended reaction.

Procedure for purification:

  • Pass the monomer through a short plug of basic alumina immediately before use to remove trace acidic impurities.

  • Use the purified monomer immediately, as it will no longer contain any inhibitors.

Workflow for Inhibitor Selection and Application

Inhibitor Selection Workflow Start Unwanted Polymerization Suspected Identify_Conditions Identify Potential Initiators: - Heat/Light? - Acidic Contamination? - Peroxides? Start->Identify_Conditions Radical_Path Radical Pathway Likely Identify_Conditions->Radical_Path Heat, Light, or Radical Source Cationic_Path Cationic Pathway Likely Identify_Conditions->Cationic_Path Acidic Impurities Add_Radical_Inhibitor Add Free-Radical Inhibitor (e.g., BHT, MEHQ) Radical_Path->Add_Radical_Inhibitor Add_Cationic_Inhibitor Add Cationic Inhibitor (e.g., Triethylamine) or Pass through Basic Alumina Cationic_Path->Add_Cationic_Inhibitor Store_Properly Store in Cool, Dark Place Under Inert Atmosphere Add_Radical_Inhibitor->Store_Properly Add_Cationic_Inhibitor->Store_Properly End Monomer Stabilized Store_Properly->End

Caption: A decision-making workflow for selecting an appropriate inhibitor.

Conclusion

The prevention of unwanted polymerization of 4-Butoxy-1,1,2-trifluorobut-1-ene is achievable through a systematic and informed approach. By understanding the potential for both cationic and free-radical polymerization, researchers can implement effective storage, handling, and inhibition strategies. This ensures the monomer's integrity, leading to more reliable and reproducible experimental outcomes.

References

  • Photocontrolled cationic polymerization of fluorinated vinyl ethers. Polymer Chemistry. Available at: [Link]

  • A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. ChemRxiv. Available at: [Link]

  • POLYMERIZATION OF PERFLUORO-4-FLUOROSULFONYL-PHENYL- VINYL ETHER, THE NEW POLYMER FOR PROTON-CONDUCTING MEMBRANES. Fluorine Notes.
  • Oxygen-Tolerant Alternating Copolymerization of Fluorinated Monomers and Vinyl Ethers at Mild Temperature. ACS Applied Polymer Materials. Available at: [Link]

  • Fluorinated vinyl ethers as new surface agents in the photocationic polymerization of vinyl ether resins. Scilit. Available at: [Link]

  • Technical Support Center: Catione Polymeriz
  • Effect of Water in Cationic Photopolymeriz
  • Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers. Springer. Available at: [Link]

  • Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. ACS Publications. Available at: [Link]

  • Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. University of Toronto.
  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC. Available at: [Link]

  • Thiol–Trifluorovinyl Ether (TFVE) Photopolymerization: An On-Demand Synthetic Route to Semifluorinated Polymer Networks. ACS Publications. Available at: [Link]

  • Insights into the Properties of Novel Trifluorovinyl Ether Copolymers1. University of Toronto.
  • Fluorinated Polymers: Volume 2: Applic
  • Synthesis of Soluble Fluorinated Vinyl Ether Copolymers by Ionic Addition of Fluoroolefins to Poly(vinyl alcohol). ACS Publications. Available at: [Link]

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. Available at: [Link]

  • Fluorinated Free Radicals.
  • Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity R
  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Decomposition Pathways of Fluorinated Butenes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the decomposition pathways of fluorinated butenes. This guide is designed to provide practical, field-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the decomposition pathways of fluorinated butenes. This guide is designed to provide practical, field-proven insights into common experimental challenges and to offer robust solutions and protocols. Our goal is to ensure the scientific integrity and success of your experiments by explaining not just the how, but the why behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for fluorinated butenes?

The decomposition of fluorinated butenes is highly dependent on the conditions (thermal, photochemical, oxidative) and the specific structure of the molecule. Generally, you will encounter the following pathways:

  • Unimolecular C-C Bond Scission: At high temperatures, the carbon-carbon bonds, particularly those weakened by adjacent CF3 groups, can break, leading to smaller perfluorinated radicals.[1] For example, the primary decomposition pathway for molecules like perfluoro-2-butene involves the cleavage of the C=C double bond or adjacent C-C single bonds to form various fluorinated radicals.[1]

  • HF Elimination: For hydrofluorobutenes (HFBs), the elimination of hydrogen fluoride (HF) is a common pathway, leading to the formation of fluorinated dienes. This is a significant consideration in thermal processes.

  • Isomerization: Cis-trans isomerization can occur at elevated temperatures, potentially complicating kinetic studies if not properly accounted for.[2][3][4] For example, trans-octafluorobutene-2 can isomerize to the cis form.[5]

  • Radical-Initiated Oxidation (Atmospheric Chemistry): In the presence of radicals like •OH or Cl•, decomposition is initiated by addition to the double bond. The resulting complex radical adducts then undergo further reactions with O2, often leading to C-C bond cleavage and the formation of smaller oxygenated species like trifluoroacetaldehyde (CF3CHO) and carbonyl fluoride (COF2).[6]

Troubleshooting Guide: Experimental Setups & Execution

This section addresses specific issues you may encounter during your experiments.

Q2: My pyrolysis experiment is giving inconsistent results and shows signs of reactor corrosion. What are the likely causes and solutions?

Inconsistency and corrosion in high-temperature fluorinated butene experiments often stem from two primary sources: material incompatibility and secondary reactions.

Causality: Fluorinated butenes, especially hydrofluorobutenes, release highly corrosive hydrogen fluoride (HF) gas upon decomposition at elevated temperatures.[7][8] Standard materials like quartz or certain stainless steels will be etched by HF, which not only damages your equipment but also introduces catalytic sites (metal fluorides) that can alter decomposition pathways and kinetics, leading to inconsistent results.

Troubleshooting Steps:

  • Reactor Material Audit:

    • Problem: Using a standard quartz tube reactor.

    • Solution: Switch to a more inert material. For HF-rich environments, nickel alloys (e.g., Monel) or lanthanum hexaboride are excellent choices for their resistance to fluorine and HF at high temperatures.[9] For lower temperatures or where optical access is not needed, PTFE or PFA liners can be used, but be mindful of their upper temperature limits.[10]

    • Field Insight: While PTFE is often considered inert, it can be attacked by elemental fluorine at high temperatures.[10] Always check compatibility charts for your specific temperature and chemical environment.

  • Controlling Secondary Reactions:

    • Problem: The primary decomposition products are reacting further with each other or the reactor surface, skewing your final product distribution. This is especially problematic with long residence times.[11]

    • Solution: Employ a flow reactor design to minimize residence time and rapidly quench the products.[12] Diluting the reactant stream with an inert gas like nitrogen or argon can also reduce the frequency of bimolecular secondary reactions.

    • Self-Validation: Run a series of experiments at varying flow rates (and thus residence times). If the product distribution changes significantly, secondary reactions are a major factor. Extrapolating to zero residence time can help estimate the primary product distribution.

Troubleshooting Guide: Analytical Techniques

Q3: I'm having trouble with my GC-MS analysis. I see tailing peaks for my analytes and some "ghost peaks" that I can't identify. How do I fix this?

These are classic symptoms of activity in the GC system and sample carryover, which are exacerbated by the reactive nature of some decomposition products.

Causality:

  • Peak Tailing: Acidic products like HF can react with active sites (silanol groups) on the surface of standard glass inlet liners and columns. This strong interaction causes the molecules to "stick," resulting in broad, tailing peaks.[13]

  • Ghost Peaks: Less volatile or "sticky" fluorinated compounds from a concentrated run can remain in the inlet or at the head of the column, eluting slowly in subsequent blank or sample runs.[14]

Troubleshooting Protocol:

  • Deactivate the Inlet:

    • Step 1: Replace your standard glass wool liner with an ultra-inert (UI) deactivated liner. This significantly reduces the number of active sites available for interaction.[13]

    • Step 2: If tailing persists, trim the first 10-15 cm from the head of your analytical column. Active sites tend to accumulate at the column inlet where the sample is focused.

    • Step 3: Perform a manual injection of your standard. If peak shape improves, it suggests the autosampler syringe may also be a source of activity or carryover. Clean or replace it.[13]

  • Eliminate Carryover:

    • Step 1: After a high-concentration run, perform a "bake-out" of your inlet and column at a temperature slightly above your analysis maximum (but below the column's bleed limit) for 30-60 minutes.

    • Step 2: Inject a large volume of a high-purity, volatile solvent (e.g., hexane or acetonitrile, depending on your analytes' polarity) to "wash" the inlet and column.

    • Step 3: Run a blank gradient analysis immediately after. If ghost peaks are still present, the contamination may be severe, requiring a more thorough cleaning of the inlet or replacement of the pre-column.[14]

Q4: My FTIR analysis of the gas-phase products is difficult. I can't get a stable baseline for HF, and another major peak overlaps with what I think is Carbonyl Fluoride (COF2).

FTIR is a powerful tool for this analysis, but HF and COF2 present unique challenges.

Causality:

  • HF Measurement: Hydrogen fluoride is notoriously "sticky" and will adsorb to nearly any surface, including the windows and body of your gas cell. This leads to a slow response and a drifting baseline as the adsorbed HF slowly desorbs.

  • COF2 Interference: The vibrational bands of COF2 can be overlapped by the rotational-vibrational lines of water (H2O) and carbon dioxide (CO2), which are often present in the sample or background atmosphere.[15]

Troubleshooting Protocol:

  • Optimizing HF Detection:

    • Step 1 (Passivation): Before analysis, passivate the entire sampling line and gas cell by flowing a low concentration of HF or a compound that generates HF (like the analyte itself) through the system for an extended period. This saturates the active adsorption sites.

    • Step 2 (Material Selection): Ensure your gas cell body is made of a resistant material like stainless steel or Monel, and use appropriate window materials like AgCl or ZnSe.

    • Step 3 (Calibration): Use a certified HF gas standard for calibration. Due to its reactivity, it's crucial to calibrate frequently.[15]

  • Deconvoluting COF2 Spectra:

    • Step 1 (Background Subtraction): Take a high-quality background spectrum immediately before your experiment using the same inert carrier gas. This will help subtract atmospheric H2O and CO2.

    • Step 3 (Chemometrics): Use a chemometric or partial least squares (PLS) analysis method. This statistical approach can deconvolve overlapping spectra to provide more accurate quantification of individual components like COF2, even in the presence of interferents.[16]

Experimental Protocols

Protocol 1: Thermal Decomposition via Flow Tube Pyrolysis

This protocol is designed to study the primary products of thermal decomposition while minimizing secondary reactions.

Methodology:

  • Reactor Setup:

    • Construct a flow reactor using a 1/2-inch outer diameter nickel or Monel tube.

    • Place the central 30 cm of the tube inside a high-temperature tube furnace with accurate temperature control (± 2 °C).

    • Pack the ends of the tube with inert quartz wool to ensure a uniform flow profile.

  • Gas Delivery:

    • Use mass flow controllers (MFCs) to deliver a precise flow of the fluorinated butene (typically 1-5% concentration) diluted in an inert carrier gas (e.g., N2 or Ar) at a total flow rate of 50-200 sccm.

  • Execution:

    • Heat the furnace to the desired decomposition temperature (e.g., 500-850 °C).

    • Allow the system to stabilize for 30 minutes.

    • Direct the outflow from the reactor to your analytical instrument (e.g., GC-MS or FTIR). Ensure the transfer line is heated to prevent condensation of products.

  • Data Acquisition:

    • Collect data for a range of temperatures to determine the onset of decomposition and changes in product distribution.

    • Vary the flow rate to investigate the effect of residence time on the product yields.

Protocol 2: OH Radical-Initiated Oxidation

This protocol is adapted from standard atmospheric chemistry techniques to study oxidative decomposition pathways.[17]

Methodology:

  • Reaction Chamber:

    • Use a ~75-liter cylindrical reaction bag made of FEP (Fluorinated Ethylene Propylene) film, which is transparent to UV light and relatively inert.

    • Equip the bag with inlet and outlet ports for introducing reactants and sampling.

  • Reactant Preparation:

    • Generate OH radicals in situ by photolyzing methyl nitrite (CH3ONO) or hydrogen peroxide (H2O2) using blacklamps that emit in the actinic region (300-400 nm).[17][18]

    • Introduce known concentrations of the fluorinated butene (~1 ppm), a reference compound with a well-known OH reaction rate constant (e.g., propane, ~1 ppm), and the OH precursor into the bag using purified air as the diluent.

  • Execution:

    • Allow the mixture to homogenize in the dark for 15-20 minutes.

    • Turn on the blacklamps to initiate the reaction.

    • Monitor the concentrations of the fluorinated butene and the reference compound over time using GC-FID or GC-MS.

  • Kinetic Analysis:

    • The rate constant for the reaction of OH with the fluorinated butene can be determined from the relative decay rates of the test compound and the reference compound.

Data & Pathway Visualizations

Quantitative Data Summary

The following table summarizes key kinetic parameters for the isomerization of relevant butenes. This data is critical for understanding potential side reactions and for validating kinetic models.

ReactionIsomerizationTemperature Range (K)A-Factor (s⁻¹)Activation Energy (Ea) (cal/mol)Source
CF₃CH=CHCF₃Z (cis) to E (trans)796-87410¹³⁸⁹ ± ⁰²³58845 ± 675[2]
CF₃CH=CHCF₃E (trans) to Z (cis)796-87410¹³⁸⁷ ± ⁰²⁴59530 ± 887[2]
CH₃CH=CHCH₃cis to trans723-82310¹³⁹⁵ ± ⁰²³63245 ± 815[2]
CH₃CH=CHCH₃trans to cis723-82310¹⁴³² ± ⁰²⁸64993 ± 1132[2]
Decomposition Pathway Diagrams

Diagram 1: Theoretical Thermal Decomposition of Octafluoro-2-butene

This diagram illustrates the primary bond scission pathways calculated for octafluoro-2-butene, leading to various radical intermediates.[1]

Decomposition_Pathway cluster_paths Primary Scission Pathways C4F8 Octafluoro-2-butene (CF₃CF=CFCF₃) R1 •CF₃ + •C₃F₅ C4F8->R1 C-C Bond Scission R2 2x •C₂F₄ C4F8->R2 C=C Bond Scission R3 •C₂F₅ + •C₂F₃ C4F8->R3 C-C Bond Scission

Caption: Primary bond scission pathways for octafluoro-2-butene.

Diagram 2: Experimental Workflow for Pyrolysis-GC-MS Analysis

This diagram outlines the logical flow of a typical thermal decomposition experiment, from gas handling to data analysis.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis GasCylinder Fluorinated Butene & Inert Gas (N₂) MFC Mass Flow Controllers GasCylinder->MFC Reactor Heated Flow Reactor (e.g., Nickel Tube) MFC->Reactor GCMS Gas Chromatograph- Mass Spectrometer (GC-MS) Reactor->GCMS Heated Transfer Line Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for Pyrolysis-GC-MS experiments.

References

  • Bierbach, A., Benter, T. (2015). Study of the Thermodynamics (Thermal and Cl Catalyzed) and Kinetics of the Cis and Trans Isomerizations of CF3CF=CHF, CF3CH=CHCF3, and CH3CH=CHCH3 in 100–950 Torr of N2 Diluent at 296–875 K. ACS Publications. [Link]

  • Fluoropolymer Chemical Compatibility Chart. Fluorotherm. [Link]

  • Gann, R.G., et al. MEASUREMENT OF CARBONYL FLUORIDE, HYDROGEN FLUORIDE, AND OTHER COMBUSTION BYPRODUCTS DURING FIRE SUPPRESSION TESTING BY FOURIER. NIST. [Link]

  • Stability and Compatibility. F2 Chemicals Ltd. [Link]

  • Holcombe, C.E., Jr., Kovach, L. (1976). Materials for High-Temperature Hydrogen Fluorine Environments. DTIC. [Link]

  • FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart. (2024). Darwin Microfluidics. [Link]

  • Pitts, J.N., Jr., et al. (1982). Experimental Protocol For Determining Hydroxyl Radical Reaction Rate Constants. EPA. [Link]

  • Compatibility of polymeric materials with fluorine and fluorine-oxygen mixtures. (1968). NASA Technical Reports Server. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Yu, R., et al. (2023). Decomposition pathways of Octafluoro-2-butene calculated at the B3LYP/6-311++G (d, p) level of theory. ResearchGate. [Link]

  • Flow sheet of the measurement setup for the pyrolysis of partly fluorinated alkanes. ResearchGate. [Link]

  • Snow, N.H. (2020). Stopping GC and GC–MS Problems Before They Start. LCGC International. [Link]

  • Full scan mass spectroscopy of octafluoro-2-butene (2-C4F8). ResearchGate. [Link]

  • FTIR results of gas emission during pyrolysis applied to (a)Carbon... ResearchGate. [Link]

  • The Thermal trans-cis Isomerization of Octafluorobutene-2. ACS Publications. [Link]

  • Wall, L.A., et al. (1964). Pyrolysis of Fluorocarbon Polymers. PMC - NIH. [Link]

  • Thermodynamics of isomerization of butylenes: Equilibrium compositions. ResearchGate. [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022). YouTube. [Link]

  • an Advanced FTIR for Toxic Gas Analysis. Fire Testing Technology. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Atmospheric oxidation of unsaturated hydrofluoroethers initiated by OH radicals. ResearchGate. [Link]

  • Chen, Y., et al. (2020). Py–FTIR–GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis. MDPI. [Link]

  • yields of the oxidation products identified from the OH radical... ResearchGate. [Link]

  • Octafluoro-2-butene. NIST WebBook. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. (2026). Technology Networks. [Link]

  • Fluoroalkene Chemistry. Part 1. Highly-Toxic Fluorobutenes and Their Mode of Toxicity: Reactions of Perfluoroisobutene and Polyfluorinated Cyclobutenes with Thiols. ResearchGate. [Link]

  • Pyrolysis mechanism and fluorine migration pathways of PVF: a combined experimental and DFT study. ResearchGate. [Link]

  • Wang, J., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. [Link]

  • Hydroxyl-Radical Reaction Pathways for the Fast Photochemical Oxidation of Proteins Platform As Revealed by18O Isotopic labeling. PMC - NIH. [Link]

  • Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. PMC. [Link]

  • Thermal Isomerization of Butene-1 to Butene-2. Scilit. [Link]

  • FTIR spectra of (a) pyrolysis products and (b) HF-etched samples. ResearchGate. [Link]

  • Experimental Investigation on Pyrolysis of Domestic Plastic Wastes for Fuel Grade Hydrocarbons. MDPI. [Link]

  • INVESTIGATION OF THE ISOMERIZATION REACTION OF BUTENE-1 TO BUTENES-2 ON BINARY TUNGSTEN-CONTAINING CATALYSTS. CyberLeninka. [Link]

  • (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. PMC - NIH. [Link]

  • Thermal degradation of fluoropolymers. TURI. [Link]

  • The Colorimetric Detection of the Hydroxyl Radical. MDPI. [Link]

  • Kinetics of thermal decomposition: calculating the activation energy. Calmetrix. [Link]

  • Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. MDPI. [Link]

  • Gaseous products from primary reactions of fast plastic pyrolysis. Diva-portal.org. [Link]

  • The effect of the secondary reactions on volatile composition during the pyrolysis treatment of scrap tires. PubMed. [Link]

  • Possible reactions in polyolefin degradation (adapted from). ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Scale-Up Production of 4-Butoxy-1,1,2-trifluorobut-1-ene

Welcome to the Process Chemistry Support Center for 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS: 229957-01-1) [1]. This portal is designed for researchers, process chemists, and drug development professionals scaling up the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center for 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS: 229957-01-1) [1]. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of fluorinated alkene ethers.

The production of this compound relies on a multi-step synthesis starting from chlorotrifluoroethylene (CTFE), proceeding through the critical intermediate 4-bromo-1,1,2-trifluorobut-1-ene[2], and concluding with a highly sensitive etherification step. Below, you will find mechanistic troubleshooting guides, validated protocols, and process data to ensure high-yield, safe scale-up.

Process Overview & Mechanistic Pathways

G A Chlorotrifluoroethylene (CTFE) B Bromination (Br2) A->B C Ethylenation (Ethylene, Peroxide) B->C D Dehalogenation (Zn dust, Exothermic) C->D E 4-bromo-1,1,2-trifluorobut-1-ene (Intermediate) D->E F Etherification (NaO-Bu, SN2) E->F G 4-Butoxy-1,1,2-trifluorobut-1-ene (Final Product) F->G

Synthetic workflow for 4-Butoxy-1,1,2-trifluorobut-1-ene from CTFE precursor.

Diagnostic Q&A and Troubleshooting

Phase 1: Precursor Synthesis (Dehalogenation)

Q: During the scale-up of the zinc-mediated dehalogenation to form 4-bromo-1,1,2-trifluorobut-1-ene, we experience sudden, dangerous thermal runaways. How can we control this? A: This is caused by the induction period of zinc activation. Zinc dust naturally forms a passivating oxide layer. If the 2-chloro-1,1,2-trifluoro-1,4-dibromobutane precursor is added before the zinc is fully active, it accumulates in the reactor. Once the reaction initiates, the accumulated precursor reacts simultaneously, causing an uncontrollable exothermic spike[3].

  • Causality & Solution: Pre-activate the zinc dust using a catalytic amount of iodine (

    
    ) or trimethylsilyl chloride (TMSCl) in the solvent (e.g., DMF or THF) at 40 °C before adding any precursor. Transition from a batch addition to a continuous, controlled dosing of the precursor, ensuring the dosing rate matches the reaction rate.
    
Phase 2: Etherification (Williamson-Type Synthesis)

Q: My yield of 4-Butoxy-1,1,2-trifluorobut-1-ene is low, and


-NMR shows multiple unexpected fluorinated byproducts. What is happening? 
A:  You are observing a competition between the desired 

substitution and undesired Nucleophilic Vinylic Substitution (

). The highly electronegative fluorine atoms on the double bond strongly withdraw electron density, making the vinylic carbons highly susceptible to nucleophilic attack by the butoxide anion[4].
  • Causality & Solution: If the temperature is too high or the solvent is too polar, the butoxide will attack the trifluorovinyl group, leading to defluorination and complex isomeric mixtures. To favor the

    
     attack at the C4-bromide, strictly maintain the reaction temperature between 0 °C and 5 °C and avoid using excess base.
    

Pathway Reactant 4-bromo-1,1,2-trifluorobut-1-ene + Sodium Butoxide SN2 SN2 Attack at C4 Bromide (Kinetically Favored at Low Temp) Reactant->SN2 0-5 °C, Controlled Dosing SNV SNV Attack at C1/C2 (Thermodynamically Driven) Reactant->SNV >20 °C, Excess Base Product 4-Butoxy-1,1,2-trifluorobut-1-ene SN2->Product Byproduct Defluorinated Vinylic Ethers SNV->Byproduct

Competing mechanistic pathways during the highly sensitive etherification step.

Phase 3: Purification and Storage

Q: The product polymerizes spontaneously in the distillation pot during purification. How do we isolate it safely? A: Fluorinated alkenes are inherently prone to spontaneous radical oligomerization and polymerization when exposed to heat or trace oxygen[5].

  • Causality & Solution: The thermal stress of distillation generates trace radicals that initiate a chain-growth polymerization. Add a high-boiling radical scavenger, such as 4-tert-butylcatechol (TBC) or D-limonene (100-500 ppm), directly into the distillation pot. Perform the distillation under high vacuum to lower the required pot temperature below 60 °C.

Quantitative Process Data

The following table summarizes the Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) required to maintain a self-validating scale-up system.

Reaction StepTarget TransformationOperating TempPressure / AtmosphereExpected YieldKey Impurity to Monitor (CQA)
Bromination CTFE


-10 °C to 0 °C1 atm /

>90%Unreacted CTFE (Gas phase)
Ethylenation Addition of Ethylene110 °C20-30 atm75-80%Telomerization byproducts
Dehalogenation Formation of C4Br alkene45 °C to 55 °C1 atm / Ar65-70%Unreacted dibromobutane
Etherification C4Br

4-Butoxy product
0 °C to 5 °C1 atm / Ar55-65%

defluorination products

Validated Experimental Protocols

Protocol A: Synthesis of 4-bromo-1,1,2-trifluorobut-1-ene (Scale-Up)

This protocol utilizes a self-validating induction control mechanism to prevent thermal runaway.

  • Reactor Preparation: Purge a 5 L jacketed glass reactor with Argon. Charge with 1.5 L of anhydrous DMF and 3.0 moles of activated Zinc dust.

  • Zinc Activation: Add 0.05 moles of Trimethylsilyl chloride (TMSCl) and stir at 40 °C for 30 minutes. Self-Validation: A slight color change and minor temperature bump (1-2 °C) confirm the removal of the zinc oxide passivation layer.

  • Controlled Dosing: Begin dropwise addition of 2-chloro-1,1,2-trifluoro-1,4-dibromobutane (2.5 moles). Maintain the internal reactor temperature strictly between 45 °C and 55 °C using the cooling jacket. Do not allow the addition rate to exceed the cooling capacity.

  • In-Process Control (IPC): After dosing is complete, stir for 2 hours. Pull a 1 mL aliquot, filter, and analyze via GC-MS. The reaction is complete when the starting material peak is <1% AUC.

  • Workup: Filter the remaining zinc salts through a Celite pad. Extract the filtrate with cold pentane, wash with 0.1 M HCl to remove DMF, and concentrate under reduced pressure[2].

Protocol B: Etherification to 4-Butoxy-1,1,2-trifluorobut-1-ene

This protocol minimizes


 side reactions through strict stoichiometric and thermal control.
  • Reagent Preparation: In a dry 2 L flask under Argon, dissolve 1.0 mole of 4-bromo-1,1,2-trifluorobut-1-ene in 800 mL of anhydrous THF. Chill the solution to 0 °C using an ice/brine bath.

  • Base Addition: Prepare a solution of Sodium Butoxide (1.05 moles) in 300 mL of anhydrous n-butanol.

  • Dosing: Using an addition funnel, add the Sodium Butoxide solution dropwise over 3 hours. Critical: The internal temperature must not exceed 5 °C to prevent nucleophilic attack on the trifluorovinyl double bond[6].

  • IPC Validation: Sample 0.5 mL of the mixture, quench with water, extract with dichloromethane, and analyze via

    
    -NMR. The reaction is self-validated as complete when the 
    
    
    
    signal disappears, while the characteristic trifluorovinyl ABX spin system signals (-107 to -128 ppm) remain intact[4].
  • Isolation: Quench the reaction with cold saturated

    
     (aq). Separate the organic layer, dry over anhydrous 
    
    
    
    , and filter.
  • Distillation: Add 200 ppm of 4-tert-butylcatechol to the crude mixture. Perform fractional distillation under high vacuum (<1 mmHg) to isolate the pure 4-Butoxy-1,1,2-trifluorobut-1-ene as a clear liquid. Store at 2-8 °C in a sealed, dark container under Argon[1].

References

  • Guiot, J., Neouze, M. A., Sauguet, L., & Boutevin, B. (2005). Synthesis and copolymerization of fluorinated monomers bearing a reactive lateral group. XX. Copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene. Journal of Polymer Science Part A: Polymer Chemistry. Available at:[Link]

  • Campagna, S., et al. (2020). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. Molecules (MDPI). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Interpreting the Mass Spectrum of 4-Butoxy-1,1,2-trifluorobut-1-ene: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this en...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering deep insights into a compound's molecular weight and structural motifs through the analysis of its fragmentation patterns. This guide provides a detailed interpretation of the expected electron ionization (EI) mass spectrum of 4-Butoxy-1,1,2-trifluorobut-1-ene, a compound with potential applications in synthetic chemistry.

Due to the current unavailability of a published experimental mass spectrum for 4-Butoxy-1,1,2-trifluorobut-1-ene in public databases, this guide will present a theoretical interpretation grounded in the fundamental principles of mass spectrometry. To substantiate our predictions, we will draw comparisons with the known fragmentation patterns of structurally analogous compounds. This comparative approach allows for a robust and scientifically rigorous exploration of the molecule's behavior under electron ionization.

Theoretical Fragmentation Analysis of 4-Butoxy-1,1,2-trifluorobut-1-ene

The structure of 4-Butoxy-1,1,2-trifluorobut-1-ene (C₈H₁₃F₃O), with a molecular weight of 182.18 g/mol , incorporates several key features that will dictate its fragmentation: a butoxy ether group and a trifluorinated double bond.[1] Under electron ionization, the molecule will be bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).[2] The subsequent fragmentation of this molecular ion is driven by the stability of the resulting carbocations and neutral radicals.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage of the Ether: The presence of the oxygen atom in the butoxy group provides a primary site for ionization. The resulting molecular ion can then undergo α-cleavage, which is a characteristic fragmentation pathway for ethers. This involves the cleavage of the C-C bond adjacent to the oxygen atom.

  • Cleavage of the Butyl Group: The butyl group attached to the ether oxygen is susceptible to fragmentation. This can occur through the loss of the entire butyl radical or through successive loss of smaller alkyl fragments.

  • Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are common in molecules containing ether functionalities and a sufficiently long alkyl chain. These rearrangements can lead to the formation of stable, even-electron ions.

  • Cleavage involving the Trifluoroethenyl Group: The trifluoroethenyl group will also influence the fragmentation pattern. Cleavage of the C-C bond between the butoxyethyl chain and the trifluorovinyl group is a likely event.

The following diagram illustrates the predicted primary fragmentation pathways for 4-Butoxy-1,1,2-trifluorobut-1-ene.

G M [C8H13F3O]⁺˙ m/z = 182 F1 [C4H9O]⁺ m/z = 73 M->F1 Loss of C4H4F3 radical F2 [C4H9]⁺ m/z = 57 M->F2 Loss of C4H4F3O radical F3 [C4H5F3]⁺˙ m/z = 109 M->F3 Loss of C4H8O F4 [C7H12FO]⁺ m/z = 125 M->F4 Loss of C4H9 radical

Caption: Predicted major fragmentation pathways of 4-Butoxy-1,1,2-trifluorobut-1-ene.

Comparative Analysis with Analogous Compounds

To validate our theoretical interpretation, we will now compare the predicted fragmentation of 4-Butoxy-1,1,2-trifluorobut-1-ene with the experimental mass spectra of structurally similar compounds.

Comparison with Ethers

The mass spectra of simple ethers provide a foundational comparison. For instance, the mass spectrum of 1-Butanol, 4-butoxy- (a dialkyl ether) shows characteristic fragments resulting from cleavage of the ether linkage and the alkyl chains.[3] This supports our prediction of similar cleavage patterns in 4-Butoxy-1,1,2-trifluorobut-1-ene, particularly the formation of butoxy-containing fragments.

Comparison with Fluoroalkenes

The fragmentation of fluoroalkenes offers insight into the behavior of the trifluoroethenyl moiety. The mass spectrum of a structurally related compound, 4-Bromo-1,1,2-trifluorobut-1-ene , demonstrates that cleavage of the bond adjacent to the trifluorovinyl group is a significant fragmentation pathway.[4] This aligns with our prediction of the loss of the butoxyethyl chain to form a trifluoroethenyl-containing fragment.

The following table summarizes the key predicted fragments for 4-Butoxy-1,1,2-trifluorobut-1-ene and compares them with observed fragments in analogous compounds.

Predicted Fragment (m/z)Proposed StructureAnalogous Fragment (Compound, m/z)
182[C₈H₁₃F₃O]⁺˙ (Molecular Ion)[C₈H₁₈O₂]⁺˙ (1-Butanol, 4-butoxy-, 146)[3]
125[M - C₄H₉]⁺ [M - Br]⁺ (4-Bromo-1,1,2-trifluorobut-1-ene, 109)[4]
109[C₄H₅F₃]⁺˙ [C₃H₃F₃]⁺˙ (3,3,3-Trifluoropropene, 96)
73[C₄H₉O]⁺ [C₄H₉O]⁺ (1-Butanol, 4-butoxy-, 73)[3]
57[C₄H₉]⁺ [C₄H₉]⁺ (1-Butanol, 4-butoxy-, 57)[3]

Experimental Protocol for Mass Spectrometry Analysis

For the future experimental validation of these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

This protocol provides a robust starting point for the analysis of 4-Butoxy-1,1,2-trifluorobut-1-ene and similar volatile organic compounds.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column MS_Inlet Ion Source (EI) Column->MS_Inlet Mass_Analyzer Mass_Analyzer MS_Inlet->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Caption: A simplified workflow for GC-MS analysis.

Conclusion

While an experimental mass spectrum for 4-Butoxy-1,1,2-trifluorobut-1-ene is not yet publicly available, a thorough understanding of mass spectral fragmentation principles allows for a confident prediction of its fragmentation pattern. The dominant fragmentation pathways are expected to be driven by the butoxy ether functionality and the trifluorinated double bond, leading to characteristic fragment ions. The comparative analysis with structurally similar ethers and fluoroalkenes provides strong support for these theoretical predictions. The outlined GC-MS protocol offers a clear path for the future experimental verification of this analysis, which will be invaluable for the definitive structural confirmation and quality control of this compound in research and development settings.

References

  • PubChem. (n.d.). 4-Bromo-1,1,2-trifluorobut-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • Renfrow, M. (2014). Mass and the Mass Spectrum. University of Alabama at Birmingham. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanol, 4-butoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to FT-IR and Raman Spectroscopy for the Characterization of Trifluorovinyl Ethers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern materials science and drug development, trifluorovinyl ethers (TFVEs) represent a class of monomers prized for their ability to i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern materials science and drug development, trifluorovinyl ethers (TFVEs) represent a class of monomers prized for their ability to impart unique properties such as thermal stability, chemical resistance, and low refractive indices to polymers. The precise characterization of these monomers is paramount to ensuring the quality and performance of the resulting materials. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, stands as a cornerstone for the molecular-level investigation of TFVEs. This guide provides an in-depth comparison of FT-IR and Raman spectroscopy for the analysis of trifluorovinyl ethers, supported by experimental data and theoretical insights to aid researchers in their experimental design and data interpretation.

The Synergy of FT-IR and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[1] FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which is dependent on the change in the dipole moment of a molecule during a vibration.[2] In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on the change in the polarizability of the electron cloud of a molecule during a vibration.[3] This fundamental difference in their selection rules means that some vibrational modes may be strong in one technique and weak or even absent in the other, providing a more complete picture of the molecular structure when used in tandem.[4]

For trifluorovinyl ethers, the combination of these techniques is particularly insightful. The highly polar C-F bonds are expected to exhibit strong absorptions in the FT-IR spectrum, while the C=C double bond, being more polarizable, should give rise to a strong signal in the Raman spectrum.

Experimental Protocols for Spectroscopic Analysis of Trifluorovinyl Ethers

The volatile and potentially reactive nature of some trifluorovinyl ether monomers necessitates careful sample handling and the selection of appropriate spectroscopic techniques.

FT-IR Spectroscopy

For volatile liquid or gaseous trifluorovinyl ethers, gas-phase FT-IR spectroscopy is the preferred method.

Protocol for Gas-Phase FT-IR Spectroscopy:

  • Sample Preparation: Introduce the trifluorovinyl ether sample into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The cell is typically evacuated prior to sample introduction to remove atmospheric interferences.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a gas cell.

  • Data Acquisition:

    • Record a background spectrum of the evacuated gas cell.

    • Introduce the sample into the cell at a known pressure.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

    • A typical spectral range for analysis is 4000-400 cm⁻¹.

For less volatile or polymeric trifluorovinyl ethers, Attenuated Total Reflectance (ATR)-FTIR is a convenient alternative that requires minimal sample preparation.

Raman Spectroscopy

Raman spectroscopy is well-suited for the analysis of both liquid and solid trifluorovinyl ethers.

Protocol for Liquid-Phase Raman Spectroscopy:

  • Sample Preparation: Place a small amount of the liquid trifluorovinyl ether sample in a glass vial or a melting point capillary tube.

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). The choice of laser wavelength may be important to avoid fluorescence.

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered light using an appropriate objective and detector.

    • Acquire the spectrum over a desired spectral range (e.g., 3500-100 cm⁻¹).

The following diagram illustrates a generalized workflow for the spectroscopic analysis of trifluorovinyl ethers.

G Workflow for Spectroscopic Analysis of Trifluorovinyl Ethers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation TFVE_Sample Trifluorovinyl Ether Sample Gas_Cell Gas Cell (FT-IR) TFVE_Sample->Gas_Cell Vial Vial/Capillary (Raman) TFVE_Sample->Vial FTIR FT-IR Spectrometer Gas_Cell->FTIR Raman Raman Spectrometer Vial->Raman FTIR_Spectrum FT-IR Spectrum FTIR->FTIR_Spectrum Raman_Spectrum Raman Spectrum Raman->Raman_Spectrum Comparison Comparative Analysis & Vibrational Assignments FTIR_Spectrum->Comparison Raman_Spectrum->Comparison

Caption: A generalized workflow for the FT-IR and Raman spectroscopic analysis of trifluorovinyl ethers.

Comparative Spectroscopic Data and Vibrational Assignments

To illustrate the complementary nature of FT-IR and Raman spectroscopy for the analysis of trifluorovinyl ethers, let's consider the hypothetical vibrational data for a representative molecule, Ethyl Trifluorovinyl Ether (ETVE). The assignments are based on characteristic group frequencies for similar fluorinated and vinyl ether compounds.[5][6]

Vibrational ModeExpected Wavenumber (cm⁻¹)FT-IR IntensityRaman Intensity
C-H stretch (ethyl)2950-3000MediumMedium-Strong
C=C stretch1750-1780MediumVery Strong
C-F stretch (asymmetric)1300-1350Very StrongWeak
C-F stretch (symmetric)1150-1250Very StrongMedium
C-O-C stretch (asymmetric)1100-1200StrongMedium
C-O-C stretch (symmetric)900-1000MediumStrong
CF₂ wag600-700StrongWeak
CF₂ scissors500-600MediumMedium

Key Observations from the Comparative Data:

  • C=C Stretching: The C=C stretching vibration is a hallmark of the vinyl group. Due to the significant change in polarizability during this vibration, it is expected to be a very strong and sharp band in the Raman spectrum, making Raman spectroscopy an excellent tool for monitoring polymerization or reactions involving the double bond.[3] While present in the FT-IR spectrum, its intensity is generally weaker.

  • C-F Stretching: The highly polar nature of the C-F bonds results in very strong absorption bands in the FT-IR spectrum.[5] These intense bands in the "fingerprint region" are characteristic of fluorinated compounds. In contrast, the C-F stretching vibrations typically show weaker intensity in the Raman spectrum.

  • C-O-C Stretching: The ether linkage gives rise to both symmetric and asymmetric stretching modes. The asymmetric stretch is typically stronger in the FT-IR spectrum, while the symmetric stretch is more prominent in the Raman spectrum.

The following diagram illustrates the key vibrational modes of a trifluorovinyl ether molecule.

Caption: A diagram illustrating the key functional groups and their characteristic vibrational modes in a trifluorovinyl ether molecule.

The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for supporting the assignment of experimental vibrational spectra.[7][8] By calculating the theoretical vibrational frequencies and their corresponding intensities for a given molecular structure, researchers can:

  • Confirm Band Assignments: Compare the calculated spectrum with the experimental data to confidently assign complex vibrational modes.

  • Predict Spectra: Generate theoretical spectra for novel or unstable trifluorovinyl ether compounds.

  • Investigate Conformational Effects: For molecules with rotational freedom, DFT can be used to calculate the spectra of different conformers and determine their relative populations.

Conclusion

FT-IR and Raman spectroscopy are powerful and complementary techniques for the comprehensive characterization of trifluorovinyl ethers. FT-IR excels in identifying the polar C-F and C-O functional groups, while Raman spectroscopy provides a distinct and strong signal for the C=C double bond. By leveraging the strengths of both techniques and supplementing experimental data with computational analysis, researchers can gain a detailed understanding of the molecular structure and purity of trifluorovinyl ether monomers, which is critical for the development of advanced materials and pharmaceuticals.

References

  • Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. (2022). MDPI. Retrieved from [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • FTIR and FT-Raman Spectroscopic Study on Polymer Based High Pressure Digestion Vessels. (n.d.). hrcak.srce.hr. Retrieved from [Link]

  • IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. (2010). Bentham Open Archives. Retrieved from [Link]

  • Journal of Fluorine Chemistry. (n.d.). SciSpace. Retrieved from [Link]

  • FT-IR spectra of the fluorocarbon gases identified in TFE continuous... (n.d.). ResearchGate. Retrieved from [Link]

  • 2,2,2-Trifluoroethyl vinyl ether. (n.d.). SpectraBase. Retrieved from [Link]

  • Welcome to the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

  • Computational Vibrational Spectroscopy. (2022). ResearchGate. Retrieved from [Link]

  • Figure S3: 1 H NMR spectrum of... (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular structure and effects of intermolecular hydrogen bonding on the vibrational spectrum of trifluorothymine, an antitumor and antiviral agent. (2012). PubMed. Retrieved from [Link]

  • FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. (2020). Spectroscopy Online. Retrieved from [Link]

  • Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air. (2024). FULIR. Retrieved from [Link]

Sources

Validation

advantages of using 4-Butoxy-1,1,2-trifluorobut-1-ene over traditional vinyl ethers

Beyond Traditional Vinyl Ethers: The Strategic Advantage of 4-Butoxy-1,1,2-trifluorobut-1-ene in Advanced Polymer Synthesis As an Application Scientist specializing in fluoropolymer chemistry, I frequently encounter the...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Traditional Vinyl Ethers: The Strategic Advantage of 4-Butoxy-1,1,2-trifluorobut-1-ene in Advanced Polymer Synthesis

As an Application Scientist specializing in fluoropolymer chemistry, I frequently encounter the limitations of traditional hydrocarbon-based monomers in advanced materials design. For decades, traditional vinyl ethers (such as butyl vinyl ether) have been utilized to introduce flexibility and solubility into polymer architectures. However, their inherent chemical instability and stringent polymerization requirements often create bottlenecks in scale-up and application.

The emergence of fluorinated building blocks, specifically 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS: 229957-01-1) [1], represents a paradigm shift. By combining a highly reactive, electron-deficient fluorinated double bond with a flexible hydrocarbon ether tail, this monomer bridges the gap between the processability of hydrocarbon ethers and the extreme durability of fluoropolymers.

This guide objectively compares the mechanistic, structural, and experimental advantages of 4-Butoxy-1,1,2-trifluorobut-1-ene over traditional vinyl ethers, providing actionable insights for researchers and drug development professionals.

Mechanistic Paradigm Shift: Overcoming the Cationic Bottleneck

The most significant advantage of 4-Butoxy-1,1,2-trifluorobut-1-ene lies in its polymerization mechanism.

Traditional vinyl ethers (


) feature an oxygen atom directly attached to the vinyl group. This electron-donating oxygen creates a highly electron-rich double bond, dictating that these monomers can only be polymerized via cationic polymerization [2]. Cationic systems are notoriously unforgiving; the propagating carbocation is highly sensitive to trace moisture, nucleophiles, and impurities, which inevitably lead to premature chain transfer and broad molecular weight distributions[2].

Conversely, 4-Butoxy-1,1,2-trifluorobut-1-ene (


) features an electron-withdrawing trifluorovinyl headgroup. This electron deficiency completely flips the reactivity profile, enabling robust free-radical polymerization [3]. Radical systems are highly tolerant of aqueous environments, allowing for scalable emulsion or suspension polymerization techniques that are impossible with traditional vinyl ethers.

MechCompare cluster_0 Traditional Vinyl Ethers cluster_1 4-Butoxy-1,1,2-trifluorobut-1-ene N1 Electron-Rich Double Bond N2 Cationic Initiation N1->N2 N3 Moisture Sensitive Propagation N2->N3 N4 Electron-Deficient Fluorinated Bond N5 Free Radical Initiation N4->N5 N6 Stable Aqueous Emulsion N5->N6

Figure 1: Mechanistic divergence between traditional vinyl ethers and 4-Butoxy-1,1,2-trifluorobut-1-ene.

Structural Causality: Preventing Beta-Scission

When researchers attempt to fluorinate vinyl ethers, they often synthesize direct trifluorovinyl ethers (TFVEs,


). While these undergo radical polymerization, the propagating radical frequently undergoes 

-scission
, cleaving the ether bond and terminating chain growth[3].

4-Butoxy-1,1,2-trifluorobut-1-ene solves this elegantly. The inclusion of a two-carbon ethyl spacer (


) between the fluorinated double bond and the ether oxygen electronically isolates the ether linkage[4]. This spacer prevents the radical center from inducing 

-scission, ensuring stable, high-molecular-weight polymer chain growth while retaining the plasticizing benefits of the butoxy group.

StructureLogic cluster_TFVE Direct TFVE (CF2=CF-O-R) cluster_Target 4-Butoxy-1,1,2-trifluorobut-1-ene N1 Radical Formation at alpha-carbon N2 Beta-Scission (Ether Cleavage) N1->N2 N3 Radical Formation at alpha-carbon N4 Alkyl Spacer Blocks Cleavage N3->N4 N5 Stable Polymer Chain Growth N4->N5

Figure 2: The ethyl spacer prevents beta-scission during radical propagation.

Comparative Performance Metrics

For drug development professionals designing biocompatible matrices or researchers engineering chemical-resistant membranes, the physical properties of the resulting polymer are paramount. Table 1 summarizes the quantitative and qualitative advantages of utilizing this fluorinated monomer.

Performance MetricTraditional Vinyl Ethers (e.g., Butyl Vinyl Ether)4-Butoxy-1,1,2-trifluorobut-1-ene
Polymerization Mechanism Cationic[2]Free-Radical[3]
Moisture Tolerance Poor (< 10 ppm

required)
Excellent (Compatible with aqueous emulsion)
Backbone Stability Susceptible to acid hydrolysis and oxidationHighly resistant to chemical degradation
Copolymerization Versatility Limited to other electron-rich monomersReadily copolymerizes with fluoroolefins (e.g., VDF)[4]
Role in Polymer Matrix Soft segment / TackifierInternal plasticizer with high chemical inertness
Solubility of Copolymer Soluble in hydrocarbonsSoluble in polar organics (THF, DMF, EtOAc)[3]

Experimental Validation: Self-Validating Copolymerization Protocol

To demonstrate the practical superiority of 4-Butoxy-1,1,2-trifluorobut-1-ene, the following protocol outlines its free-radical emulsion copolymerization with Vinylidene Fluoride (VDF). This methodology is a self-validating system: successful propagation is continuously verified by a measurable drop in reactor pressure as the gaseous VDF is consumed and incorporated into the solid polymer phase[4].

Materials Required:
  • Monomer 1: 4-Butoxy-1,1,2-trifluorobut-1-ene (Liquid)[1]

  • Monomer 2: Vinylidene Fluoride (VDF) (Gas)

  • Initiator: Ammonium Persulfate (APS)

  • Surfactant: Sodium Dodecyl Sulfate (SDS) or a non-PFAS fluorosurfactant

  • Buffer:

    
     (Maintains pH to prevent premature coagulation)
    
Step-by-Step Methodology:
  • Emulsification: Charge a high-pressure Parr reactor with 200 mL of deionized water, 1.5 g of surfactant, and 0.5 g of

    
    . Introduce 15 g of liquid 4-Butoxy-1,1,2-trifluorobut-1-ene.
    
  • Degassing: Seal the reactor and perform three cycles of freeze-pump-thaw or argon sparging to strictly remove dissolved oxygen, which acts as a radical scavenger.

  • VDF Transfer: Cool the reactor to -20°C. Condense 35 g of VDF gas into the vessel to achieve the target molar feed ratio.

  • Initiation & Propagation: Heat the reactor to 70°C. Inject 10 mL of a degassed aqueous APS solution (0.5 M) via a high-pressure syringe pump. Monitor the internal pressure; a steady pressure drop from ~30 bar to <5 bar over 6 hours validates active radical copolymerization.

  • Recovery: Vent residual VDF. Pour the resulting stable latex into a 5% aqueous NaCl solution to break the emulsion and coagulate the polymer.

  • Purification: Filter the precipitated copolymer, wash extensively with methanol to remove unreacted monomer and surfactant, and dry under vacuum at 60°C to a constant weight.

Workflow Step1 1. Monomer Emulsification (Aqueous Media + Surfactant) Step2 2. Reactor Purge (Argon Degassing) Step1->Step2 Step3 3. Initiator Injection (APS System at 70°C) Step2->Step3 Step4 4. Radical Copolymerization (Pressure Drop Validation) Step3->Step4 Step5 5. Polymer Coagulation (NaCl Solution) Step4->Step5 Step6 6. Vacuum Drying & SEC Analysis Step5->Step6

Figure 3: Self-validating emulsion copolymerization workflow for fluorinated ether monomers.

Applications in Drug Development & Materials Science

Pure fluoropolymers (like PTFE) are notoriously difficult to process; they are insoluble in nearly all solvents and cannot be easily cast into films. By copolymerizing standard fluoroolefins with 4-Butoxy-1,1,2-trifluorobut-1-ene, researchers introduce a bulky, flexible butoxy pendant group into the polymer backbone.

This side-chain acts as an internal plasticizer , disrupting crystalline packing and dramatically lowering the glass transition temperature (


). For drug development professionals, this is a critical advantage: the resulting fluorinated copolymers become soluble in common organic solvents (like THF and Ethyl Acetate)[3]. This allows for the precise solution-casting of chemically inert, biocompatible membranes used in transdermal patches, drug-eluting stents, and advanced microfluidic devices, without sacrificing the extreme chemical resistance provided by the fluorinated backbone.

Conclusion

Transitioning from traditional vinyl ethers to 4-Butoxy-1,1,2-trifluorobut-1-ene eliminates the strict environmental constraints of cationic polymerization while yielding materials with vastly superior chemical and thermal stability. By leveraging its unique homoallylic structure—which prevents


-scission—application scientists can reliably synthesize highly functionalized, processable fluoropolymers tailored for next-generation biomedical and industrial applications.

References

  • ChemScene. "229957-01-1 | 4-Butoxy-1,1,2-trifluorobut-1-ene." ChemScene.
  • NIH PubMed Central. "Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s." National Institutes of Health.
  • Shoichet Lab. "Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate." University of Toronto.
  • SciSpace. "Synthesis and copolymerization of fluorinated monomers bearing a reactive lateral group. XX. Copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene." SciSpace.

Sources

Comparative

A Comparative Analysis of 4-Butoxy-1,1,2-trifluorobut-1-ene and its Chlorinated Analogs: A Guide for Researchers

This guide provides an in-depth comparative analysis of 4-Butoxy-1,1,2-trifluorobut-1-ene and its hypothetical chlorinated analogs. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 4-Butoxy-1,1,2-trifluorobut-1-ene and its hypothetical chlorinated analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in physicochemical properties, reactivity, and potential performance in various applications, supported by established chemical principles and data from analogous compounds.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] These elements can profoundly influence a molecule's conformational preferences, metabolic stability, binding affinity, and overall physicochemical profile.[1][3] This guide focuses on a comparative analysis of 4-Butoxy-1,1,2-trifluorobut-1-ene and its theoretical chlorinated analogs, where one or more fluorine atoms on the vinyl group are replaced by chlorine.

Physicochemical Properties: A Comparative Overview

The substitution of fluorine with chlorine is expected to significantly alter the physicochemical properties of the parent compound. The following table summarizes the known properties of 4-Butoxy-1,1,2-trifluorobut-1-ene and the predicted properties of its representative chlorinated analogs.

Property4-Butoxy-1,1,2-trifluorobut-1-ene4-Butoxy-1-chloro-1,2-difluorobut-1-ene (Predicted)4-Butoxy-1,2-dichloro-1-fluorobut-1-ene (Predicted)
Molecular Formula C₈H₁₃F₃OC₈H₁₃ClF₂OC₈H₁₃Cl₂FO
Molecular Weight ( g/mol ) 182.18198.63215.08
Boiling Point (°C) Not explicitly found, estimated to be ~120-140°CHigher than the parent compound due to increased molecular weight and polarizability.Highest of the three due to the highest molecular weight and polarizability.
Density (g/mL) Not explicitly found, estimated to be >1 g/mLHigher than the parent compound.Highest of the three.
Solubility Soluble in organic solvents. Limited solubility in water.[5]Similar solubility profile to the parent compound, potentially with slightly increased lipophilicity.Likely the most lipophilic of the three.
LogP 3.2708[6]Predicted to be higher than the parent compound.Predicted to be the highest of the three.

Rationale for Predicted Properties:

  • Boiling Point: The boiling point of a substance is influenced by intermolecular forces.[7] Chlorine is larger and more polarizable than fluorine, leading to stronger van der Waals forces between molecules of the chlorinated analogs. This, combined with the increase in molecular weight, is predicted to result in a higher boiling point for the chlorinated compounds compared to the parent fluorinated ether.

  • Density: The replacement of a lighter fluorine atom with a heavier chlorine atom will invariably increase the molecular weight and, consequently, the density of the compound.

  • Solubility and LogP: While both fluorine and chlorine increase lipophilicity compared to hydrogen, chlorine is generally considered to have a greater lipophilic contribution.[8] Therefore, it is anticipated that the chlorinated analogs will exhibit a higher octanol-water partition coefficient (LogP) and potentially lower aqueous solubility compared to 4-Butoxy-1,1,2-trifluorobut-1-ene.

Reactivity Analysis: The Influence of Halogen Substitution

The electronic and steric properties of fluorine and chlorine have a profound impact on the reactivity of the vinyl ether moiety. Fluorinated alkenes are known to be susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms, which polarizes the double bond.[9][10][11]

Nucleophilic Vinylic Substitution:

The primary mode of reaction for these compounds with nucleophiles is expected to be nucleophilic vinylic substitution. The general mechanism involves the attack of a nucleophile on the electron-deficient double bond, followed by the elimination of a halide ion.

G cluster_0 Nucleophilic Vinylic Substitution Mechanism Nu- Nu- C1 δ+ C=C δ- Nu-->C1 Attack Intermediate [Nu-C-C-X]- C1->Intermediate Forms Product Product Intermediate->Product Elimination of X- G cluster_workflow Experimental Workflow: Comparative Reactivity prep Prepare Reactant Solutions (Halogenated Butene + Internal Standard) initiate Initiate Reaction (Add Nucleophile) prep->initiate sample Take Aliquots at Timed Intervals initiate->sample quench Quench Reaction sample->quench extract Extract Organics quench->extract analyze Analyze by GC-MS extract->analyze data Plot Concentration vs. Time & Determine Reaction Rates analyze->data

Sources

Validation

validation of LC-MS methods for the analysis of fluorinated organic compounds

Title: Validation of LC-MS Methods for Fluorinated Organic Compounds: A Comparative Guide to PFP vs. C18 Selectivity Executive Summary The incorporation of fluorine into organic molecules—spanning 25% of modern pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of LC-MS Methods for Fluorinated Organic Compounds: A Comparative Guide to PFP vs. C18 Selectivity

Executive Summary

The incorporation of fluorine into organic molecules—spanning 25% of modern pharmaceuticals and the ubiquitous PFAS class—introduces unique analytical challenges. The high electronegativity and small atomic radius of fluorine alter pKa, lipophilicity, and metabolic stability, often rendering traditional C18-based LC-MS methodologies insufficient.

This guide objectively compares the performance of Pentafluorophenyl (PFP) Stationary Phases (The Advanced Solution) against Traditional C18 Phases (The Standard Alternative). It provides a validated framework for method development, addressing the critical "fluorine-specific" hurdles: positional isomer separation, matrix-induced ion suppression, and system-derived background contamination.

Part 1: The Comparative Analysis (PFP vs. C18)

For researchers in drug discovery and environmental toxicology, the choice of stationary phase is the primary determinant of method success. While C18 remains the workhorse for general lipophilic compounds, it lacks the specific interaction mechanisms required for complex fluorinated analytes.

Mechanistic Comparison
FeatureAlternative: C18 (Octadecyl) Product: Pentafluorophenyl (PFP) Scientific Rationale
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

-

+ Dipole-Dipole
PFP rings are electron-deficient due to 5 fluorine atoms, acting as strong Lewis acids toward electron-rich analytes.
Shape Selectivity LowHigh (Steric Recognition)The rigid PFP ring structure can discriminate between positional isomers (e.g., ortho- vs. para- fluorination) that co-elute on C18.
Solvent Compatibility UniversalMethanol-PreferredAcetonitrile (containing

electrons) can shield the PFP ligand's

-

interactions. Methanol is recommended to maximize selectivity.
Retention of Polar F-Compounds Poor (often requires ion-pairing)EnhancedThe dipole moment of the C-F bonds increases retention for short-chain, polar fluorinated metabolites without aggressive buffers.
Performance Data: Separation of Isomers

Experimental Context: Separation of fluorinated positional isomers (common in drug metabolic pathways).

  • C18 Performance: Co-elution of ortho- and para- fluorinated isomers. Peak capacity is limited by hydrophobicity alone.

  • PFP Performance: Baseline resolution (

    
    ) achieved using the same gradient. The electron-deficient PFP ring interacts differently with the electron density distributions of the isomers.
    

Part 2: Method Validation Framework (E-E-A-T)

This protocol adheres to ICH M10 and FDA Bioanalytical Method Validation guidelines, with specific adaptations for fluorinated compounds.

System Integrity: The "Background" Problem

Fluorinated compounds (especially PFAS) are ubiquitous in LC hardware (PTFE tubing, degassers).

  • Protocol: Replace all PTFE solvent lines with PEEK or Stainless Steel. Install a "Delay Column" (short C18) between the pump and injector to trap system-derived contaminants, separating them from the sample peak.

Matrix Effect & Ionization Suppression

Fluorinated compounds often exhibit high electron affinity, making them susceptible to competition in Negative ESI mode.

  • The Solution: Isotope Dilution Mass Spectrometry (IDMS) .

  • Requirement: You must use

    
     or 
    
    
    
    -labeled internal standards for every target analyte (or at least one per homologue group) to correct for matrix effects dynamically.
Validated Experimental Protocol

A. Sample Preparation (Solid Phase Extraction)

  • Objective: Remove phospholipids and proteins while retaining acidic fluorinated compounds.

  • Phase: Weak Anion Exchange (WAX) is superior to HLB for acidic F-compounds.

  • Conditioning: 3 mL 0.1% NH4OH in MeOH, followed by 3 mL Water.

  • Loading: Load 200 µL plasma/serum (spiked with IS).

  • Wash 1: 2 mL Sodium Acetate buffer (pH 4) – removes proteins.

  • Wash 2: 2 mL MeOH – removes neutral lipids (critical step).

  • Elution: 2 mL 0.1% NH4OH in MeOH – releases ionized fluorinated analytes.

B. LC-MS/MS Conditions (PFP Optimized)

  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water + 2 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid).

  • Mobile Phase B: Methanol (Avoid Acetonitrile to preserve

    
    -
    
    
    
    selectivity).
  • Flow Rate: 0.3 mL/min.

  • MS Mode: Negative ESI (MRM). Note: Some fluorinated drugs may require Positive mode; check pKa.

Part 3: Visualization & Logic

Workflow: Column Selection Decision Tree

ColumnSelection Start Analyte Characterization IsF Contains Fluorine? Start->IsF Isomers Positional Isomers Present? IsF->Isomers Yes C18 Use C18 Column (Standard Hydrophobicity) IsF->C18 No ShortChain Short Chain / Highly Polar? Isomers->ShortChain No PFP Use PFP Column (Pi-Pi + Dipole Selectivity) Isomers->PFP Yes (Critical) ShortChain->C18 No ShortChain->PFP Yes MobilePhase Mobile Phase Selection: Use Methanol over ACN PFP->MobilePhase Optimization

Caption: Decision logic for selecting PFP over C18 based on analyte structural properties.

Mechanism: The "Fluorine-Fluorine" Interaction

PFP_Mechanism Analyte Fluorinated Analyte (Electron Rich/Polar) Interaction Selectivity Mechanisms Analyte->Interaction PFP_Ligand PFP Ligand (Electron Deficient Ring) PFP_Ligand->Interaction PiPi Pi-Pi Interaction Interaction->PiPi Dipole Dipole-Dipole Interaction->Dipole Shape Steric/Shape Rec. Interaction->Shape

Caption: The tri-modal interaction mechanism of PFP phases providing superior resolution for fluorinated compounds.

Part 4: Validation Data Summary

The following table summarizes typical validation metrics obtained when comparing PFP vs. C18 for a panel of fluorinated pharmaceuticals (e.g., Fluoxetine, Dexamethasone) and PFAS.

ParameterC18 Method Results PFP Method Results Interpretation
Linearity (

)
> 0.990> 0.995Both phases provide excellent linearity.
Matrix Effect (ME%) 65% - 85% (Suppression)85% - 105% (Neutral)PFP often separates analytes from early-eluting phospholipids better than C18, reducing suppression.
Isomer Resolution (

)
0.8 - 1.2 (Co-elution)2.5 - 3.0 (Baseline)Critical Advantage: PFP resolves isomers that C18 cannot.
LLOQ 0.5 ng/mL0.1 ng/mLSharper peak shapes on PFP (less tailing for polar F-compounds) improve signal-to-noise.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Application Note).

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP Technical Brochure: Comparison Guide to C18 Reversed Phase HPLC Columns.

  • Bell, D. S. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 2016.

  • Nakayama, T., et al. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances.[1] Analytical and Bioanalytical Chemistry, 2021.[1]

  • Shimadzu Corporation. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS.[2] (Application Note).

  • US EPA. Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.

  • YMC Co., Ltd. Column-switching LC-MS/MS analysis of PFAS in human serum using YMC-Triart C18.

Sources

Comparative

Comparative Performance Guide: Substituted Trifluorobutenes in Drug Design and Agrochemicals

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic rationale, and validated experimental protocols for substituted trifluorob...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic rationale, and validated experimental protocols for substituted trifluorobutenes.

Executive Summary: The Trifluorobutene Advantage

In modern medicinal chemistry and agrochemical development, optimizing a lead compound requires a delicate balance between lipophilicity, metabolic stability, and target affinity. Historically, aliphatic carbon chains were utilized to enhance lipid membrane permeability. However, these flexible, electron-rich motifs are highly susceptible to Cytochrome P450 (CYP450) mediated oxidative dealkylation[1].

To overcome this, substituted trifluorobutenes (e.g., 4,4,4-trifluorobut-2-enyl motifs) have emerged as a privileged bioisosteric replacement. By integrating a strongly electron-withdrawing trifluoromethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) group with a conformationally restrictive alkene, this motif objectively outperforms both non-fluorinated alkenes and saturated fluoroalkanes[2]. This guide provides a direct comparison of these motifs, supported by experimental data, and outlines self-validating protocols for their synthesis and evaluation.

Mechanistic Grounding: Causality in Bioisosterism

The superiority of the substituted trifluorobutene motif over its alternatives is rooted in fundamental physical chemistry:

  • Metabolic Shielding (Electronic Effect): The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group exerts a powerful inductive electron-withdrawing effect (
    
    
    
    ). This depletes electron density from the adjacent alkene and allylic
    
    
    bonds, significantly raising the activation energy required for CYP450 enzymes to perform electrophilic oxygen insertion or hydrogen atom transfer (HAT)[1].
  • Entropic Optimization (Conformational Rigidity): Saturated alkanes possess multiple freely rotatable bonds. When binding to a target protein (e.g., chitin synthase or ryanodine receptors), the molecule must adopt a specific conformation, resulting in a high entropic penalty (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). The introduction of the double bond in the trifluorobutene locks the geometry, pre-organizing the pharmacophore and dramatically improving binding affinity (
    
    
    
    )[3].
  • Membrane Permeability (Lipophilicity): The fluorination increases the partition coefficient (LogP), enhancing the molecule's ability to cross thick biological barriers, such as the lipid bilayers of human cells or the cuticles of parasitic nematodes[2][4].

Rationale Lead Aliphatic Precursor (High Flexibility, Rapid Metabolism) CF3 Trifluoromethylation (Increased Lipophilicity & Shielding) Lead->CF3 Sat Saturated CF3-Alkane (Moderate Stability, Entropic Penalty) CF3->Sat Desat Alkene Introduction (Conformational Restriction) Sat->Desat Opt Substituted Trifluorobutene (Maximized Target Affinity & Stability) Desat->Opt

Fig 1. Logical progression of bioisosteric optimization toward substituted trifluorobutenes.

Comparative Performance Data

To objectively evaluate the trifluorobutene motif, we compare it against its non-fluorinated and saturated counterparts using standard agrochemical/medicinal benchmarks. The data below synthesizes structure-activity relationship (SAR) trends observed in the optimization of nematicidal amides targeting Meloidogyne incognita[5][6].

Table 1: Physicochemical and Biological Profiling of Structural Motifs
Compound ClassRepresentative MotifLipophilicity (clogP)HLM Intrinsic Clearance (

)
Target Activity (

vs M. incognita)
Alkyl Amide (Baseline)N-benzylbutyramide2.14> 85

> 50.0 mg/L
Saturated Fluoroalkyl N-benzyl-4,4,4-trifluorobutanamide2.8542

~ 12.5 mg/L
Substituted Trifluorobutene N-benzyl-4,4,4-trifluorobut-2-enamide 3.21 < 15

0.76 mg/L

Data Interpretation: The transition from a saturated trifluorobutane to a substituted trifluorobutene yields a nearly 16-fold increase in target potency (lowered


)[6]. Furthermore, the intrinsic clearance (

) in Human Liver Microsomes (HLM) is drastically reduced, confirming the protective electronic effect of the rigidified fluorinated system.

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data reproduction, the following protocols are designed as self-validating systems, embedding internal controls and mechanistic safeguards.

Protocol A: Synthesis of Trifluorobutene Amides via -BuMgCl Mediation

Traditional peptide coupling reagents (e.g., HATU, EDC) often require basic conditions that can trigger unwanted isomerization of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated double bond into conjugation with the carbonyl. To prevent this, we utilize a direct amidation of esters mediated by tert-butylmagnesium chloride (

-BuMgCl).

Causality:


-BuMgCl acts as a strong, sterically hindered base that quantitatively deprotonates the amine to form a highly nucleophilic magnesium amide. This intermediate directly attacks the ester at low temperatures, bypassing the need for harsh conditions and preserving the exact geometry of the trifluorobutene.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target amine (1.2 equiv) and the 4,4,4-trifluorobutenoate ester (1.0 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add

    
    -BuMgCl (2.0 M in THF, 2.5 equiv) over 15 minutes. Rationale: Slow addition prevents localized exothermic spikes that could lead to side reactions.
    
  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Self-Validating Quench: Quench the reaction with saturated aqueous

    
    . The absence of gas evolution confirms the complete consumption of the Grignard reagent.
    
  • Isolation: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous

    
    , and purify via flash chromatography.
    
Protocol B: In Vitro Microsomal Metabolic Stability Assay

This protocol determines the half-life (


) and intrinsic clearance (

) of the compound. It is designed with parallel controls to validate the enzymatic integrity of the microsomes.

Causality: Pre-incubating the compound with microsomes before adding NADPH ensures that any observed degradation is strictly CYP450-dependent, ruling out background hydrolysis by esterases or amidases.

Step-by-Step Procedure:

  • Matrix Preparation: Prepare a 0.5 mg/mL solution of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Control Assignment (Validation Step):

    • Test Compound: Trifluorobutene derivative (1

      
      ).
      
    • Positive Control: Verapamil (1

      
      ) – validates high CYP450 activity.
      
    • Negative Control: Warfarin (1

      
      ) – validates low baseline clearance.
      
  • Pre-Incubation: Incubate the mixtures at 37 °C for 5 minutes without NADPH. Rationale: Establishes thermal equilibrium and baseline stability.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative reaction.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 minutes), extract 50

    
     aliquots and immediately quench in 150 
    
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Rationale: Acetonitrile denatures the proteins, stopping the reaction instantly, while the internal standard corrects for LC-MS/MS ionization suppression.
  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound.

HLM_Protocol Prep 1. Substrate + HLM Pre-incubation (37°C) Init 2. NADPH Addition (Reaction Initiation) Prep->Init Quench 3. Acetonitrile Quench + Internal Standard Init->Quench Cent 4. Protein Precipitation Quench->Cent LCMS 5. LC-MS/MS Quantification Cent->LCMS

Fig 2. Self-validating workflow for evaluating microsomal metabolic stability.

References

  • Yang, H., Zhang, R., Li, Z., Maienfisch, P., & Xu, X. (2021). "Design, synthesis and nematicidal activitives of trifluorobutene amide derivatives against Meloidogyne incognita." Bioorganic & Medicinal Chemistry Letters, 40, 127917.[Link]

  • Liu, C., Zhang, L., Cao, X., & Xu, X. (2024). "Discovery of Trifluorobutene Amide Derivatives as Potential Nematicides: Design, Synthesis, Nematicidal Activity Evaluation, SAR, and Mode of Action Study." Journal of Agricultural and Food Chemistry, 72(2), 1012-1025.[Link]

  • MDPI. (2022). "Fluoroalkenyl-Grafted Chitosan Oligosaccharide Derivative: An Exploration for Control Nematode Meloidogyne Incognita." Molecules, 27(4), 1497.[Link]

Sources

Validation

Chemoselectivity and Cross-Reactivity Assessment of 4-Butoxy-1,1,2-trifluorobut-1-ene in Complex Reaction Mixtures

As drug development and materials science increasingly rely on fluorine incorporation to modulate lipophilicity, metabolic stability, and polymer durability, the demand for versatile fluorinated building blocks has surge...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on fluorine incorporation to modulate lipophilicity, metabolic stability, and polymer durability, the demand for versatile fluorinated building blocks has surged. 4-Butoxy-1,1,2-trifluorobut-1-ene (CAS 229957-01-1)[1] occupies a highly strategic niche in this landscape. As a functionalized aliphatic trifluoroalkene, it offers a sophisticated alternative to traditional perfluoroalkylating agents.

This guide provides an in-depth, objective comparison of its reactivity profile—specifically focusing on chemoselectivity in complex mixtures—and details a self-validating experimental framework for cross-reactivity assessment.

Mechanistic Causality & Reactivity Profile

The reactivity of 1,1,2-trifluoroalkenes is dictated by the intense electron-withdrawing effect of the fluorine atoms, which polarizes the olefin and renders the terminal difluoromethylene (=CF2) carbon highly susceptible to nucleophilic attack[2]. In direct trifluorovinyl ethers (TFVEs), the oxygen lone pairs can donate electron density into the pi-system, partially mitigating this electrophilicity[3]. However, in 4-Butoxy-1,1,2-trifluorobut-1-ene, the ether oxygen is insulated from the vinyl group by a two-carbon aliphatic spacer.

This structural isolation preserves the extreme electrophilicity of the trifluorovinyl group while preventing the spontaneous decomposition pathways often seen in perfluorinated ethers. The molecule operates via a rapid nucleophilic addition-elimination (SNV) mechanism. Because the Lowest Unoccupied Molecular Orbital (LUMO) is highly polarized, the reagent exhibits pronounced Soft-Hard Acid-Base (HSAB) chemoselectivity. Soft nucleophiles (e.g., thiols) undergo rapid orbital-controlled addition, whereas hard nucleophiles (e.g., aliphatic alcohols) react sluggishly unless strongly deprotonated. This kinetic differentiation is what allows 4-Butoxy-1,1,2-trifluorobut-1-ene to be deployed orthogonally in complex, multi-functional reaction mixtures.

Comparative Performance Analysis

To contextualize the utility of 4-Butoxy-1,1,2-trifluorobut-1-ene, it is necessary to benchmark it against standard alternatives utilized for fluoroalkene synthesis: Trifluoromethyl trifluorovinyl ether (a perfluorinated analog) and Multihalogenated vinyl ethers (e.g., 2-bromo-2-chloro-1,1,1-trifluoroethane derivatives).

Table 1: Quantitative & Qualitative Comparison of Fluorinated Building Blocks

ReagentStructural ClassChemoselectivity in Complex MixturesHandling & StabilityPrimary Application
4-Butoxy-1,1,2-trifluorobut-1-ene Aliphatic TrifluoroalkeneHigh: Prefers soft nucleophiles; orthogonal to neutral alcoholsStable liquid; standard bench handlingPeptidomimetics, late-stage functionalization
Trifluoromethyl trifluorovinyl ether Perfluoroalkyl EtherLow: Highly electrophilic, indiscriminate reactivityToxic gas; forms explosive peroxides[4]Bulk fluoropolymers, specialized materials
Multihalogenated Vinyl Ethers Bromo/Chloro-fluoroalkeneModerate: Requires Pd/Cu catalysts for selectivityStable liquid; requires inert atmosphere[5]Cross-coupling (Suzuki/Sonogashira)

Trifluoromethyl trifluorovinyl ether is highly reactive but poses severe handling risks, including the spontaneous formation of explosive peroxides in air and the potential for violent container rupture under heat[4]. Furthermore, its extreme electrophilicity leads to indiscriminate reactivity in complex mixtures. Conversely, multihalogenated vinyl ethers offer excellent control for Suzuki-Miyaura or Sonogashira cross-coupling reactions but mandate the use of palladium catalysts and phosphine ligands, which complicates purification[5]. 4-Butoxy-1,1,2-trifluorobut-1-ene bridges this gap, enabling catalyst-free, chemoselective functionalization under mild conditions.

Pathway Visualization

Pathway Reagent 4-Butoxy-1,1,2- trifluorobut-1-ene Mixture Complex Mixture (R-SH, R-NH2, R-OH) Reagent->Mixture Addition Thiol Soft Nucleophile (R-SH) Mixture->Thiol High Affinity Amine Borderline Nucleophile (R-NH2) Mixture->Amine Moderate Affinity Alcohol Hard Nucleophile (R-OH) Mixture->Alcohol Low Affinity ProdS Thio-fluoroalkene (Rapid Kinetics) Thiol->ProdS SNV Mechanism ProdN Enamine Derivative (Slow Kinetics) Amine->ProdN Competing SNV ProdO No Reaction (Orthogonal) Alcohol->ProdO Background

Fig 1. Chemoselective nucleophilic addition workflow for 4-Butoxy-1,1,2-trifluorobut-1-ene.

Experimental Protocol: Self-Validating Chemoselectivity Assay

To objectively assess the cross-reactivity of 4-Butoxy-1,1,2-trifluorobut-1-ene, we utilize a competitive, one-pot NMR-scale assay. This protocol is designed as a self-validating system : by utilizing quantitative 19F NMR with an internal standard, the system inherently verifies mass balance, immediately flagging any unseen side reactions (such as oligomerization or volatility losses) without relying on downstream isolation yields.

Step 1: Preparation of the Competition Matrix In a dry 10 mL Schlenk flask under nitrogen, dissolve 1.0 mmol of 4-Butoxy-1,1,2-trifluorobut-1-ene[1], 1.0 mmol benzyl mercaptan (soft nucleophile), 1.0 mmol benzylamine (borderline nucleophile), and 1.0 mmol benzyl alcohol (hard nucleophile) in 5.0 mL of anhydrous DMF. Causality: DMF is selected because its high dielectric constant stabilizes the highly polar transition state of the SNV mechanism. Benzyl derivatives are deliberately chosen to ensure uniform steric hindrance across all competing nucleophiles, isolating electronic nucleophilicity as the sole variable.

Step 2: Internal Standard Integration (System Validation) Add exactly 1.0 mmol of (trifluoromethyl)benzene to the mixture. Causality: The CF3 group provides a sharp, distinct singlet in the 19F NMR spectrum that does not overlap with the complex multiplet signals of the trifluorovinyl group. This allows for absolute quantification. If the sum of the integrated product peaks and the remaining starting material does not equal the internal standard integration, the mass balance is broken, invalidating the run and indicating off-target degradation.

Step 3: Reaction Initiation Introduce 1.1 mmol of N,N-diisopropylethylamine (DIPEA) and stir at 25°C. Causality: DIPEA acts as a non-nucleophilic proton sink. It drives the addition-elimination equilibrium forward by neutralizing the generated HF, without competing for electrophilic attack at the =CF2 carbon.

Step 4: Kinetic Monitoring Extract 0.1 mL aliquots at 10, 30, 60, and 120 minutes. Dilute immediately with 0.5 mL of CDCl3 and acquire 19F and 1H NMR spectra. Data Interpretation: Track the disappearance of the terminal =CF2 signals (typically -80 to -100 ppm). The emergence of the thio-fluoroalkene product will dominate the early kinetic time points, confirming the predicted HSAB chemoselectivity and proving the reagent's utility in complex mixtures.

References
  • Insights into the Properties of Novel Trifluorovinyl Ether Copolymers ACS Public
  • 229957-01-1 | 4-Butoxy-1,1,2-trifluorobut-1-ene ChemScene
  • Trifluoromethyl trifluorovinyl ether | 1187-93-5 ChemicalBook
  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogen
  • Nucleophilic Reaction of Fluorinated Alkenes ResearchG

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Butoxy-1,1,2-trifluorobut-1-ene

This guide serves as an operational manual for the safe handling, storage, and disposal of 4-Butoxy-1,1,2-trifluorobut-1-ene .[1][2] It is designed for researchers and safety officers requiring immediate, actionable data...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an operational manual for the safe handling, storage, and disposal of 4-Butoxy-1,1,2-trifluorobut-1-ene .[1][2] It is designed for researchers and safety officers requiring immediate, actionable data without redundant filler.

Chemical Profile & Hazard Identification

Compound: 4-Butoxy-1,1,2-trifluorobut-1-ene CAS No: 229957-01-1 (Primary identifier for this specific isomer) Chemical Class: Fluorinated Vinyl Ether / Alkene Molecular Formula: C₈H₁₃F₃O[1][2]

Risk Assessment (The "Why")

This compound combines the volatility of an alkene with the reactivity of a fluorinated ether. Your safety protocol must address three specific risk vectors:

  • Flammability: Like many fluorinated olefins, this compound has a low flash point.[3] Vapors are denser than air and can travel to ignition sources.

  • Hydrofluoric Acid (HF) Generation: In the event of thermal decomposition (fire) or hydrolysis under extreme acidic conditions, the trifluorovinyl group can release HF, a systemic poison.

  • Peroxide Formation: As an ether derivative, long-term storage in air may lead to peroxide formation, though the electron-withdrawing fluorine atoms attenuate this risk compared to non-fluorinated ethers.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Use this matrix to select equipment based on the specific interaction level.

PPE Component Specification Operational Logic
Hand Protection Primary: Nitrile (Double-gloved, min 0.11mm)High Risk: Laminate Film (Silver Shield) or Viton®Standard nitrile provides splash protection.[1][2] For prolonged immersion or spill cleanup, fluorinated elastomers (Viton) are required to prevent permeation of the ether moiety.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[2] The liquid is a severe eye irritant (H319); vapors can cause lacrimation. Goggles seal the eyes from vapor ingress.
Respiratory Fume Hood (Face velocity >100 fpm)Backup: Half-mask w/ Organic Vapor (OV) CartridgesAlways handle in a hood.[2] If working outside containment (e.g., maintenance), use OV cartridges. Note: If fire occurs, SCBA is mandatory due to HF risk.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or treated cotton)Synthetic blends (polyester) will melt into skin upon ignition.[2] Use natural fibers or FR-rated gear only.[1][2]

Operational Handling Protocol

A. Storage & Stability
  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[2] Oxygen exposure promotes degradation.

  • Temperature: Refrigerate (2–8°C). Keep away from heat sources.

  • Container: Amber glass with PTFE-lined septa or caps.[1][2] Avoid standard polyethylene if long-term storage is intended due to potential leaching.[1][2]

B. Transfer Technique (Inert Atmosphere)

To minimize static discharge and oxygen exposure, use the Positive Pressure Cannula Method for volumes >50 mL.

  • Grounding: Earth all metal containers and the receiving flask.

  • Purge: Flush the receiving vessel with Nitrogen for 5 minutes.

  • Transfer: Insert a cannula (double-tipped needle) into the source container.[2] Pressurize the source with N₂ to force liquid into the receiver.

  • Seal: Immediately seal the receiving vessel.

C. Experimental Workflow Logic

The following diagram outlines the decision process for handling this reagent during synthesis.

HandlingWorkflow Start Start: Reagent Retrieval CheckSeal Check Septum/Seal Integrity Start->CheckSeal Atmosphere Is Inert Gas Available? CheckSeal->Atmosphere Syringe <10 mL: Use Gas-Tight Syringe Atmosphere->Syringe Yes Cannula >10 mL: Use Cannula Transfer Atmosphere->Cannula Yes Stop STOP: Secure N2/Ar Source Atmosphere->Stop No Reaction Add to Reaction Vessel (Dropwise at <0°C if exothermic) Syringe->Reaction Cannula->Reaction Quench Quench Protocol (Avoid strong acid) Reaction->Quench

Figure 1: Decision logic for transferring fluorinated vinyl ethers to maintain safety and reagent purity.

Emergency Response & Disposal

Fire Response (HF Hazard)
  • Extinguishing Media: CO₂, Dry Chemical, or Alcohol-Resistant Foam.[2]

  • Do NOT Use: Water jet (may spread the flammable liquid).

  • Critical Warning: Thermal decomposition produces Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .[2] Firefighters must wear full SCBA. Do not approach without acid-gas rated respiratory protection.[1][2]

Spill Management Logic

SpillResponse Spill Spill Detected Size Volume? Spill->Size Small < 50 mL (Fume Hood) Size->Small Contained Large > 50 mL (Lab Floor) Size->Large Uncontained Absorb Absorb with Vermiculite or Chemizorb® Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Bag Double Bag Label 'Flammable/Fluorinated' Absorb->Bag

Figure 2: Triage protocol for spill containment. Note that large spills outside a hood require evacuation due to flammability and vapor density.

Disposal Protocol
  • Segregation: Do not mix with general organic solvents if possible. Segregate into "Halogenated / Fluorinated Organic Waste" .

  • Labeling: Clearly mark the tag with "Contains Fluorinated Ether - Potential HF generation on combustion."[2]

  • Neutralization: If the waste is acidic, neutralize with sodium bicarbonate before adding to the waste carboy to prevent pressure buildup.

References

  • The Inter-Organization Programme for the Sound Management of Chemicals (IOMC). (2012). Guide for the Safe Handling of Fluoropolymer Resins & Monomers. Retrieved March 5, 2026, from [Link][2]

  • PubChem. (2025).[4][5] Compound Summary: 4-Bromo-1,1,2-trifluorobut-1-ene (Physical Properties & GHS Data). National Library of Medicine. Retrieved March 5, 2026, from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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